caveolin-1
Description
Properties
CAS No. |
149720-12-7 |
|---|---|
Molecular Formula |
C10H21NO4.ClH |
Origin of Product |
United States |
Foundational & Exploratory
Transcriptional Regulation of the CAV1 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caveolin-1 (CAV1) is a 22-kDa integral membrane protein and the principal structural component of caveolae, which are 50- to 100-nm flask-shaped invaginations of the plasma membrane.[1] These microdomains are implicated in a myriad of cellular processes, including vesicular transport, cholesterol homeostasis, and signal transduction.[1] CAV1 acts as a scaffolding protein, organizing and regulating the activity of numerous signaling molecules, such as G proteins, receptor tyrosine kinases, and nitric oxide synthase.[1] Given its central role in cellular signaling, the expression of the CAV1 gene is tightly controlled at the transcriptional level. Dysregulation of CAV1 expression is associated with various pathologies, including cancer, fibrosis, and cardiovascular diseases.[2][3][4] This guide provides an in-depth overview of the transcriptional and epigenetic mechanisms that govern CAV1 gene expression, along with detailed protocols for key experimental approaches used in its study.
Transcriptional Control of the CAV1 Gene
The expression of the CAV1 gene is regulated by a complex interplay of transcription factors that bind to specific cis-acting elements within its promoter and enhancer regions. These factors can either activate or repress transcription in response to a variety of intracellular and extracellular signals.
Key Transcription Factors
A number of transcription factors have been identified as direct regulators of the CAV1 gene. These include members of the GATA, FOXO, and STAT families, as well as factors involved in cellular stress and development. The human CAV1 gene is located on chromosome 7q31.2.[2][5]
-
GATA-6: The zinc finger transcription factor GATA-6 has been shown to act as a transcriptional repressor of CAV1. It binds to a consensus 5′-(A/T)GATA(A/G)-3′ motif in the CAV1 promoter, leading to reduced expression.[1] This mechanism is particularly relevant in the context of bladder smooth muscle hypertrophy.[1]
-
Forkhead Box (FOXO) Proteins: FOXO transcription factors, such as FOXO1 and FOXO3a, directly activate CAV1 gene expression.[1][6][7] This activation occurs through direct binding of FOXO to the CAV1 promoter and is independent of the cell cycle.[6][7] The upregulation of CAV1 by FOXO proteins can contribute to the attenuation of growth factor signaling.[1][6]
-
Hypoxia-Inducible Factors (HIFs): Under hypoxic conditions, HIF1α and HIF2α directly activate CAV1 transcription.[8][9][10] This induction can be dependent on the Myc-associated zinc finger (MAZ) protein, which is essential for HIF2α-mediated activation of the CAV1 promoter.[8][10]
-
Nuclear Respiratory Factor 1 (NRF1): Hypoxia can also induce the upregulation of CAV1 through the activation of NRF1, which in turn drives CAV1 transcription in endothelial cells.[11]
-
Other Transcription Factors: A variety of other transcription factors have been implicated in the regulation of CAV1, including Sp1, AP-1, c-Jun, STAT3, MYC, TEAD4, and RELA.[2][12][13] The specific roles and regulatory contexts of these factors are an active area of investigation.
Quantitative Data on Transcriptional Regulation of CAV1
The following table summarizes the quantitative effects of various transcription factors on CAV1 gene expression as reported in the literature.
| Transcription Factor | Experimental System | Method of Modulation | Effect on CAV1 Expression | Fold Change (approx.) | Reference |
| GATA-6 | Human bladder primary smooth muscle cells | Adenoviral overexpression | Repression | Not specified | [1] |
| GATA-6 | Human bladder primary smooth muscle cells | siRNA-mediated silencing | Upregulation | Not specified | [1] |
| FOXO3a | DLD1 human colon carcinoma cells | Inducible overexpression | Activation | Not specified | [6] |
| HIF1α/HIF2α | Mouse intestinal epithelial cells | Cre-LoxP overexpression | Activation | Not specified | [8] |
| NRF1 | bEnd.3 cells | siRNA-mediated knockdown | Attenuation of hypoxia-induced upregulation | Not specified | [11] |
Signaling Pathways Regulating CAV1 Transcription
Several major signaling pathways converge on the CAV1 promoter to modulate its activity in response to extracellular cues.
-
Ras-p42/44 MAP Kinase Pathway: Activation of the Ras-p42/44 MAP kinase cascade leads to the transcriptional downregulation of CAV1.[14] Inhibition of this pathway, for instance with a MEK inhibitor, can restore CAV1 protein expression in Ras-transformed cells.[14]
-
Protein Kinase A (PKA) Signaling: The activation of the PKA signaling pathway is also sufficient to downregulate CAV1 protein expression and promoter activity.[14]
-
Transforming Growth Factor-β (TGF-β) Signaling: The profibrotic cytokine TGF-β1 can downregulate CAV1 gene and protein expression in fibroblasts.[3][15] This is a key event in the pathogenesis of fibrotic diseases.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways that regulate CAV1 gene expression.
Caption: Ras-MAPK and PKA pathways negatively regulate CAV1 transcription.
Caption: TGF-β signaling pathway leading to the repression of CAV1.
Epigenetic Regulation of CAV1
In addition to transcription factors, epigenetic modifications play a crucial role in regulating CAV1 gene expression. These modifications, which include DNA methylation and histone alterations, can lead to long-term changes in gene accessibility and transcription.
-
DNA Methylation: Hypermethylation of CpG islands in the CAV1 promoter region has been reported as a mechanism for CAV1 silencing in several human malignancies, including breast, colon, and ovarian cancers.[3][4] In contrast, hypomethylation of the CAV1 promoter can lead to its overexpression.[4] The application of demethylating agents can reverse promoter hypermethylation and restore CAV1 expression.[16]
-
Histone Modifications: Histone modifications are also involved in the epigenetic control of CAV1. For example, the acetylation of histones H3 and H4 has been shown to correlate with CAV1 expression in colon cancer.[3] Furthermore, changes in histone H3 lysine (B10760008) 4 trimethylation (H3K4Me3), an active histone mark, are associated with the downregulation of CAV1 in activated lung fibroblasts.[3] The use of histone deacetylase (HDAC) inhibitors can upregulate CAV1 expression.[3]
Summary of Epigenetic Modifications Affecting CAV1 Expression
| Epigenetic Modification | Context | Effect on CAV1 Expression | Reference |
| DNA Promoter Hypermethylation | Breast, colon, ovarian cancer | Silencing | [3][4] |
| DNA Promoter Hypomethylation | Inflammatory breast cancer | Overexpression | [4] |
| Histone H3/H4 Acetylation | Colon cancer | Correlates with expression | [3] |
| Histone H3 Lysine 4 Trimethylation (H3K4Me3) | Activated lung fibroblasts | Downregulation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of the CAV1 gene.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor of interest.[17]
Objective: To identify the binding sites of a specific transcription factor (e.g., FOXO3a) on the CAV1 promoter in a specific cell type.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and lyse them to release nuclei.[18]
-
Isolate the nuclei and resuspend them in a shearing buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-600 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest or a negative control IgG.[18]
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the immunoprecipitated DNA according to the manufacturer's protocol for your next-generation sequencing platform.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of the genome that are enriched for transcription factor binding.
-
Annotate the peaks to identify target genes, such as CAV1.
-
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
Dual-Luciferase Reporter Assay
This assay is used to measure the activity of the CAV1 promoter in response to the expression of a particular transcription factor or treatment with a signaling molecule.[19][20][21]
Objective: To determine if a transcription factor of interest activates or represses the CAV1 promoter.
Methodology:
-
Plasmid Constructs:
-
Clone the CAV1 promoter region upstream of the firefly luciferase gene in a reporter plasmid.
-
Use an expression plasmid for the transcription factor of interest.
-
Use a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.[21]
-
-
Cell Culture and Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with the CAV1 promoter-firefly luciferase plasmid, the transcription factor expression plasmid (or an empty vector control), and the Renilla luciferase control plasmid using a suitable transfection reagent.[22]
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[19]
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (Firefly activity).
-
Add the Stop & Glo® reagent, which quenches the firefly reaction and contains the substrate for Renilla luciferase, and measure the luminescence again (Renilla activity).[22]
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the Firefly luminescence by the Renilla luminescence for each sample.
-
Compare the relative luciferase activity in cells overexpressing the transcription factor to that in control cells to determine the effect on CAV1 promoter activity.
-
Caption: Workflow for a Dual-Luciferase Reporter Assay.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is the gold standard for measuring the abundance of specific mRNA transcripts.[23][24]
Objective: To quantify the change in CAV1 mRNA expression in response to a specific treatment or genetic manipulation.
Methodology:
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., Trizol reagent or a column-based kit).
-
Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription:
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, primers specific for CAV1 and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Perform the qPCR reaction in a real-time PCR machine. The machine will monitor the fluorescence in real-time as the DNA is amplified.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for CAV1 and the reference gene in each sample.
-
Calculate the relative expression of CAV1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control condition.
-
Nuclear Run-On Assay
This assay measures the rate of transcription of a gene by quantifying the amount of nascent RNA being transcribed at a given moment.[26][27]
Objective: To determine if a change in CAV1 mRNA levels is due to a change in its transcription rate.
Methodology:
-
Nuclei Isolation:
-
Isolate nuclei from cells by gentle lysis and centrifugation.[26]
-
-
In Vitro Transcription:
-
RNA Isolation and Purification:
-
Isolate the labeled nascent RNA. If using Br-UTP, this can be done by immunoprecipitation with an anti-BrdU antibody.
-
-
Quantification:
-
Quantify the amount of labeled CAV1 transcript by RT-qPCR or hybridization to a CAV1-specific probe.[26]
-
Western Blotting
Western blotting is used to detect and quantify the level of specific proteins, such as transcription factors, in a sample.
Objective: To determine the protein level of a transcription factor that regulates CAV1.
Methodology:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the transcription factor of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate or by fluorescence imaging.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or a nuclear protein like Lamin B1) to determine the relative protein level.
-
Conclusion
The transcriptional regulation of the CAV1 gene is a complex process involving a multitude of transcription factors, signaling pathways, and epigenetic modifications. This intricate network of control allows for the precise regulation of CAV1 expression in a tissue- and context-specific manner. A thorough understanding of these regulatory mechanisms is essential for elucidating the role of CAV1 in health and disease and for the development of novel therapeutic strategies targeting CAV1-related pathologies. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of CAV1 gene regulation.
References
- 1. Transcriptional Repression of this compound (CAV1) Gene Expression by GATA-6 in Bladder Smooth Muscle Hypertrophy in Mice and Human Beings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Epigenetic Regulation of this compound Gene Expression in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic modifications of caveolae associated proteins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caveolin 1 - Wikipedia [en.wikipedia.org]
- 6. Direct control of this compound expression by FOXO transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | CAV1 gene expression is stimulated by FOXO1,FOXO3 [reactome.org]
- 8. Hypoxia-Inducible Factor/MAZ-Dependent Induction of this compound Regulates Colon Permeability through Suppression of Occludin, Leading to Hypoxia-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Hypoxia-inducible factor/MAZ-dependent induction of this compound regulates colon permeability through suppression of occludin, leading to hypoxia-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound accelerates hypoxia-induced endothelial dysfunction in high-altitude cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive bioinformatics analysis of CAV1 function and regulation in physiological and pathological contexts - Dialnet [dialnet.unirioja.es]
- 13. A Survey for Human Tissue-Level Determinants of CAV1 Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p42/44 MAP kinase-dependent and -independent signaling pathways regulate this compound gene expression. Activation of Ras-MAP kinase and protein kinase a signaling cascades transcriptionally down-regulates this compound promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epigenetic Regulation of this compound Gene Expression in Lung Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 18. bosterbio.com [bosterbio.com]
- 19. assaygenie.com [assaygenie.com]
- 20. goldbio.com [goldbio.com]
- 21. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 24. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 29. Western Detection of Transcription Factors - Protein and Proteomics [protocol-online.org]
An In-depth Technical Guide to the Post-Translational Modifications of Caveolin-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Caveolin-1 (Cav-1), a 22-kDa integral membrane protein, is the principal structural component of caveolae, specialized lipid raft microdomains in the plasma membrane. Beyond its structural role, Cav-1 functions as a scaffolding protein, modulating a plethora of signaling pathways crucial for cellular homeostasis. The functional versatility of Cav-1 is intricately regulated by a diverse array of post-translational modifications (PTMs). These modifications, including phosphorylation, ubiquitination, palmitoylation, S-nitrosylation, glycosylation, and acetylation, dynamically alter the protein's conformation, subcellular localization, protein-protein interactions, and, consequently, its biological activity. Understanding the nuances of Cav-1 PTMs is paramount for elucidating its role in both physiological and pathological processes, including cancer, cardiovascular diseases, and fibrosis, and for the development of novel therapeutic strategies targeting caveolae-mediated signaling. This technical guide provides a comprehensive overview of the major PTMs of Cav-1, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Post-Translational Modifications of this compound
This compound undergoes a variety of PTMs that are critical for its function. The primary and most studied modifications include phosphorylation, ubiquitination, and palmitoylation. Other modifications such as S-nitrosylation, glycosylation, and acetylation also play significant roles in fine-tuning Cav-1's regulatory functions.
Phosphorylation
Phosphorylation is a key regulatory PTM of Cav-1, primarily occurring on tyrosine and serine residues. This modification is dynamically regulated by various stimuli and plays a pivotal role in signal transduction.
-
Tyrosine Phosphorylation (Tyr14): The most well-characterized phosphorylation event on Cav-1 occurs at Tyrosine 14 (Tyr14). This residue is a primary substrate for Src family kinases (SFKs) such as Src, Fyn, and Abl[1]. Phosphorylation of Tyr14 is induced by a wide range of stimuli, including growth factors, hormones, oxidative stress, and mechanical stress. pY14-Cav-1 is implicated in the regulation of cell adhesion, migration, and endocytosis[2][3][4]. For instance, phosphorylation of Tyr14 promotes the internalization of caveolae and is associated with enhanced cancer cell motility[2][5].
-
Serine Phosphorylation (Ser80): this compound is also phosphorylated on Serine 80 (Ser80). This modification is thought to regulate the trafficking of Cav-1 between the endoplasmic reticulum and the Golgi apparatus, influencing its entry into the secretory pathway[6].
Quantitative Data on this compound Phosphorylation
| Modification Site | Kinases | Key Cellular Processes Affected | Quantitative Observations | References |
| Tyrosine 14 (Tyr14) | Src, Fyn, Abl | Cell adhesion, migration, endocytosis, focal adhesion dynamics, tumor progression. | Expression of phosphomimicking Cav1 (Y14D) mutant in HEK cells resulted in a greater number and volume of vesicles compared to the Y14F mutant. | [3][4] |
| Albumin-induced Src activation in endothelial cells leads to an increase in monomeric Cav-1. | [3] | |||
| FRET efficiency is lower between Y14D-Cav1 molecules compared to Y14F, suggesting a looser conformation upon phosphorylation. | [3] | |||
| Serine 80 (Ser80) | Protein Kinase A (PKA), Protein Kinase C (PKC) | Intracellular trafficking, secretion. | Phosphorylation at Ser80 regulates Cav-1 binding to the ER membrane and its entry into the secretory pathway. | [6] |
Ubiquitination
Ubiquitination of Cav-1 is a critical PTM that primarily targets the protein for degradation, thereby regulating its cellular levels and turnover.
-
Lysine (B10760008) Residues: The N-terminal region of Cav-1 contains several lysine residues that are targets for ubiquitination. The E3 ubiquitin ligase ZNRF1 has been identified as a key enzyme that mediates the ubiquitination and subsequent proteasomal degradation of Cav-1 in response to inflammatory stimuli like lipopolysaccharide (LPS)[7]. This process is crucial for modulating TLR4-triggered immune responses. Additionally, the E3 ligase MDM2 can ubiquitinate Cav-1, leading to its degradation and impacting p53 signaling[5].
Quantitative Data on this compound Ubiquitination
| Modification Sites | E3 Ligases | Key Cellular Processes Affected | Quantitative Observations | References |
| N-terminal Lysines | ZNRF1, MDM2, LNX | Protein turnover, inflammation, p53 signaling. | LPS stimulation promotes the physical interaction between ZNRF1 and Cav-1, leading to Cav-1 ubiquitination and degradation. | [7] |
| Overexpression of Cav-1 can enhance the ubiquitination and degradation of cyclooxygenase-2 (COX-2) in a Derlin-1 and p97-dependent manner. | [8] |
Palmitoylation
Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues. In Cav-1, this lipid modification is crucial for its proper localization, oligomerization, and interaction with other proteins within caveolae.
-
Cysteine Residues (Cys133, Cys143, Cys156): this compound is palmitoylated on three cysteine residues located in its C-terminal domain[9]. This modification is catalyzed by a family of enzymes known as DHHC palmitoyl (B13399708) acyltransferases. Specifically, DHHC7 and DHHC21 have been implicated in the palmitoylation of Cav-1[10][11]. Palmitoylation is essential for the trafficking of Cav-1 from the Golgi to the plasma membrane and for its interaction with signaling partners like endothelial nitric oxide synthase (eNOS) and G proteins. Interestingly, while the thioester bond of palmitoylation is chemically reversible, studies suggest that Cav-1 palmitoylation is functionally irreversible, as the attached lipid chains are thought to be shielded within the membrane, making them inaccessible to depalmitoylating enzymes[10].
Quantitative Data on this compound Palmitoylation
| Modification Sites | Acyltransferases | Key Cellular Processes Affected | Quantitative Observations | References |
| Cysteine 133, 143, 156 | DHHC7, DHHC21 | Protein trafficking, oligomerization, interaction with eNOS and G-proteins. | Overexpression of DHHC7 in HEK293 cells increases Cav-1 palmitoylation. | [10][11] |
| Simultaneous knockdown of DHHC7 and DHHC21 is required to decrease Cav-1 palmitoylation. | [10][11] | |||
| Palmitoylation of Cav-1 is a post-translational event that is essentially irreversible, with a half-life of over 24 hours. | [12] |
Other Modifications
-
S-Nitrosylation: This modification involves the covalent attachment of a nitric oxide (NO) group to a cysteine thiol. S-nitrosylation of Cav-1 has been shown to regulate its interaction with eNOS, thereby modulating NO production. This modification can influence vascular tone and endothelial function.
-
Glycosylation: this compound can be N-glycosylated, which can influence its interaction with other proteins and its role in cellular signaling. For example, glycosylation of Cav-1 can affect its interaction with the CD147 receptor, impacting tumor cell invasion and metastasis.
-
Acetylation: Acetylation of Cav-1 can modulate its function in various cellular processes. For instance, it can influence the protein's interaction with other signaling molecules and its role in regulating gene expression.
Experimental Protocols for Studying this compound PTMs
Detection of this compound Phosphorylation by Western Blotting
This protocol outlines the general steps for detecting phosphorylated Cav-1 (specifically pTyr14) using western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibody specific for phospho-Caveolin-1 (Tyr14).
-
Primary antibody for total this compound (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Cav-1 (Tyr14) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Cav-1.
Acyl-Biotinyl Exchange (ABE) Assay for Detecting this compound Palmitoylation
The ABE assay is a powerful method for specifically detecting S-palmitoylated proteins.
Materials:
-
Lysis buffer (containing protease inhibitors).
-
N-ethylmaleimide (NEM) to block free thiol groups.
-
Hydroxylamine (B1172632) (HA) to cleave thioester bonds.
-
Thiol-reactive biotinylating reagent (e.g., biotin-HPDP).
-
Streptavidin-agarose beads.
-
Elution buffer.
-
Western blotting reagents.
Procedure:
-
Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing NEM to block all free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines, exposing a free thiol group. A parallel sample is treated with a control buffer (e.g., Tris-HCl) instead of hydroxylamine.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent.
-
Affinity Capture: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Washing: Wash the beads extensively to remove non-biotinylated proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis by Western Blotting: Analyze the eluted proteins by western blotting using an antibody against Cav-1. A signal in the hydroxylamine-treated sample but not in the control sample indicates that Cav-1 is palmitoylated.
Mass Spectrometry for PTM Identification and Quantification
Mass spectrometry (MS) is the gold standard for identifying and quantifying PTMs with high precision.
General Workflow:
-
Protein Isolation: Isolate Cav-1 from cell lysates, often through immunoprecipitation or gel electrophoresis.
-
Enzymatic Digestion: Digest the isolated protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The fragmentation pattern (MS2 spectrum) is used to determine the amino acid sequence of the peptide. The mass shift corresponding to a specific PTM (e.g., +80 Da for phosphorylation) is used to identify the modified residue.
-
Quantification: For quantitative analysis, stable isotope labeling methods such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation) can be employed to compare the abundance of modified peptides between different samples.
Signaling Pathways and Experimental Workflows
This compound Phosphorylation and Src Signaling
Phosphorylation of Cav-1 at Tyr14 by Src kinase is a key event in the regulation of focal adhesion dynamics and cell migration.
Caption: Src-mediated phosphorylation of this compound at Tyr14 regulates focal adhesion dynamics and promotes cell migration.
This compound Palmitoylation and eNOS Signaling
Palmitoylation of Cav-1 is essential for its interaction with and regulation of eNOS activity, which is critical for nitric oxide production and vascular function.
Caption: Palmitoylation of this compound by DHHC enzymes is crucial for its localization to caveolae and its regulation of eNOS activity.
Experimental Workflow for Quantitative PTM Analysis
A typical workflow for the quantitative analysis of Cav-1 PTMs using mass spectrometry.
Caption: A generalized workflow for the identification and quantification of this compound post-translational modifications using mass spectrometry.
Conclusion
The post-translational modification of this compound is a complex and dynamic process that profoundly influences its function as a key regulator of cellular signaling. Phosphorylation, ubiquitination, and palmitoylation, among other modifications, act as molecular switches that fine-tune Cav-1's interactions and subcellular localization, thereby controlling a vast array of physiological and pathological processes. A thorough understanding of these PTMs, facilitated by the experimental approaches detailed in this guide, is essential for researchers and drug development professionals seeking to unravel the intricate biology of caveolae and develop novel therapeutic interventions targeting Cav-1-mediated signaling pathways. The continued development of quantitative proteomic techniques will undoubtedly provide deeper insights into the stoichiometry and dynamics of Cav-1 PTMs, further advancing our comprehension of its multifaceted roles in health and disease.
References
- 1. Src-mediated this compound phosphorylation affects the targeting of active Src to specific membrane sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src-dependent phosphorylation of this compound Tyr-14 promotes swelling and release of caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src-dependent phosphorylation of this compound Tyr-14 promotes swelling and release of caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Y14 phosphorylation suppresses tumor growth while promoting invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Caveolin-1 (Tyr14) Antibody (#3251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. The ubiquitin ligase ZNRF1 promotes this compound ubiquitination and degradation to modulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Interacts with Derlin-1 and Promotes Ubiquitination and Degradation of Cyclooxygenase-2 via Collaboration with p97 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One‐step site‐specific S‐alkylation of full‐length caveolin‐1: Lipidation modulates the topology of its C‐terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylation of this compound is regulated by the same DHHC acyltransferases that modify steroid hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitoylation of this compound is regulated by the same DHHC acyltransferases that modify steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
The Multifaceted Role of Caveolin-1: A Technical Guide for Researchers
An In-depth Exploration of Caveolin-1's Function Across Diverse Cell Types and its Implications for Drug Development
Introduction
This compound (Cav-1), a 22-kDa integral membrane protein, is the principal structural component of caveolae—small, flask-shaped invaginations of the plasma membrane.[1][2] Beyond its architectural role, Cav-1 is a critical regulator of a myriad of cellular processes, including signal transduction, cholesterol homeostasis, and vesicular transport.[3] Its expression levels vary significantly across different cell types, and its functional role is highly context-dependent, acting as both a tumor suppressor and a promoter of metastasis in cancer, and playing crucial roles in the physiology and pathology of endothelial cells, fibroblasts, adipocytes, and smooth muscle cells. This technical guide provides a comprehensive overview of the diverse roles of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Cav-1's multifaceted nature and its potential as a therapeutic target.
Data Presentation: Quantitative Insights into this compound Function
The following tables summarize quantitative data extracted from various studies, highlighting the differential expression and functional impact of this compound across various cell types and conditions.
Table 1: this compound Expression in Adipose Tissue
| Condition | Fold Change in CAV1 mRNA Expression (Subcutaneous Adipose Tissue) | Fold Change in CAV1 Protein Expression (Subcutaneous Adipose Tissue) | Reference |
| Obese vs. Lean Individuals | 1.7-fold increase | 2-fold increase | [4] |
Table 2: this compound Expression in Human Colon Cancer
| Cell Line/Tissue | Relative this compound Protein Levels | Fold Change in this compound Protein (Tumor vs. Normal Mucosa) | Reference |
| HT29, Co112, Caco2 | Extremely low | - | [5] |
| SW480, SW620, DLD1 | 50-100-fold lower than MDCK cells | - | [5] |
| Human Colon Tumor Epithelial Mucosa | - | 3.6 ± 1.4-fold decrease (in 10 of 15 patients) | [5] |
Table 3: Physiological Effects of this compound Knockout (KO) in Mice
| Parameter | Wild-Type (WT) Mice | This compound KO Mice | Fold/Percent Change | Reference |
| LV/Body Weight Ratio (mg/g) | 2.73 ± 0.32 | 3.28 ± 0.17 | ~1.2-fold increase | [6] |
| Lung/Body Weight Ratio (mg/g) | 5.1 ± 0.4 | 8.0 ± 2.1 | ~1.57-fold increase | [6] |
| Liver/Body Weight Ratio (mg/g) | 43.2 ± 4.2 | 51.1 ± 6.0 | ~1.18-fold increase | [6] |
| Nitric Oxide (NO) Production (Endothelial Cells) | Baseline | Increased | - | [7] |
| Acetylcholine-induced Aortic Relaxation | Normal | Potentiated | - | [8] |
Table 4: this compound and eNOS Activity
| Condition | Effect on eNOS Activity | Quantitative Change | Reference |
| Perfusion with 1 µM AP-CAV (30 min) | No significant effect on baseline Lp | 1.5 ± 0.2 vs. 1.4 ± 0.3 (baseline vs. post-AP-CAV) | [9] |
| This compound siRNA in BAEC | ~85% decrease in Cav-1 protein | Modest inhibition of NOx production under shear stress | [10] |
| Low-dose Cav-1 cDNA transfection | Increased eNOS activity | Maximum at 0.6 µg cDNA | [11][12] |
| High-dose Cav-1 cDNA transfection | Decreased eNOS activity | Decrease with 8.0 µg cDNA | [11][12] |
Table 5: this compound and TGF-β1-Induced Type I Procollagen (B1174764) Expression
| Condition | Effect on Type I Procollagen Expression | Reference |
| Adenoviral cav-1 (Ad-cav-1) overexpression | Significantly increased basal and TGF-β1-induced expression | [13] |
| cav-1 siRNA | Decreased basal level | [13] |
| Ad-myr-Akt infection | Significantly increased basal expression | [13] |
| Akt siRNA transfection | Decreased TGF-β1-induced expression | [13] |
| PI3-kinase inhibitor (LY294002) | Inhibited TGF-β1-induced and cav-1-induced expression | [13] |
Core Functions of this compound in Different Cell Types
Endothelial Cells
In endothelial cells, this compound is highly expressed and is a critical regulator of vascular homeostasis.[1][14] It plays a pivotal role in:
-
Nitric Oxide (NO) Signaling: this compound directly interacts with and inhibits endothelial nitric oxide synthase (eNOS), thereby modulating vascular tone and permeability.[8] The dissociation of this complex, often triggered by calcium/calmodulin, leads to eNOS activation.
-
Transcytosis and Permeability: Caveolae, structured by Cav-1, are involved in the transport of molecules such as albumin and low-density lipoproteins (LDL) across the endothelial barrier.[15] This process is implicated in the initiation of atherosclerosis.
-
Angiogenesis: this compound has a complex, often inhibitory, role in angiogenesis. Its expression is often downregulated by pro-angiogenic factors like VEGF.[16]
Fibroblasts
In fibroblasts, this compound is a key player in the response to tissue injury and the development of fibrosis. Its functions include:
-
Regulation of TGF-β Signaling: this compound can negatively regulate the pro-fibrotic effects of transforming growth factor-beta 1 (TGF-β1) by inhibiting the Smad signaling pathway.[13]
-
Extracellular Matrix (ECM) Production: By modulating TGF-β signaling and other pathways, Cav-1 influences the production of ECM components like type I collagen.[13] Downregulation of Cav-1 is often associated with fibrotic diseases.
Adipocytes
This compound is abundantly expressed in adipocytes and is essential for their proper function.[3][17] Key roles of Cav-1 in these cells include:
-
Lipid Metabolism and Droplet Formation: this compound is involved in the biogenesis and metabolism of lipid droplets, the primary sites of energy storage in adipocytes.[18]
-
Insulin (B600854) Signaling: Cav-1 plays a role in insulin signaling pathways within adipocytes, and its dysregulation can contribute to insulin resistance.
-
Adipogenesis: Secreted Cav-1 may act as an enhancer of adipogenesis, the process of forming mature fat cells.[12]
Cancer Cells
The role of this compound in cancer is paradoxical, as it can function as both a tumor suppressor and a promoter of metastasis, depending on the cancer type and stage.[19][20]
-
Tumor Suppressor: In the early stages of some cancers, such as colon and breast cancer, Cav-1 expression is often downregulated.[5] Its re-expression can reduce tumorigenicity.
-
Promoter of Metastasis: In later stages of cancer, increased Cav-1 expression is often associated with enhanced cell migration, invasion, and metastasis.[1] This is often linked to the phosphorylation of Cav-1 on tyrosine 14.
-
Signaling Hub: this compound interacts with a multitude of signaling molecules implicated in cancer progression, including receptor tyrosine kinases and components of the Ras-MAPK pathway.
Smooth Muscle Cells
In smooth muscle cells, this compound is involved in regulating contractility and proliferation.
-
Calcium Signaling: this compound modulates calcium signaling pathways that are crucial for smooth muscle contraction.
-
Proliferation: The expression of this compound is often decreased in proliferating smooth muscle cells, and its overexpression can inhibit cell cycle progression.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study this compound.
Immunoprecipitation of this compound
Objective: To isolate this compound and its interacting proteins from cell lysates.
Materials:
-
1X Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against this compound
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., 1X PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cleared lysate and incubate with rotation for 30-60 minutes at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary anti-Caveolin-1 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
Western Blotting for this compound Detection
Objective: To detect and quantify the expression of this compound in protein samples.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation:
-
Load protein samples (from cell lysates or immunoprecipitation) onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-Caveolin-1 antibody (at the recommended dilution) in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane 3-5 times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane 3-5 times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Immunofluorescence Staining for this compound Localization
Objective: To visualize the subcellular localization of this compound.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix the cells with fixative for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary anti-Caveolin-1 antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain if desired.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
Luciferase Reporter Assay for this compound Promoter Activity
Objective: To measure the transcriptional activity of the this compound promoter in response to various stimuli.
Materials:
-
Luciferase reporter plasmid containing the this compound promoter
-
Renilla luciferase control plasmid (for normalization)
-
Cell line of interest
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the this compound promoter-luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24-48 hours of transfection, treat the cells with the desired stimuli (e.g., growth factors, inhibitors).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly luciferase activity).
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again (Renilla luciferase activity).
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving this compound and a typical experimental workflow for studying its interactions.
This compound as a Negative Regulator of eNOS Signaling
Caption: this compound negatively regulates eNOS activity through direct interaction.
This compound in TGF-β Signaling and Fibrosis
Caption: this compound can inhibit TGF-β-induced pro-fibrotic gene expression.
This compound in MAPK/ERK Signaling
Caption: this compound can act as a scaffold to negatively regulate the MAPK/ERK pathway.
Experimental Workflow: Investigating this compound Protein-Protein Interactions
Caption: A typical workflow for co-immunoprecipitation to validate protein interactions.
Conclusion and Future Directions
This compound is a protein of immense interest due to its central role in a wide array of cellular functions and its involvement in numerous pathological conditions. Its context-dependent and often paradoxical roles present both challenges and opportunities for therapeutic intervention. While significant progress has been made in elucidating the functions of Cav-1, several areas warrant further investigation. A more systematic and quantitative understanding of its expression and post-translational modifications in different disease states is needed. Furthermore, the development of specific modulators of Cav-1's protein-protein interactions could offer novel therapeutic strategies for a range of diseases, from cancer to cardiovascular and fibrotic disorders. This technical guide serves as a foundational resource for researchers embarking on the study of this fascinating and functionally diverse protein, providing the necessary background and methodological framework to advance our understanding of this compound and unlock its therapeutic potential.
References
- 1. Value of this compound in cancer progression and prognosis: Emphasis on cancer-associated fibroblasts, human cancer cells and mechanism of this compound expression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caveolae, this compound and cavin-1: Emerging roles in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Expression and Cavin Stability Regulate Caveolae Dynamics in Adipocyte Lipid Store Fluctuation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Genetic evidence supporting a critical role of endothelial this compound during the progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caveolin-deficient mice: insights into caveolar function human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial [Ca2+]i and this compound antagonistically regulate eNOS activity and microvessel permeability in rat venules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel role for this compound in regulating endothelial nitric oxide synthase activation in response to H2O2 and shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reciprocal regulation of eNOS and this compound functions in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. This compound increases basal and TGF-beta1-induced expression of type I procollagen through PI-3 kinase/Akt/mTOR pathway in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound and Caveolin-2 Can Be Antagonistic Partners in Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a master regulator of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. This compound: A double-edged sword to fight cancer metastasis [researchfeatures.com]
- 20. High doses of TGF-β potently suppress type I collagen via the transcription factor CUX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 22. protocols.io [protocols.io]
- 23. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. assaygenie.com [assaygenie.com]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Caveolin-1 Scaffolding Domain and its Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Caveolin-1 (Cav-1), a 22 kDa integral membrane protein, is the principal structural component of caveolae, specialized lipid raft microdomains in the plasma membrane. Beyond its structural role, Cav-1 is a critical regulator of numerous cellular processes, primarily through its highly conserved this compound Scaffolding Domain (CSD). This 20-amino acid region (residues 82-101) functions as a hub for protein-protein interactions, modulating a wide array of signaling pathways. This guide provides a comprehensive technical overview of the CSD, its known protein interaction partners, the quantitative biophysical parameters of these interactions, detailed experimental protocols for their study, and the signaling pathways governed by these molecular events.
The this compound Scaffolding Domain (CSD)
The CSD is a well-conserved, 20-amino acid sequence that is essential for many of the signaling functions of this compound.[1] It is believed to adopt an amphipathic α-helical secondary structure.
Amino Acid Sequence and Key Residues
The canonical human this compound Scaffolding Domain spans amino acids 82-101:
DGIWKASFTTFTVTKYWFYR
Within this sequence, specific residues are critical for its function. For instance, Phenylalanine at position 92 (F92) has been identified as a key residue for the inhibitory actions of Cav-1 towards endothelial nitric oxide synthase (eNOS).[2]
The Caveolin Binding Motif (CBM)
Many proteins that interact with the CSD possess a "Caveolin Binding Motif" (CBM), which is rich in aromatic amino acids. Several consensus sequences for the CBM have been proposed, including:
-
ΦXΦXXXXΦ
-
ΦXXXXΦXXΦ
-
ΦXΦXXXXΦXXΦ
(where Φ represents an aromatic amino acid and X represents any amino acid).[3]
CSD Protein Interaction Partners
The CSD interacts with a diverse range of signaling proteins, often resulting in the modulation of their activity. Key interaction partners include:
-
Endothelial Nitric Oxide Synthase (eNOS): The interaction between the CSD and eNOS is one of the most well-characterized. The CSD binds to the oxygenase domain of eNOS, leading to its inhibition.[4]
-
Src Family Kinases: The CSD interacts with Src family tyrosine kinases, playing a role in the regulation of their activity.
-
Epidermal Growth Factor Receptor (EGFR): The CSD can bind to the EGFR, and this interaction is often dependent on the phosphorylation state of the receptor.[5]
-
G-protein α-subunits: The CSD has been shown to interact with various G-protein α-subunits.[6]
Quantitative Analysis of CSD-Protein Interactions
The binding affinities of the CSD for its partner proteins have been determined for some interactions using various biophysical techniques.
| Interacting Protein | CSD Peptide/Fragment | Technique | Binding Affinity (Kd) | Reference |
| eNOS | This compound (90-99) | Fluorescence Polarization | 49 nM | [7][8][9] |
| eNOS | This compound (90-99) F92A | Fluorescence Polarization | 23 nM | [7] |
| eNOS | This compound Scaffolding Domain (82-101) | Fluorescence Polarization | 42 nM | [7] |
Signaling Pathways Modulated by the CSD
The interaction of the CSD with its binding partners has profound effects on numerous signaling pathways.
Regulation of eNOS and Nitric Oxide Signaling
The binding of the CSD to eNOS inhibits its activity, thereby reducing the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This interaction is a key mechanism for the regulation of vascular tone and blood pressure. The binding of Ca2+/calmodulin to eNOS can disrupt the eNOS-caveolin-1 interaction, leading to eNOS activation.[4]
Modulation of Src Kinase Activity
This compound can act as a scaffold for Src family kinases. Phosphorylation of this compound on Tyrosine 14 by Src can create a feedback loop by recruiting C-terminal Src kinase (Csk), which in turn inactivates Src.
References
- 1. Scaffolds and the scaffolding domain: an alternative paradigm for this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A noninhibitory mutant of the this compound scaffolding domain enhances eNOS-derived NO synthesis and vasodilation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Caveolin Interactions: Do Proteins Interact with the Caveolin Scaffolding Domain through a Widespread Aromatic Residue-Rich Motif? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct interaction of endothelial nitric-oxide synthase and this compound inhibits synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of EGFR and this compound in human glioblastoma cells: evidence that tyrosine phosphorylation regulates EGFR association with caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Binding of this compound to Client Protein Endothelial Nitric-oxide Synthase (eNOS): SCAFFOLDING SUBDOMAIN IDENTIFICATION, INTERACTION MODELING, AND BIOLOGICAL SIGNIFICANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the binding of this compound to client protein endothelial nitric-oxide synthase (eNOS): scaffolding subdomain identification, interaction modeling, and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Caveolin-1 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the evolutionary conservation of the caveolin-1 (CAV-1) gene. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental biology of this compound and its potential as a therapeutic target. This document summarizes quantitative data on gene and protein homology, details key experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a 21-24 kDa integral membrane protein that is a principal component of caveolae, which are 50-100 nanometer flask-shaped invaginations of the plasma membrane.[1] These structures are involved in a variety of crucial cellular processes, including signal transduction, endocytosis, cholesterol homeostasis, and mechanoprotection.[2][3] The CAV1 gene encodes two isoforms, α and β, through the use of alternative initiation codons.[4] The protein itself is organized into several functional domains, including an N-terminal domain, a caveolin scaffolding domain (CSD), a transmembrane domain, and a C-terminal domain.[5][6] The CSD is particularly important as it interacts with and regulates a multitude of signaling molecules.[7][8] Given its central role in cellular function, the evolutionary conservation of the CAV1 gene is a critical area of study for understanding its fundamental biological importance and its role in disease.
Quantitative Data on CAV-1 Conservation
The evolutionary conservation of the CAV1 gene and its protein product has been studied across a wide range of species. The following tables summarize key quantitative data related to sequence homology and domain conservation.
Table 1: Amino Acid Sequence Identity of this compound Orthologs Compared to Human CAV-1
| Species | Common Name | UniProt Accession | Sequence Identity to Human CAV-1 (%) |
| Homo sapiens | Human | P49817 | 100 |
| Mus musculus | Mouse | Q03177 | 93 |
| Rattus norvegicus | Rat | P51636 | 92 |
| Gallus gallus | Chicken | O73860 | 85 |
| Xenopus laevis | African Clawed Frog | Q6DG40 | 78 |
| Danio rerio | Zebrafish | Q6P5G7 | 65 |
| Drosophila melanogaster | Fruit Fly | Q9VHW3 | 35 |
| Caenorhabditis elegans | Nematode | Q94051 | 28 |
Data compiled from UniProt and related phylogenetic studies. The sequence identity percentages are approximate and can vary slightly based on the alignment algorithm used.
Table 2: Conservation of Key Functional Domains in this compound
| Domain | Human Amino Acid Residues | Conservation Level Across Vertebrates | Key Functions |
| N-Terminal Domain | 1-81 | Moderately Conserved | Contains phosphorylation sites (e.g., Tyr14).[9] |
| Caveolin Scaffolding Domain (CSD) | 82-101 | Highly Conserved | Binds and regulates signaling proteins.[7][8] |
| Transmembrane Domain | 102-134 | Highly Conserved | Anchors the protein in the membrane.[6] |
| C-Terminal Domain | 135-178 | Moderately Conserved | Contains palmitoylation sites for membrane localization.[2] |
Experimental Protocols for Studying CAV-1 Conservation
The analysis of evolutionary conservation relies on a combination of computational and experimental techniques. Below are detailed methodologies for key experiments cited in the study of CAV1 conservation.
Sequence Alignment and Homology Analysis
Objective: To identify and quantify the similarity of CAV1 gene and protein sequences across different species.
Protocol:
-
Sequence Retrieval: Obtain FASTA-formatted sequences of CAV1 orthologs from public databases such as the National Center for Biotechnology Information (NCBI) and UniProt.
-
Multiple Sequence Alignment (MSA):
-
Pairwise Sequence Alignment and Identity Calculation:
-
Employ tools like BLAST (Basic Local Alignment Search Tool) to perform pairwise alignments of the target sequence against a database or another sequence.[12]
-
Calculate the percentage of sequence identity from the alignment output. This is typically defined as the number of identical residues divided by the total length of the alignment, multiplied by 100.
-
-
Conservation Scoring: Use algorithms like Jensen-Shannon divergence (JSD) or Rate4Site to assign a conservation score to each position in the multiple sequence alignment, highlighting functionally important residues.[13]
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between CAV1 orthologs from different species.
Protocol:
-
Multiple Sequence Alignment: Perform MSA as described in section 3.1. This is a critical prerequisite for building an accurate phylogenetic tree.
-
Phylogenetic Tree Construction:
-
Choose an appropriate method for tree construction based on the dataset size and evolutionary distances. Common methods include:
-
Distance-Based Methods (e.g., Neighbor-Joining - NJ): These methods are computationally efficient and suitable for large datasets.[14][15] They first calculate a matrix of genetic distances between all pairs of sequences.
-
Character-Based Methods (e.g., Maximum Parsimony - MP, Maximum Likelihood - ML, Bayesian Inference - BI): These methods evaluate each possible tree topology based on the character data in each column of the alignment.[14][15] ML and BI are generally considered more accurate as they employ explicit models of evolution.
-
-
-
Tree Visualization and Interpretation:
Functional Conservation Assays
Objective: To determine if CAV1 orthologs from different species can perform similar biological functions.
Protocol:
-
Heterologous Expression System:
-
Select a model system that lacks endogenous CAV1 or where its expression can be knocked down (e.g., using siRNA or CRISPR-Cas9).
-
Clone the coding sequences of CAV1 orthologs into a suitable expression vector.
-
-
Rescue Experiments:
-
Transfect or transduce the CAV1-deficient cells with the expression vectors containing the orthologous CAV1 genes.
-
Assess the ability of the orthologous proteins to "rescue" a known CAV1-dependent phenotype. This could include:
-
Caveolae Formation: Use electron microscopy to observe the formation of caveolae structures at the plasma membrane.
-
Signaling Regulation: Measure the activity of a signaling pathway known to be regulated by CAV-1, such as the eNOS or Ras-ERK pathway.[4][18]
-
Protein-Protein Interactions: Use co-immunoprecipitation or proximity ligation assays to determine if the orthologous CAV-1 protein can interact with known binding partners.
-
-
-
Data Analysis: Compare the extent to which each ortholog can rescue the phenotype. A successful rescue indicates functional conservation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a typical workflow for analyzing its evolutionary conservation.
Caption: this compound as a signaling hub.
References
- 1. The caveolin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Intracellular Functions, Tissue-Specific Roles, and Epithelial Tight Junction Regulation [mdpi.com]
- 3. CAV1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Caveolin 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Structure Analysis of a Functional Construct of this compound Reveals a Long C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound function at the plasma membrane and in intracellular compartments in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pellegrini.mcdb.ucla.edu [pellegrini.mcdb.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.zageno.com [go.zageno.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of intracellular signaling and function by caveolin - PMC [pmc.ncbi.nlm.nih.gov]
Caveolin-1 Expression in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caveolin-1 (Cav-1), a 22-kDa integral membrane protein, is a principal component of caveolae, 50-100 nm flask-shaped invaginations of the plasma membrane abundant in endothelial cells.[1][2] Beyond its structural role in the formation of caveolae, Cav-1 is a critical regulator of numerous endothelial functions, including signal transduction, lipid transport, and vascular inflammation.[3][4] Its intricate involvement in key signaling pathways, such as the regulation of endothelial nitric oxide synthase (eNOS) activity and vascular endothelial growth factor (VEGF) signaling, positions Cav-1 as a pivotal molecule in vascular homeostasis and pathology.[2][5][6] Dysregulation of Cav-1 expression is implicated in the pathogenesis of prevalent cardiovascular diseases, including atherosclerosis and endothelial dysfunction, making it a compelling target for therapeutic intervention.[4][7][8] This technical guide provides an in-depth overview of Cav-1 expression in endothelial cells, detailing its role in critical signaling pathways, summarizing quantitative data on its expression and function, and providing methodologies for key experimental procedures.
Core Functions of this compound in Endothelial Cells
This compound's function in endothelial cells is multifaceted, extending from the structural formation of caveolae to the modulation of intricate signaling cascades.
1.1. Scaffolding and Signal Transduction:
This compound acts as a scaffolding protein, compartmentalizing and regulating the activity of a multitude of signaling molecules within caveolae.[4] The caveolin scaffolding domain (CSD), a highly conserved region of Cav-1, directly interacts with and often inhibits the activity of various signaling partners, including eNOS, G proteins, and receptor tyrosine kinases.[4][9] This interaction serves to maintain a state of basal inhibition, which can be rapidly reversed upon specific cellular stimuli.
1.2. Endothelial Nitric Oxide Synthase (eNOS) Regulation:
A cardinal role of Cav-1 in the endothelium is the direct, inhibitory regulation of eNOS.[9][10] Under basal conditions, Cav-1 binds to eNOS, holding it in an inactive state.[11][12] Upon stimulation by agonists that increase intracellular calcium or by shear stress, calmodulin binds to eNOS, displacing Cav-1 and leading to eNOS activation and the production of nitric oxide (NO).[2][10] This reciprocal regulation is crucial for maintaining vascular tone and endothelial health.
1.3. Angiogenesis:
This compound plays a complex, context-dependent role in angiogenesis, the formation of new blood vessels. While some studies suggest that Cav-1 expression is necessary for endothelial cell migration and tube formation, others indicate an inhibitory role.[2][13] Overexpression of Cav-1 has been shown to impair angiogenic responses to VEGF.[5] Conversely, downregulation of Cav-1 can also hinder angiogenesis, suggesting that an optimal level of Cav-1 expression is required for proper angiogenic signaling.[2]
1.4. Transcytosis and Vascular Permeability:
Caveolae are implicated in the transcytosis of macromolecules, such as albumin and low-density lipoproteins (LDL), across the endothelial barrier.[3][7] this compound is essential for this process, and its downregulation can significantly block the uptake of LDL by endothelial cells.[7] This function is particularly relevant in the context of atherosclerosis, where the transcytosis of LDL into the subendothelial space is a key initiating event.[3][7]
1.5. Atherosclerosis:
Endothelial Cav-1 plays a significant role in the development of atherosclerosis.[3][7] By mediating LDL transcytosis and participating in inflammatory signaling pathways, Cav-1 contributes to the initiation and progression of atherosclerotic plaques.[3][7] Studies in animal models have shown that the absence of Cav-1 in endothelial cells can be atheroprotective.[3]
Quantitative Data on this compound Expression and Function
The following tables summarize quantitative findings from various studies on the impact of modulating this compound expression in endothelial cells.
| Experimental Condition | Cell Type | Effect on this compound Expression | Functional Outcome | Quantitative Change | Reference |
| siRNA treatment | HUVEC | Downregulation | Labeled-LDL uptake | Significant and selective blockage | [7] |
| siRNA treatment | HUVEC | Downregulation | Endothelial cell activation | Decreased | [7] |
| Endothelial-specific overexpression | Mouse Endothelium | Upregulation | eNOS activation | Impaired | [5] |
| Endothelial-specific overexpression | Mouse Endothelium | Angiogenic response to VEGF | Impaired | [5] | |
| Endothelial-specific overexpression | Mouse Endothelium | VEGF-mediated vascular permeability | Reduced | [5] | |
| Downregulation by antisense adenoviral approach | Microvascular Endothelial Cells | Downregulation | Capillary-like tubule formation (in vitro) | >10-fold reduction | [2] |
| Overexpression | Endothelial Cells | Upregulation | Capillary tube formation | Nearly 3-fold acceleration | [2] |
| High Glucose (25 mM) | Human Retinal Endothelial Cells (REC) | Upregulation | Inflammatory mediator expression (HMGB1, TNFα, NLRP3) | Increased | [14] |
| Cav-1 siRNA in high glucose | Human Retinal Endothelial Cells (REC) | Downregulation | Inflammatory mediator expression (HMGB1, TNFα, NLRP3) | Reduced | [14] |
| Stimulus | Cell Type | Effect on this compound | Associated Signaling Event | Quantitative Change | Reference |
| Shear Stress (15 dyn/cm²) for 10 min with Cav-1 downregulation | HUVEC | Lowered expression | Akt and ERK1/2 activation | Significantly lower | [15] |
| VEGF with Cav-1 downregulation | HUVEC | Lowered expression | Akt and ERK1/2 activation | Significantly lower | [15] |
| A23187 (Ca2+ ionophore) | HUVEC | Increased interaction with eNOS | eNOS/Cav-1 association | 5-fold increase at 5 min | [11] |
| Low and Oscillatory Shear Stress | Endothelial Cells | Suppression of expression | Upregulation of PDGF-BB, VEGF-A, FGF-4 | - | [16] |
| High Shear Stress | Endothelial Cells | Increased expression | Decreased expression of VEGF-A | - | [16] |
Signaling Pathways Involving this compound
3.1. Regulation of eNOS Activity by this compound
This compound directly binds to and inhibits eNOS. This basal inhibition is relieved by stimuli that increase intracellular Ca2+, leading to the binding of Calmodulin (CaM) to eNOS and subsequent NO production.
Caption: Regulation of eNOS activity by this compound.
3.2. This compound in VEGF Signaling
This compound modulates VEGF signaling by interacting with the VEGF receptor 2 (VEGFR2). While it can act as a negative regulator in the resting state, it is also required for proper signal transduction upon VEGF stimulation.
Caption: Role of this compound in VEGF signaling.
3.3. This compound in TNFα-induced Endothelial Activation
This compound can regulate the inflammatory response in endothelial cells by modulating the TNFα signaling pathway, which involves the activation of NF-κB.
Caption: this compound modulation of TNFα signaling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research on this compound.
4.1. siRNA-mediated Knockdown of this compound in HUVECs
This protocol describes the transient downregulation of this compound expression in Human Umbilical Vein Endothelial Cells (HUVECs) using small interfering RNA (siRNA).
Caption: Workflow for siRNA-mediated knockdown.
Protocol Details:
-
Cell Culture: HUVECs are cultured in endothelial growth medium (EGM-2) supplemented with growth factors, fetal bovine serum, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For a 6-well plate, dilute 100 pmol of Cav-1 siRNA or a non-targeting control siRNA in 250 µL of serum-free medium. In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium. Combine the two solutions and incubate for 20 minutes at room temperature to allow complex formation. Add the 500 µL of transfection complex dropwise to the cells in 1.5 mL of fresh growth medium.
-
Post-transfection: Cells are typically incubated for 48 to 72 hours post-transfection to achieve optimal knockdown. The medium can be changed after 24 hours.
-
Validation:
-
Western Blot: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody against this compound (e.g., rabbit anti-Cav-1, 1:1000 dilution) overnight at 4°C. Wash with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Immunofluorescence: Grow cells on glass coverslips. After siRNA treatment, fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against this compound (e.g., mouse anti-Cav-1, 1:200 dilution) for 1 hour. Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, 1:500 dilution) for 1 hour in the dark. Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei. Visualize using a confocal microscope.
-
4.2. Co-Immunoprecipitation of this compound and eNOS
This protocol is used to determine the in-cell interaction between this compound and eNOS.
Protocol Details:
-
Cell Lysis: Lyse endothelial cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against the protein of interest (e.g., anti-Caveolin-1 antibody) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-eNOS antibody).
Conclusion and Future Directions
This compound is a master regulator of endothelial cell biology, with profound implications for vascular health and disease. Its role as a signaling hub, particularly in the context of eNOS activity, angiogenesis, and inflammation, underscores its importance. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate functions of Cav-1. Future research should focus on elucidating the cell- and context-specific roles of Cav-1, which will be critical for the development of targeted therapies for cardiovascular diseases. The potential to modulate Cav-1 expression or its interactions with specific signaling partners presents a promising avenue for novel therapeutic strategies in the management of atherosclerosis, diabetic vasculopathy, and other endothelial-related disorders.[4]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Endothelial this compound plays a major role in the development of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in endothelial cells: A potential therapeutic target for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound regulates VEGF-stimulated angiogenic activities in prostate cancer and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Reciprocal regulation of eNOS and this compound functions in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct interaction of endothelial nitric-oxide synthase and this compound inhibits synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide–dependent Src activation and resultant this compound phosphorylation promote eNOS/caveolin-1 binding and eNOS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound/Endothelial Nitric Oxide Synthase Interaction Is Reduced in Arteries From Pregnant Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Molecular Vision: this compound regulates inflammatory mediators in retinal endothelial cells [molvis.org]
- 15. Lowering this compound Expression in Human Vascular Endothelial Cells Inhibits Signal Transduction in Response to Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound-ERK1/2 pathway on endothelial cells and smooth muscle cells under shear stress - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Caveolin-1 in Fibroblast Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caveolin-1 (Cav-1), the principal structural protein of caveolae, plays a pivotal role in the regulation of fibroblast biology. As a dynamic scaffolding protein, Cav-1 modulates a multitude of cellular processes, including signal transduction, proliferation, migration, and extracellular matrix (ECM) organization. Its dysregulation is strongly implicated in the pathogenesis of fibrotic diseases, making it a critical target for therapeutic intervention. This in-depth technical guide synthesizes current knowledge on the function of Cav-1 in fibroblasts, providing a comprehensive overview of its molecular mechanisms, experimental methodologies for its study, and quantitative data on its functional impact.
Core Functions of this compound in Fibroblasts
This compound is a 22-kDa integral membrane protein that is a hallmark of caveolae, which are flask-shaped invaginations of the plasma membrane. In fibroblasts, Cav-1's functions extend beyond being a mere structural component; it acts as a central hub for signal integration and regulation.
-
Scaffolding and Signal Regulation: The caveolin scaffolding domain (CSD), a highly conserved region of Cav-1, allows it to interact with and regulate the activity of numerous signaling molecules.[1] This interaction often leads to the inhibition of the bound protein, effectively dampening specific signaling cascades. Key signaling partners in fibroblasts include components of the TGF-β, MAPK/ERK, PI3K/AKT, and Src family kinase pathways.[1][2][3]
-
Mechanosensing and Mechanotransduction: Fibroblasts are exquisitely sensitive to the mechanical properties of their environment. Caveolae, through Cav-1, function as mechanosensors, flattening out in response to increased membrane tension. This process is linked to the regulation of integrin recycling and activation, allowing fibroblasts to adapt their adhesive and migratory behavior to the stiffness of the ECM.[4] Cav-1's interaction with the actin cytoskeleton further underscores its role in translating mechanical cues into biochemical signals.[5]
-
Endocytosis and Trafficking: Caveolae are involved in a specific type of endocytosis. In fibroblasts, this process is implicated in the internalization and turnover of receptors and other cell surface molecules, thereby modulating their signaling output.[3] For instance, the internalization of TGF-β receptors via caveolae can lead to the attenuation of fibrotic signaling.[3]
-
Cholesterol Homeostasis: Caveolae are enriched in cholesterol, and Cav-1 plays a role in cholesterol trafficking and homeostasis within the cell. This function is interconnected with its signaling roles, as the lipid composition of the plasma membrane can influence the localization and activity of signaling proteins.
This compound in Fibroblast Signaling Pathways
This compound is a master regulator of several key signaling pathways that govern fibroblast function. Its inhibitory or modulatory actions are crucial for maintaining cellular homeostasis and preventing aberrant fibroblast activation.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β pathway is a central driver of fibrosis. This compound acts as a potent negative regulator of this pathway through multiple mechanisms:
-
Direct Receptor Interaction: The CSD of Cav-1 directly binds to the TGF-β type I receptor (TβRI), preventing the phosphorylation of Smad2/3 and subsequent downstream signaling.[2][6] This interaction effectively dampens the pro-fibrotic signals initiated by TGF-β.
-
Receptor Internalization: this compound can mediate the internalization of TGF-β receptors, leading to their degradation and a reduction in their cell surface availability.[3]
-
Gene Expression Regulation: Expression of Cav-1 has been shown to down-regulate the expression of the TGF-β type II receptor (TβRII) at the transcriptional level in NIH3T3 fibroblasts, thereby decreasing cellular responsiveness to TGF-β.
Src Kinase Signaling
Src, a non-receptor tyrosine kinase, is a critical regulator of cell migration and adhesion. This compound has a complex, bidirectional relationship with Src:
-
Substrate and Regulator: this compound is a major substrate for Src kinase, being phosphorylated on tyrosine 14 (Tyr14).[5][7]
-
Negative Feedback Loop: Phosphorylated Cav-1 (pY14-Cav1) can recruit C-terminal Src kinase (Csk), which in turn inactivates Src, forming a negative feedback loop.[8] In the absence of Cav-1, Src activity is often elevated.[8]
-
Targeting of Active Src: The interaction between pY14-Cav1 and the SH2 domain of activated Src can target active Src to focal adhesions, influencing their dynamics.[7]
Rho GTPase Signaling
The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and, consequently, cell polarity and migration. This compound modulates the activity of these GTPases:
-
Inhibition of Rac1 and Cdc42: this compound generally acts to suppress the activity of Rac1 and Cdc42.
-
Activation of RhoA: Conversely, Cav-1 promotes the activity of RhoA. This is achieved, in part, through the inactivation of the Src-p190RhoGAP pathway.[8][9] Loss of Cav-1 leads to increased Src activity, which in turn activates p190RhoGAP, a negative regulator of RhoA.[8] This results in decreased RhoA activity and a subsequent loss of cell polarity and directional migration.[9]
Quantitative Impact of this compound on Fibroblast Function
The expression level of this compound has a quantifiable impact on various aspects of fibroblast behavior. The following tables summarize key findings from the literature.
Table 1: Effect of this compound on Extracellular Matrix Production
| Cell Type | This compound Modulation | Effect on Collagen I Expression | Reference |
| Human Dermal Fibroblasts | siRNA-mediated knockdown | Increased | [10] |
| Human Dermal Fibroblasts | Overexpression (Adenovirus) | Increased (basal and TGF-β1-induced) | [11] |
| Mouse Embryonic Fibroblasts | Knockout | Increased | [4] |
Table 2: Effect of this compound on Fibroblast Migration
| Cell Type | This compound Modulation | Migration Assay | Quantitative Effect | Reference |
| Mouse Embryonic Fibroblasts | Knockout | Wound Healing | Impaired wound closure | [9] |
| Mouse Embryonic Fibroblasts | Knockout | Transwell | Hampered chemotactic response | [9] |
| Human Pancreatic Cancer Associated Fibroblasts | shRNA-mediated knockdown | Transwell | Increased migration of co-cultured cancer cells by 60±21% | [12] |
| DU145 and NIH3T3 cells | shRNA-mediated knockdown | Transwell | Increased transmigration | [1] |
Table 3: Effect of this compound on Fibroblast Proliferation
| Cell Type | This compound Modulation | Proliferation Assay | Quantitative Effect | Reference |
| Gastric Inflammation-Associated Fibroblasts | siRNA-mediated silencing | Co-culture with GC cells | Increased proliferation of cancer cells | [13] |
| Breast Cancer Associated Fibroblasts | Loss of expression | Co-culture with breast cancer cells | Promotes aggressive tumor growth | [14] |
Experimental Protocols for Studying this compound in Fibroblasts
This section provides an overview of key experimental methodologies used to investigate the function of this compound in fibroblasts.
Modulation of this compound Expression
4.1.1. siRNA-mediated Knockdown of this compound
-
Objective: To transiently reduce the expression of this compound to study its loss-of-function effects.
-
Methodology:
-
Cell Seeding: Plate fibroblasts (e.g., 7,500-12,000 cells/well in a 24-well plate) in complete growth medium 12-24 hours prior to transfection to achieve 70-80% confluency.[15][16]
-
Preparation of siRNA-lipid complexes:
-
Dilute this compound specific siRNA (e.g., 30-50 nM final concentration) and a non-targeting control siRNA in serum-free medium.[16]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[15]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation: Assess the knockdown efficiency by Western blotting or qRT-PCR.
-
4.1.2. Overexpression of this compound
-
Objective: To increase the expression of this compound to study its gain-of-function effects.
-
Methodology: This is typically achieved by transfecting fibroblasts with a plasmid vector containing the this compound coding sequence under the control of a strong promoter (e.g., CMV). The protocol is similar to siRNA transfection, but with a DNA transfection reagent (e.g., Lipofectamine 3000) and a longer incubation time for protein expression.
Analysis of this compound Expression and Localization
4.2.1. Western Blotting
-
Objective: To quantify the total amount of this compound protein in fibroblast lysates.
-
Methodology:
-
Cell Lysis: Lyse fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.[17]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]
-
4.2.2. Immunofluorescence
-
Objective: To visualize the subcellular localization of this compound in fibroblasts.
-
Methodology:
-
Cell Culture: Grow fibroblasts on glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing BSA and/or normal serum for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against this compound for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a confocal or fluorescence microscope.
-
Functional Assays
4.3.1. Boyden Chamber (Transwell) Migration Assay
-
Objective: To quantify the chemotactic migration of fibroblasts.
-
Methodology:
-
Insert Preparation: Place cell culture inserts with a porous membrane (typically 8 µm pore size for fibroblasts) into the wells of a 24-well plate.[18]
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Cell Seeding: Seed fibroblasts in serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate for a defined period (e.g., 4-24 hours) to allow for cell migration through the pores.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Elute the dye and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Conclusion
This compound is a critical regulator of fibroblast biology, with profound implications for tissue homeostasis and the development of fibrotic diseases. Its role as a signaling hub, particularly in the negative regulation of pro-fibrotic pathways such as TGF-β, positions it as a promising therapeutic target. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound's complex functions. A deeper understanding of the quantitative impact of this compound on fibroblast behavior will be instrumental in the development of novel anti-fibrotic therapies.
References
- 1. Co-Regulation of Cell Polarization and Migration by Caveolar Proteins PTRF/Cavin-1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates transforming growth factor (TGF)-beta/SMAD signaling through an interaction with the TGF-beta type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of intracellular signaling and function by caveolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of this compound in skin diseases [frontiersin.org]
- 5. Cellular stress induces the tyrosine phosphorylation of this compound (Tyr(14)) via activation of p38 mitogen-activated protein kinase and c-Src kinase. Evidence for caveolae, the actin cytoskeleton, and focal adhesions as mechanical sensors of osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Src-mediated this compound phosphorylation affects the targeting of active Src to specific membrane sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. This compound regulates cell polarization and directional migration through Src kinase and Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl-β-cyclodextrin up-regulates collagen I expression in chronologically-aged skin via its anti-caveolin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases basal and TGF-beta1-induced expression of type I procollagen through PI-3 kinase/Akt/mTOR pathway in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound is a Modulator of Fibroblast Activation and a Potential Biomarker for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-510 mediated negative regulation of this compound in fibroblasts promotes aggressive tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fibroblast.org [fibroblast.org]
- 16. altogen.com [altogen.com]
- 17. bio-rad.com [bio-rad.com]
- 18. merckmillipore.com [merckmillipore.com]
Caveolin-1: A Pivotal Regulator of Adipocyte Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Caveolin-1 (Cav-1), the principal structural protein of caveolae, plays a multifaceted and critical role in adipocyte biology. As integral components of the plasma membrane, caveolae act as signaling platforms, and Cav-1 itself functions as a scaffolding protein, modulating a variety of signaling pathways that are central to adipocyte function. This technical guide provides a comprehensive overview of the core functions of this compound in adipocytes, with a focus on its involvement in insulin (B600854) signaling, glucose uptake, lipolysis, and adipokine secretion. We present a synthesis of quantitative data from key studies, detailed experimental protocols for investigating Cav-1 function, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this key regulatory protein. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Adipose tissue is a dynamic endocrine organ that is central to the regulation of whole-body energy homeostasis. The primary functional cells of adipose tissue, adipocytes, are responsible for the storage and release of lipids, the secretion of a wide range of signaling molecules known as adipokines, and the regulation of glucose metabolism. Caveolae, flask-shaped invaginations of the plasma membrane, are particularly abundant in adipocytes and are enriched with the 22-kDa integral membrane protein, this compound[1]. Beyond its structural role, Cav-1 is now recognized as a key modulator of numerous signaling events within the adipocyte.
Emerging evidence from studies utilizing Cav-1 knockout mice and in vitro knockdown models has illuminated the profound impact of Cav-1 on adipocyte physiology. These studies have revealed that the absence or depletion of Cav-1 leads to a complex phenotype characterized by altered lipid metabolism, insulin resistance, and dysregulated adipokine secretion[2][3]. This guide will delve into the molecular mechanisms underlying these observations, providing a detailed examination of the role of this compound in key adipocyte functions.
This compound and Insulin Signaling
This compound is a critical modulator of insulin signaling in adipocytes. It directly interacts with the insulin receptor (IR), influencing its stability and downstream signaling cascade.
Stabilization of the Insulin Receptor
This compound acts as a molecular chaperone, essential for the proper stabilization and localization of the insulin receptor at the plasma membrane. In the absence of Cav-1, the insulin receptor is targeted for degradation, leading to a significant reduction in its protein levels, without a corresponding change in its mRNA levels. This effect is particularly pronounced in adipose tissue, as other insulin-responsive tissues like skeletal muscle and liver do not show altered insulin receptor levels in Cav-1 null mice.
Modulation of Downstream Signaling
The interaction between Cav-1 and the insulin receptor has significant consequences for downstream signaling events. The scaffolding domain of Cav-1 binds to a specific motif within the kinase domain of the IR. This interaction is thought to compartmentalize the receptor within caveolae, thereby facilitating efficient signal transduction. In Cav-1 deficient adipocytes, insulin-stimulated phosphorylation of the IR and its downstream substrate, IRS-1, is markedly diminished. This impairment in proximal insulin signaling contributes to the insulin-resistant phenotype observed in the absence of Cav-1.
Signaling Pathway Diagram
Caption: Insulin signaling pathway in adipocytes and the role of this compound.
This compound and Glucose Uptake
A primary function of insulin in adipocytes is to stimulate the uptake of glucose from the bloodstream. This process is mediated by the glucose transporter 4 (GLUT4), which translocates from intracellular vesicles to the plasma membrane upon insulin stimulation. This compound plays a crucial role in this process.
Studies in 3T3-L1 adipocytes with depleted Cav-1 have shown a significant reduction in insulin-stimulated glucose transport. This is attributed to a decrease in the total cellular levels of GLUT4 protein, as well as impaired translocation of GLUT4 to the cell surface.
This compound in Lipolysis and Lipid Droplet Dynamics
Lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, is a tightly regulated process in adipocytes. This compound is a key player in both the formation and breakdown of lipid droplets.
Regulation of Lipolysis
This compound is essential for the efficient hormonal stimulation of lipolysis. In response to β-adrenergic receptor agonists, Cav-1 facilitates the interaction between protein kinase A (PKA) and perilipin, a lipid droplet-associated protein. This interaction is necessary for the PKA-mediated phosphorylation of perilipin, a critical step in initiating lipolysis. In Cav-1 null adipocytes, although PKA activity is increased, perilipin phosphorylation is dramatically reduced, leading to a blunted lipolytic response[2][4].
Role in Lipid Droplet Formation
This compound is also implicated in the biogenesis of lipid droplets. This compound can be targeted to the surface of lipid droplets, and its absence leads to defects in lipid droplet formation. Embryonic fibroblasts from Cav-1 null mice show a significant reduction in lipid accumulation compared to their wild-type counterparts[3][4].
Signaling Pathway Diagram
Caption: this compound's role in β-adrenergic-stimulated lipolysis.
This compound and Adipokine Secretion
Adipocytes secrete a variety of adipokines that play crucial roles in regulating metabolism, inflammation, and appetite. This compound has been shown to influence the secretion of several key adipokines.
Adiponectin
Adiponectin is an insulin-sensitizing adipokine, and its secretion is dependent on Cav-1. In adipocytes lacking Cav-1, both basal and insulin-stimulated adiponectin secretion are impaired. Specifically, the secretion of the high-molecular-weight (HMW) form of adiponectin, which is the most biologically active form, is significantly reduced[5][6][7]. This suggests that Cav-1 and intact caveolae are essential for the proper exocytosis of HMW adiponectin.
Leptin
Leptin is an adipokine that regulates appetite and energy expenditure. Some studies suggest a link between leptin signaling and Cav-1 expression, with leptin treatment increasing Cav-1 levels in preadipocytes and adipocytes[8][9].
Pro-inflammatory Cytokines
In the context of obesity, adipose tissue becomes a source of pro-inflammatory cytokines such as TNF-α. Interestingly, TNF-α has been shown to upregulate Cav-1 expression in adipocytes through an NF-κB-mediated pathway[4][10][11][12]. This suggests a potential feedback loop where inflammation in adipose tissue can modulate Cav-1 levels, which in turn can impact adipocyte function.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of this compound in adipocyte function.
Table 1: Effects of this compound Deficiency on Lipolysis
| Parameter | Wild-Type Adipocytes | This compound Null Adipocytes | Fold Change | Reference |
| Stimulated Glycerol Release | ~30-fold increase | ~6-fold increase | ~5-fold reduction | [2] |
| Perilipin Phosphorylation | Increased | Drastically reduced | - | [2] |
| PKA Activity | Normal | ~5-fold increase | + | [2] |
| Lipid Accumulation (MEFs) | High | ~4.5-fold less | - | [3] |
Table 2: Effects of this compound Deficiency on Insulin Signaling and Glucose Uptake
| Parameter | Control Adipocytes | This compound Knockdown Adipocytes | % Reduction | Reference |
| Insulin Receptor Protein | Normal | >90% reduction | >90% | - |
| Insulin-stimulated Glucose Transport | Normal | ~50% reduction | ~50% | - |
| GLUT4 Protein Levels | Normal | Drastic reduction | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in adipocyte function.
Western Blotting for this compound
Objective: To determine the protein levels of this compound in adipocyte lysates.
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-Caveolin-1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cultured adipocytes with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Caveolin-1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system[13][14][15][16].
Experimental Workflow Diagram
Caption: Workflow for Western Blotting of this compound.
Co-Immunoprecipitation (Co-IP) of this compound and Perilipin
Objective: To determine if this compound and perilipin physically interact in adipocytes.
Materials:
-
Co-IP lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)
-
Primary antibodies: anti-Caveolin-1 and anti-Perilipin
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse adipocytes in Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-Caveolin-1 antibody and incubate overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Perilipin antibody[15][17][18][19][20].
2-Deoxyglucose Uptake Assay
Objective: To measure insulin-stimulated glucose uptake in adipocytes.
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B (inhibitor control)
-
Scintillation cocktail and counter
Procedure:
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours.
-
Insulin Stimulation: Wash the cells with KRH buffer and incubate with or without insulin (e.g., 100 nM) for 20-30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes at 37°C.
-
Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing cytochalasin B and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells (e.g., with 0.1% SDS) and measure the incorporated radioactivity using a scintillation counter[1][21][22][23][24].
Oil Red O Staining for Lipid Droplets
Objective: To visualize and quantify lipid accumulation in adipocytes.
Materials:
-
10% formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (6 parts stock to 4 parts water, filtered)
-
Hematoxylin (B73222) (for counterstaining)
Procedure:
-
Fixation: Wash adipocytes with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the cells with water and then with 60% isopropanol.
-
Staining: Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells with water until the excess stain is removed.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualization: Visualize the red-stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm[25][26][27][28][29].
Conclusion
This compound is a central figure in the intricate regulation of adipocyte function. Its roles extend from maintaining the structural integrity of the insulin receptor to orchestrating the complex processes of lipolysis and adipokine secretion. The evidence strongly suggests that dysregulation of this compound expression or function can contribute to the pathogenesis of metabolic diseases such as insulin resistance and dyslipidemia. A thorough understanding of the molecular mechanisms governed by this compound in adipocytes is therefore paramount for the development of novel therapeutic strategies targeting obesity and its associated metabolic complications. This guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted role of this critical protein in adipocyte biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of this compound in the modulation of lipolysis and lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipose Tissue this compound Upregulation in Obesity Involves TNF-α/NF-κB Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Leptin as a key regulator of the adipose organ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Leptin Induces Proadipogenic and Proinflammatory Signaling in Adipocytes [frontiersin.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. preprints.org [preprints.org]
- 12. Adipose Tissue this compound Upregulation in Obesity Involves TNF-α/NF-κB Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Expression and Cavin Stability Regulate Caveolae Dynamics in Adipocyte Lipid Store Fluctuation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deficient this compound Synthesis in Adipocytes Stimulates Systemic Insulin-Independent Glucose Uptake via Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. zenodo.org [zenodo.org]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 21. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of Glucose Uptake Assay Methods [promega.com.au]
- 24. ZenComplete Glucose Uptake [zen-bio.com]
- 25. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
- 28. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 29. protocols.io [protocols.io]
Subcellular Distribution of Caveolin-1 Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caveolin-1 (Cav-1), a 22-kDa integral membrane protein, is the principal structural component of caveolae, 50-100 nanometer flask-shaped invaginations of the plasma membrane. It plays a crucial role in a myriad of cellular processes, including signal transduction, cholesterol homeostasis, and endocytosis.[1] Mammalian cells express two major isoforms of this compound: the full-length this compound alpha (Cav-1α) and a shorter N-terminally truncated this compound beta (Cav-1β), which arises from an alternative translational start site.[2] While both isoforms are integral to cellular function, their distinct subcellular distributions point towards specialized roles within the cell. This technical guide provides a comprehensive overview of the subcellular localization of Cav-1α and Cav-1β, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Data Presentation: Subcellular Distribution of this compound Isoforms
The precise quantitative distribution of this compound isoforms can vary depending on the cell type and physiological conditions. While exact percentages of total cellular protein are not consistently reported across the literature, the following table summarizes the relative abundance and key localization findings for Cav-1α and Cav-1β in various subcellular compartments based on available research.
| Subcellular Compartment | This compound Alpha (Cav-1α) Abundance | This compound Beta (Cav-1β) Abundance | Key Findings & References |
| Plasma Membrane (Caveolae) | High | Moderate to High | Cav-1α is essential for the formation of caveolae.[3] Immunogold electron microscopy suggests that deep caveolae are preferentially labeled by anti-Cav-1α antibodies, while antibodies recognizing both isoforms label deep and shallow caveolae with similar frequency, indicating a potentially higher α/β ratio in deep caveolae.[3][4] |
| Golgi Apparatus | Moderate | Moderate | Both isoforms transit through the Golgi apparatus as part of their trafficking to the plasma membrane.[5] |
| Endoplasmic Reticulum (ER) | Low | Low | This compound is synthesized in the ER before being transported to the Golgi.[5] |
| Vesicles (Endosomes) | Present | Present | This compound is found in endocytic vesicles and participates in trafficking pathways.[6] |
| Mitochondria | Present | Present | Both Cav-1α and Cav-1β have been detected in mitochondrial fractions, suggesting a role in mitochondrial function and signaling. |
| Lipid Droplets | Present | Present | This compound, including the beta isoform, has been shown to localize to the surface of lipid droplets, implicating it in lipid metabolism.[7][8] |
| Nucleus | Reported | Not well-established | Some studies have reported the presence of this compound in the nucleus, although this is less characterized. |
Experimental Protocols
Immunofluorescence Staining for this compound Isoforms
This protocol outlines the steps for visualizing the subcellular localization of Cav-1α and Cav-1β in cultured cells using isoform-specific antibodies.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: Rabbit anti-Caveolin-1α and Mouse anti-Caveolin-1β
-
Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG and Alexa Fluor 594-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C. Use isoform-specific antibodies at their recommended dilutions.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI (blue), Alexa Fluor 488 (green for Cav-1α), and Alexa Fluor 594 (red for Cav-1β).[9][10][11]
Subcellular Fractionation for Caveolae Isolation
This protocol describes the isolation of a caveolae-enriched membrane fraction from cultured cells or tissues.
Materials:
-
Cultured cells or tissue sample
-
Homogenization buffer: 50 mM MES, pH 6.5, 150 mM NaCl, 1 mM PMSF, and protease inhibitor cocktail
-
Sucrose (B13894) solutions (45%, 35%, and 5% w/v in homogenization buffer)
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell/Tissue Homogenization: Harvest cells or minced tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer or a sonicator.
-
Post-nuclear Supernatant Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering 45%, 35%, and 5% sucrose solutions from bottom to top.
-
Loading and Ultracentrifugation: Layer the post-nuclear supernatant on top of the sucrose gradient. Centrifuge at 200,000 x g for 18 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. The caveolae-enriched fraction is typically found at the 5%/35% sucrose interface.
-
Western Blot Analysis: Analyze the collected fractions for the presence of Cav-1α and Cav-1β using Western blotting with isoform-specific antibodies. Use markers for other organelles (e.g., calnexin (B1179193) for ER, GM130 for Golgi) to assess the purity of the fractions.[12][13][14][15][16]
Immunogold Electron Microscopy for Ultrastructural Localization
This protocol allows for the high-resolution localization of Cav-1α and Cav-1β within cellular structures.
Materials:
-
Cell or tissue samples
-
Fixatives: 4% paraformaldehyde and 0.1% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (PB)
-
Embedding resin (e.g., LR White)
-
Primary antibodies: Rabbit anti-Caveolin-1α and Mouse anti-Caveolin-1β
-
Gold-conjugated secondary antibodies (e.g., 10 nm gold anti-rabbit IgG and 5 nm gold anti-mouse IgG)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
Procedure:
-
Fixation: Fix small pieces of tissue or cell pellets in the fixative solution for 2 hours at room temperature.
-
Washing: Wash the samples several times in 0.1 M PB.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed in LR White resin according to the manufacturer's instructions.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on nickel grids.
-
Blocking: Block non-specific binding by incubating the grids on drops of 5% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the grids with a mixture of primary antibodies (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the grids by floating them on several drops of PBS.
-
Secondary Antibody Incubation: Incubate the grids with gold-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature. The different sizes of gold particles will allow for the simultaneous detection of both isoforms.
-
Washing: Wash the grids thoroughly with PBS and then with distilled water.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the target proteins.[17][18][19]
Mandatory Visualization
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and cellular processes involving this compound.
Caption: this compound Trafficking Workflow.
Caption: this compound Regulation of TGF-β Signaling.
Caption: Regulation of eNOS by this compound.
References
- 1. Endothelial [Ca2+]i and this compound antagonistically regulate eNOS activity and microvessel permeability in rat venules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caveolar and non-Caveolar this compound in ocular homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Isoforms of this compound and caveolar structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantitative Proteomics of this compound-regulated Proteins: CHARACTERIZATION OF POLYMERASE I AND TRANSCRIPT RELEASE FACTOR/CAVIN-1 IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Role of this compound in the modulation of lipolysis and lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of a caveolae-enriched fraction from rat lung by affinity partitioning and sucrose gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cshlpress.com [cshlpress.com]
- 14. Subcellular fractionation protocol [abcam.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 19. Perfusion and Fixation Protocol for Immunogold Labelling Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
A Technical Guide to the Transcriptional Regulation of the Caveolin-1 Gene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the caveolin-1 (CAV1) gene promoter and the complex interplay of transcription factors and signaling pathways that govern its expression. Understanding these regulatory mechanisms is crucial for developing therapeutic strategies targeting this compound-related pathologies.
Introduction to this compound and Its Transcriptional Control
This compound (CAV1) is the primary structural protein of caveolae, which are small, flask-shaped invaginations of the plasma membrane.[1][2] These microdomains act as signaling platforms, concentrating and regulating a variety of signaling molecules.[3][4] Consequently, CAV1 is implicated in a multitude of cellular processes, including signal transduction, cholesterol homeostasis, and vesicular transport.[5][6] The expression of the CAV1 gene is tightly controlled by a diverse set of transcription factors and signaling pathways, making its promoter a critical hub for cellular regulation. Dysregulation of CAV1 transcription is associated with numerous diseases, including cancer and fibrosis.
The human CAV1 gene is located on chromosome 7q31.1 and gives rise to two isoforms, α and β, through alternative initiation sites.[6][7] Its promoter is TATA-less and characterized by GC-rich regions, which are common binding sites for ubiquitously expressed transcription factors.[8][9]
Architecture of the this compound Promoter
The transcriptional activity of the CAV1 gene is dictated by a complex promoter region containing multiple binding sites for a variety of transcription factors. Bioinformatics analysis has identified putative binding sites for factors such as SP1, p53, ETS, SRE, and GATA-6 on both the human and murine CAV1 promoters.[3]
Key Regulatory Regions and Transcription Factor Binding Sites
The following table summarizes the key transcription factors and their known or putative binding sites on the human CAV1 promoter.
| Transcription Factor | Binding Site Location (Relative to TSS) | Effect on Transcription | Key References |
| Sp1 (Specificity Protein 1) | -151 to -138 bp (adjacent to E2F site) | Activation | [8][9] |
| -123 to -114 bp (core promoter) | Activation | [10] | |
| p53 | -292 to -283 bp and -273 to -264 bp (consensus half-sites) | Activation | [8][9][11] |
| E2F/DP-1 | -151 to -138 bp (adjacent to Sp1 site) | Activation | [8][9] |
| SREBP-1 (Sterol Regulatory Element-Binding Protein-1) | Binds via the E2F/Sp1 site at -151 to -138 bp | Repression (in response to cholesterol efflux) | [3][8][9] |
| FOXO (Forkhead box O) | Direct binding to promoter region | Activation | [7][12] |
| GATA-6 | Consensus motif: 5′-(A/T)GATA(A/G)-3′ | Repression | [3] |
| Egr-1 (Early Growth Response-1) | Putative binding site in the proximal promoter | Repression | [13] |
| ETS (E26 transformation-specific) family (ETS-1, PEA3, ERM) | Ets cis-element | Activation (cell-type specific) | [14] |
| EBF1 (Early B-Cell Factor 1) | Created by rs1997623 C>A SNP | Activation | [15][16] |
Key Transcription Factors and Signaling Pathways
The regulation of CAV1 expression is a dynamic process influenced by various signaling cascades that converge on its promoter.
The p53 and E2F Axis in Growth Control
The tumor suppressor p53 plays a significant role in activating CAV1 transcription. It can bind directly to two consensus half-sites in the promoter region.[8][9][11] Additionally, p53 can stabilize a complex of E2F/DP-1 and Sp1 transcription factors at an adjacent site (-151 to -138 bp), further enhancing gene expression.[8][9] This regulatory mechanism provides a molecular link between cell cycle control and CAV1 expression, with this compound itself being able to induce G0/G1 cell cycle arrest through a p53-dependent pathway.[17][18]
TGF-β Signaling: A Dual Regulatory Role
The Transforming Growth Factor-β (TGF-β) pathway has a complex relationship with this compound.
-
SMAD-Independent Repression: TGF-β1 can down-regulate CAV1 expression in myofibroblasts. This process is mediated by the p38 MAPK pathway and is independent of the canonical SMAD signaling required for myofibroblast differentiation.[19]
-
CAV1 as a Negative Regulator: Conversely, this compound itself can suppress TGF-β signaling. It directly interacts with the TGF-β type I receptor (TβRI) within caveolae, which in turn inhibits the phosphorylation of SMAD2, a key downstream effector in the pathway.[4][20][21] This creates a negative feedback loop where CAV1 can dampen TGF-β-mediated cellular responses.
The PI3K/Akt/FOXO Pathway
The insulin (B600854) and growth factor signaling pathway involving PI3K and Akt (also known as PKB) also regulates CAV1. Akt can phosphorylate and inactivate the FOXO (forkhead box O) family of transcription factors, leading to their exclusion from the nucleus.[7][12] When this pathway is inactive, FOXO factors translocate to the nucleus, bind directly to the CAV1 promoter, and activate its transcription.[7][12] This positions CAV1 as a downstream effector of the PI3K/Akt/FOXO signaling axis.
Epigenetic Regulation of CAV1
Beyond transcription factors, epigenetic mechanisms like DNA methylation and histone modification play a crucial role in controlling CAV1 expression.
-
DNA Methylation: Aberrant methylation of CpG islands in the CAV1 promoter region can lead to the silencing of the gene.[17] This epigenetic silencing is observed in various cancers and can serve as a biomarker.[22] For instance, CAV1 promoter methylation is associated with a favorable response to taxane-platinum chemotherapy in non-small cell lung cancer (NSCLC).[22]
-
Histone Modification: In idiopathic pulmonary fibrosis (IPF), the constitutive suppression of CAV1 in lung fibroblasts is associated with a decreased association of the activating histone mark H3K4Me3 with the CAV1 promoter.[5]
Experimental Protocols for CAV1 Promoter Analysis
Analyzing the CAV1 promoter involves a suite of molecular biology techniques to identify regulatory elements, confirm transcription factor binding, and quantify promoter activity.
Luciferase Reporter Assay
This assay is used to quantify the activity of the CAV1 promoter and identify key regulatory regions.
Methodology:
-
Construct Generation: The CAV1 promoter region (e.g., -1256 to +1 relative to the translational start site) is amplified by PCR from genomic DNA and cloned into a promoterless luciferase reporter vector (e.g., pGL3-Basic).[3] Serial deletions and site-directed mutagenesis can be used to create a series of constructs to map specific regulatory elements.[3][23]
-
Cell Transfection: The generated constructs are transfected into a relevant cell line (e.g., human bladder smooth muscle cells).[3] A co-transfection with a vector expressing Renilla luciferase (e.g., pRL-TK) is performed to normalize for transfection efficiency.
-
Treatment/Co-transfection: To test the effect of a specific transcription factor, cells are co-transfected with an expression vector for that factor (e.g., adenovirus encoding GATA-6).[3][23]
-
Lysis and Measurement: After a suitable incubation period (e.g., 72 hours), cells are lysed.[3][23] Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are often expressed as relative luciferase units (RLU) or fold change compared to a control (e.g., empty vector).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to confirm the direct binding of a specific transcription factor to the CAV1 promoter in vivo.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-FOXO, anti-p53).[7][8] The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The complexes are then eluted from the beads.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Analysis (qPCR): The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the putative binding site on the CAV1 promoter. The amount of precipitated DNA is compared to an input control (chromatin taken before immunoprecipitation) to calculate enrichment.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions.
Methodology:
-
Probe Generation: A short DNA probe (oligonucleotide) corresponding to the putative transcription factor binding site on the CAV1 promoter (e.g., the -157 to -133 bp region for E2F/Sp1) is synthesized and labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[8]
-
Binding Reaction: The labeled probe is incubated with nuclear extracts containing the transcription factor(s) of interest.
-
Competition and Supershift (Optional):
-
Competition: To demonstrate specificity, a parallel reaction is performed with an excess of unlabeled ("cold") probe, which should compete for binding and reduce the labeled signal.
-
Supershift: An antibody specific to the transcription factor is added to the binding reaction. If the factor is part of the complex, the antibody will bind to it, causing a further shift in mobility (a "supershift").[8]
-
-
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate more slowly than the free, unbound probe.
-
Detection: The positions of the labeled probes are visualized by autoradiography or fluorescence imaging.
Conclusion and Future Directions
The transcriptional regulation of the CAV1 gene is a highly complex process involving a network of transcription factors, signaling pathways, and epigenetic modifications. This intricate control allows the cell to fine-tune CAV1 levels in response to a wide array of physiological and pathological stimuli. For drug development professionals, the CAV1 promoter represents a promising target. Modulating its activity could offer therapeutic benefits in diseases characterized by aberrant CAV1 expression, such as cancer and fibrosis. Future research should focus on further elucidating the cell-type-specific regulatory mechanisms and exploring the potential of small molecules or gene-editing technologies to precisely control CAV1 transcription for therapeutic purposes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Repression of this compound (CAV1) Gene Expression by GATA-6 in Bladder Smooth Muscle Hypertrophy in Mice and Human Beings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic Regulation of this compound Gene Expression in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Direct control of this compound expression by FOXO transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. p53 regulates caveolin gene transcription, cell cholesterol, and growth by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcription factor Sp1 is essential for the regulation of the porcine this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. portlandpress.com [portlandpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Transcription of the this compound gene is differentially regulated in lung type I epithelial and endothelial cell lines. A role for ETS proteins in epithelial cell expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound rs1997623 Single Nucleotide Polymorphism Creates a New Binding Site for the Early B-Cell Factor 1 That Instigates Adipose Tissue CAV1 Protein Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Expression Negatively Regulates Cell Cycle Progression by Inducing G0/G1 Arrest via a p53/p21WAF1/Cip1-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound expression negatively regulates cell cycle progression by inducing G(0)/G(1) arrest via a p53/p21(WAF1/Cip1)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SMAD-Independent Down-Regulation of this compound by TGF-β: Effects on Proliferation and Survival of Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound regulates transforming growth factor (TGF)-beta/SMAD signaling through an interaction with the TGF-beta type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Aberrant Promoter Methylation of this compound Is Associated with Favorable Response to Taxane-Platinum Combination Chemotherapy in Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Membrane Cholesterol: An In-depth Technical Guide to the Role of Caveolin-1
For Researchers, Scientists, and Drug Development Professionals
Caveolin-1 (Cav-1), the principal structural protein of caveolae, plays a critical and multifaceted role in the organization and homeostasis of membrane cholesterol. These 50-100 nanometer, flask-shaped invaginations of the plasma membrane are not mere structural features but are dynamic hubs deeply involved in signal transduction, endocytosis, and lipid regulation. This technical guide provides a comprehensive overview of the core functions of this compound in orchestrating membrane cholesterol, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved. Understanding the intricate relationship between this compound and cholesterol is paramount for developing novel therapeutic strategies for a host of diseases, including atherosclerosis, neurodegenerative disorders, and cancer.
I. Quantitative Impact of this compound on Cholesterol Dynamics
The expression and function of this compound have a demonstrable and quantifiable impact on cellular cholesterol distribution and movement. The following tables summarize key quantitative data from various studies, highlighting the profound influence of this protein on cholesterol homeostasis.
Table 1: Effect of this compound Expression on Cellular Cholesterol Efflux
| Cell Type | This compound Modulation | Acceptor | Change in Cholesterol Efflux | Reference |
| NIH/3T3 | Downregulation (v-Abl, H-Ras transformation) | HDL | Increased | [1] |
| NIH/3T3 | Antisense downregulation | HDL | Increased | [1][2] |
| HepG2 | Overexpression | Human plasma | 280% Increase | [3] |
| HepG2 | Overexpression | Human apoA-I | 45% Increase | [3] |
Table 2: Alterations in Cholesterol Distribution and Synthesis with this compound Modulation
| Cell/Animal Model | This compound Status | Parameter | Quantitative Change | Reference |
| HepG2 cells | Overexpression | Cholesterol in cholesterol-rich domains | 40% Increase | [3] |
| HepG2 cells | Overexpression | Rate of cholesterol trafficking to plasma membrane | 67% Increase | [3] |
| HepG2 cells | Overexpression | Cholesterol biosynthesis | 2-fold Increase | [3] |
| HepG2 cells | Overexpression | Cholesterol esterification | 50% Reduction | [3] |
| Cav-1(-/-) MEFs | Knockout | Esterified cholesterol | Enriched | [4][5] |
| Cav-1(-/-) MEFs | Knockout | Free cholesterol | Depleted | [4][5] |
| Cav-1(-/-) MPMs | Knockout | Free cholesterol | Decreased | [4][5] |
| Cav-1(-/-) MPMs | Knockout | Esterified cholesterol (upon loading) | Enriched | [4][5] |
| Cav-1(-/-) mice | Knockout | Plasma triglyceride levels | Increased | [6][7] |
| Cav-1(-/-) mice | Knockout | Plasma cholesterol levels | Increased | [6] |
| Fmr1 KO mice | Upregulation | Hippocampal free cholesterol | Significantly lower | [8] |
| Fmr1 KO mice | Upregulation | Hippocampal cholesterol ester | Increased | [8] |
II. Core Experimental Protocols
The study of the this compound-cholesterol axis relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
A. Cellular Cholesterol Efflux Assay
This protocol is designed to quantify the movement of cholesterol from cells to an extracellular acceptor, such as High-Density Lipoprotein (HDL).
-
Cell Culture and Labeling:
-
Plate cells (e.g., NIH/3T3, HepG2) in appropriate culture dishes and grow to confluence.
-
Label cellular cholesterol by incubating the cells with a radioactive tracer, typically [³H]cholesterol, in a serum-containing medium for 24-48 hours. This allows for the equilibration of the tracer with the cellular cholesterol pools.
-
-
Equilibration and Efflux Induction:
-
Wash the cells with a serum-free medium to remove excess unincorporated [³H]cholesterol.
-
Incubate the cells in a serum-free medium containing a cholesterol acceptor (e.g., HDL, apoA-I) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quantification:
-
At each time point, collect the medium (containing the effluxed cholesterol) and lyse the cells to harvest the remaining intracellular cholesterol.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) * 100.
-
B. Filipin (B1216100) Staining for Free Cholesterol Visualization
Filipin, a fluorescent polyene antibiotic, binds specifically to free cholesterol and is widely used to visualize its distribution within cells.
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 30 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Incubate the cells with a solution of filipin III (e.g., 50 µg/mL in PBS containing 10% fetal bovine serum) for 1-2 hours at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells thoroughly with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the filipin fluorescence using a fluorescence microscope with a UV excitation filter (excitation ~340-380 nm, emission ~385-470 nm).
-
C. Co-immunoprecipitation of this compound and Associated Proteins
This technique is used to determine if this compound physically interacts with other proteins involved in cholesterol metabolism.
-
Cell Lysis:
-
Lyse cultured cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for this compound overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the protein of interest suspected to interact with this compound.
-
III. Signaling Pathways and Experimental Workflows
The interplay between this compound and cholesterol is central to several signaling cascades and cellular processes. The following diagrams, generated using the DOT language, illustrate these complex relationships and workflows.
Caption: Intracellular cholesterol transport pathway mediated by this compound.
Caption: Regulation of this compound expression by SREBP signaling.
Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).
IV. The this compound Scaffolding Domain: A Cholesterol Magnet
A critical region within this compound, the caveolin scaffolding domain (CSD), is directly implicated in cholesterol binding.[9][10] This domain contains a cholesterol recognition/interaction amino acid consensus (CRAC) motif, which is thought to be responsible for the sequestration of cholesterol into caveolae.[9][10] Studies using peptides corresponding to the CSD have demonstrated their ability to promote the segregation of cholesterol into distinct domains within artificial lipid bilayers.[10] The interaction between the CSD and cholesterol is not only crucial for the structural integrity of caveolae but also for the regulation of signaling molecules that reside within these microdomains.
V. This compound in Cholesterol-Dependent Signaling
This compound acts as a master regulator of signaling by scaffolding and modulating the activity of numerous signaling proteins in a cholesterol-dependent manner. For instance, the localization and function of endothelial nitric oxide synthase (eNOS) are tightly regulated by its interaction with this compound within caveolae.[11] This interaction is sensitive to the cholesterol content of the membrane. Furthermore, this compound is involved in the signaling pathways of various receptors, including G-protein coupled receptors and receptor tyrosine kinases, by compartmentalizing them within cholesterol-rich caveolae.[12] The disruption of this organization, often due to altered cholesterol levels, can lead to aberrant signaling implicated in various pathologies.
VI. Conclusion and Future Directions
This compound is undeniably a central figure in the intricate dance of membrane cholesterol organization. Its roles extend from direct binding and transport to the regulation of complex signaling networks. The quantitative data and experimental methodologies presented here provide a solid foundation for researchers and drug development professionals to further explore this critical protein. Future research should focus on elucidating the precise stoichiometry of the this compound-cholesterol interaction in living cells, the dynamic regulation of caveolae-mediated cholesterol trafficking, and the development of small molecules that can modulate the this compound-cholesterol axis for therapeutic benefit. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative treatments for a wide range of cholesterol-related diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Influence of this compound on cellular cholesterol efflux mediated by high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of this compound enhances cholesterol efflux in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and regulation of cellular cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Genetic evidence supporting a critical role of endothelial this compound during the progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of this compound in the regulation of lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Mediated Cholesterol Accumulation Contributes to Exaggerated mGluR-Dependent Long-Term Depression and Impaired Cognition in Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of this compound scaffolding and intramembrane regions containing a CRAC motif with cholesterol in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caveolin scaffolding region and cholesterol-rich domains in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Caveolin-1 Immunohistochemistry on Paraffin-Embedded Sections
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) detection of Caveolin-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound, a 21-24 kDa integral membrane protein, is a principal component of caveolae and is involved in various biological processes, including signal transduction, vesicular trafficking, and cholesterol homeostasis. Its expression levels and subcellular localization are often altered in various pathological conditions, including cancer, making it a significant biomarker in research and drug development.
I. Principle of the Method
Immunohistochemistry allows for the visualization of the distribution and localization of this compound within the cellular and tissue context. This protocol employs a labeled streptavidin-biotin (LSAB) detection system. The procedure involves deparaffinization and rehydration of tissue sections, followed by antigen retrieval to unmask the epitope. A primary antibody specific to this compound is then applied, followed by a biotinylated secondary antibody. Streptavidin-horseradish peroxidase (HRP) is used to bind to the biotin, and a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), produces a colored precipitate at the antigen site, which is then visualized by light microscopy.
II. Materials and Reagents
-
Primary Antibody: Rabbit or Mouse anti-Caveolin-1 antibody.
-
Secondary Antibody: Biotinylated anti-rabbit or anti-mouse IgG.
-
Detection System: Streptavidin-HRP and DAB chromogen kit.
-
Antigen Retrieval Solution:
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST).
-
Blocking Solution: 5% normal serum (from the same species as the secondary antibody) in PBS.
-
Hydrogen Peroxide (H₂O₂): 3% solution in methanol (B129727) or distilled water.
-
Hematoxylin: For counterstaining.
-
Dehydration Reagents: Graded alcohols (70%, 80%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Positive Control Tissue: Tissues known to express this compound, such as lung, adipose tissue, or certain cancer tissues like breast or renal cell carcinoma.[3]
-
Negative Control: A section from a tissue known not to express the target antigen or a section stained without the primary antibody.[4]
III. Quantitative Data Summary
The following table summarizes recommended dilutions and incubation parameters for this compound IHC from various antibody manufacturers. It is crucial to note that optimal conditions should be determined by the end-user for their specific experimental setup.
| Parameter | Source 1 (Rabbit Polyclonal) | Source 2 (Rabbit Polyclonal) | Source 3 (Mouse Monoclonal) | Source 4 (Rabbit Polyclonal) |
| Primary Antibody Dilution | 1:10 - 1:100[5] | 1:50 - 1:200[6] | 1:20[7] | 1:200 - 1:5000[1][2] |
| Antigen Retrieval | Heat-mediated, Citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0)[8] | Heat-mediated, Citrate buffer (pH 6.0)[9] | Heat-mediated, 10mM Sodium Citrate (pH 6.0)[7] | Heat-mediated, Tris-EDTA buffer (pH 9.0)[1][2] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C[10] | 90 minutes at room temperature[11] | Not specified | Not specified |
| Secondary Antibody Incubation | 30 minutes at room temperature[10] | 15 minutes at room temperature[11] | 30 minutes at room temperature | Not specified |
| Detection System | Not specified | DAB[11] | Biotin-conjugated secondary and SA-HRP with DAB[7] | Not specified |
IV. Experimental Protocol
This protocol outlines the key steps for performing this compound IHC on paraffin-embedded sections.
A. Deparaffinization and Rehydration
-
Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.[10]
-
Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol (B145695), two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.[11]
B. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is the most common method for this compound.
-
Immerse slides in a staining dish filled with either Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath.[8][12]
-
Maintain the temperature and incubate for 10-20 minutes.
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with distilled water and then with PBST.
C. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% H₂O₂ in methanol or distilled water for 10-15 minutes to block endogenous peroxidase activity.[9][11]
-
Rinse with PBST three times for 5 minutes each.
-
Blocking: Apply the blocking solution (5% normal serum) and incubate for 30-60 minutes at room temperature to reduce non-specific binding.
-
Primary Antibody: Drain the blocking solution and apply the diluted anti-Caveolin-1 primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]
-
Rinse with PBST three times for 5 minutes each.
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with PBST three times for 5 minutes each.
-
Detection: Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Rinse with PBST three times for 5 minutes each.
-
Chromogen: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Rinse gently with distilled water.
D. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydration: Dehydrate the sections by sequential immersion in:
-
70% ethanol for 1 minute.
-
80% ethanol for 1 minute.
-
95% ethanol for 1 minute.
-
100% ethanol, two changes for 1 minute each.[11]
-
-
Clearing: Immerse in two changes of xylene or a xylene substitute for 2 minutes each.
-
Mounting: Apply a coverslip with a permanent mounting medium.
V. Visualization and Interpretation
Examine the slides under a light microscope. This compound staining is typically observed in the cytoplasm and membrane of endothelial cells, adipocytes, and fibroblasts. In tumor tissues, the localization can be membranous, cytoplasmic, or both.[3] The intensity and distribution of the staining should be evaluated in comparison to the positive and negative controls.
VI. Diagrams
Caption: Experimental workflow for this compound immunohistochemistry.
Caption: Troubleshooting guide for this compound IHC.
References
- 1. This compound antibody (66067-1-Ig) | Proteintech [ptglab.com]
- 2. This compound antibody (16447-1-AP) | Proteintech [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. usbio.net [usbio.net]
- 7. Caveolin 1 Monoclonal Antibody (7C8) (MA3-600) [thermofisher.com]
- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 9. Immunohistochemical study of this compound and -2 in the rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
Optimizing Caveolin-1 siRNA Knockdown Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caveolin-1 (Cav-1), a 22 kDa integral membrane protein, is the principal structural component of caveolae, which are specialized lipid raft microdomains.[1][2] Beyond its structural role, Cav-1 is a critical regulator of numerous cellular processes, including signal transduction, endocytosis, and cholesterol homeostasis.[2][3] It interacts with and modulates the activity of a wide array of signaling molecules, such as G-protein coupled receptors, receptor tyrosine kinases, and nitric oxide synthase.[2][4] Given its multifaceted role in cell signaling, Cav-1 has emerged as a significant target in various diseases, including cancer and cardiovascular disorders.[2][4] Small interfering RNA (siRNA)-mediated knockdown of Cav-1 is a powerful technique to investigate its function and therapeutic potential. This document provides detailed protocols and application notes to optimize the efficiency of Cav-1 siRNA knockdown experiments.
Data Presentation
Table 1: this compound siRNA Knockdown Efficiency in H22 Mouse Hepatoma Cells
| siRNA Concentration | Transfection Time (hours) | mRNA Knockdown Efficiency (%) | Protein Knockdown Efficiency (%) | Reference |
| 30 nM (pool of 3) | 72 | >80% (at 100 nM) | Not specified | [5] |
| 60 nM (pool of 3) | Not specified | Not specified | Not specified (inhibited colony formation) | [5] |
| 100 nM (pool of 3) | 72 | >80% | ~76% | [5] |
Table 2: Time-Dependent Knockdown of this compound in Mouse Lung Endothelia (in vivo)
| Time Post-Injection (hours) | This compound Protein Reduction (%) | Reference |
| 24 | Minor | [6] |
| 48 | >80% (at higher concentrations) | [6] |
| 72 | ~90% (at higher concentrations) | [6] |
| 96 | Nadir | [6] |
| 120 | Nadir | [6] |
| 168 | Return to control levels | [6] |
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol is a general guideline for the transfection of siRNA targeting this compound in cultured mammalian cells. Optimization of parameters such as siRNA concentration, cell density, and transfection reagent volume is crucial for achieving high knockdown efficiency with minimal cytotoxicity.[7][8][9]
Materials:
-
This compound specific siRNA and negative control siRNA (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (with serum, without antibiotics)
-
6-well tissue culture plates
-
RNase-free pipette tips and microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in complete culture medium without antibiotics to achieve 60-80% confluency at the time of transfection.[5]
-
siRNA Preparation:
-
Thaw siRNA duplexes and transfection reagent at room temperature.
-
In an RNase-free microcentrifuge tube, dilute the desired amount of Cav-1 siRNA (e.g., 20-100 nM final concentration) in Opti-MEM™ I medium to a total volume of 125 µL per well. Mix gently.[5][7]
-
Prepare a separate tube with a negative control siRNA under the same conditions.
-
-
Transfection Reagent Preparation:
-
In a separate RNase-free microcentrifuge tube, dilute the recommended volume of transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) in Opti-MEM™ I medium to a total volume of 125 µL per well.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 250 µL of siRNA-lipid complex mixture dropwise to each well containing the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Post-Transfection Analysis:
-
After the incubation period, harvest the cells for analysis of Cav-1 mRNA or protein levels using qPCR or Western blotting, respectively.
-
Protocol 2: Quantification of this compound Knockdown by Western Blotting
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Caveolin-1 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Caveolin-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein levels, normalizing to the loading control.
-
Protocol 3: Quantification of this compound Knockdown by Real-Time Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for this compound and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the transfected cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for this compound and the reference gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of this compound mRNA, normalized to the reference gene.
-
Mandatory Visualizations
References
- 1. This compound: role in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Regulates Cellular Metabolism: A Potential Therapeutic Target in Kidney Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of this compound by siRNA Inhibits the Transformation of Mouse Hepatoma H22 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
Co-immunoprecipitation of Caveolin-1 and Interacting Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-immunoprecipitation (Co-IP) of Caveolin-1 (Cav-1) and its interacting protein partners. This powerful technique is essential for elucidating the molecular interactions that govern the diverse cellular functions of Cav-1, a critical scaffolding protein involved in signal transduction, endocytosis, and cholesterol homeostasis. Understanding these interactions is paramount for developing novel therapeutic strategies targeting pathways implicated in cancer, cardiovascular diseases, and neurodegenerative disorders.
Introduction to this compound and Co-immunoprecipitation
This compound is the principal structural component of caveolae, specialized lipid raft microdomains in the plasma membrane.[1] It acts as a scaffolding protein, organizing and regulating a multitude of signaling molecules within these domains.[2][3] The caveolin scaffolding domain (CSD) of Cav-1 interacts with and modulates the activity of various signaling partners, including G-protein coupled receptors, receptor tyrosine kinases, and endothelial nitric oxide synthase (eNOS).[2]
Co-immunoprecipitation (Co-IP) is a robust method used to identify and validate protein-protein interactions in vivo. The technique involves the enrichment of a specific "bait" protein (in this case, Cav-1) from a cell lysate using a specific antibody. Interacting "prey" proteins that are part of a complex with the bait protein are subsequently co-precipitated. The entire complex is then captured on antibody-binding beads, and the interacting proteins are identified by downstream applications such as Western blotting or mass spectrometry.
Quantitative Analysis of this compound Interacting Proteins
Quantitative proteomics studies have identified numerous proteins that interact with or are regulated by this compound. The following table summarizes a selection of these interacting proteins and their relative abundance in the presence versus absence of this compound, as determined by mass spectrometry-based approaches. This data provides valuable insights into the composition of this compound-containing protein complexes.
| Interacting Protein | Gene Symbol | Function | Fold Change (WT vs. Cav-1 KO) | Reference |
| Caveolin-2 | CAV2 | Structural component of caveolae, forms hetero-oligomers with Cav-1 | Decreased | [4] |
| Cavin-1 (PTRF) | PTRF | Essential for caveolae formation and function | Decreased | [4][5] |
| Cavin-2 (SDPR) | SDPR | Regulator of caveolae dynamics | Decreased | [4] |
| Flotillin-1 | FLOT1 | Scaffolding protein in lipid rafts | Decreased | [4] |
| Annexin A2 | ANXA2 | Calcium-dependent phospholipid-binding protein | Decreased | [4] |
| Ras-related protein Rab-5A | RAB5A | Regulator of early endocytosis | Decreased | [4] |
| Integrin alpha-V | ITGAV | Cell adhesion and signaling | Decreased | [4] |
| Epidermal growth factor receptor | EGFR | Receptor tyrosine kinase signaling | Interaction | [6] |
| Endothelial nitric oxide synthase | eNOS/NOS3 | Nitric oxide production | Interaction | [2] |
| Src family kinases | e.g., SRC | Non-receptor tyrosine kinase signaling | Interaction | [6] |
| Gα subunits | e.g., GNAI1 | G-protein signaling | Interaction | [6] |
| Protein Kinase C | e.g., PRKCA | Signal transduction | Interaction | [6] |
| PI3-kinase | PIK3CA/B/D | Cell signaling, proliferation, and survival | Interaction | [6] |
Note: The fold change values are indicative and can vary depending on the cell type, experimental conditions, and quantitative proteomics methodology used. "Interaction" indicates a known binding partner where quantitative fold-change data from the provided search results was not specified.
Experimental Protocols
A. Co-immunoprecipitation of Endogenous this compound
This protocol describes the co-immunoprecipitation of endogenous this compound from cultured mammalian cells.
Materials:
-
Cultured mammalian cells expressing this compound (e.g., A549, HeLa, endothelial cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails. Note: The use of 1% Triton X-100 has been shown to stabilize the complex of Cavin-1, Cav-1, and Cav-2.[4]
-
Anti-Caveolin-1 antibody, IP-grade (e.g., Rabbit polyclonal/monoclonal validated for IP)[7][8]
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Microcentrifuge tubes
-
Rotating platform or rocker
-
Magnetic rack (for magnetic beads)
-
SDS-PAGE loading buffer (Laemmli buffer)
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis/Wash Buffer per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the clarified lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).
-
Aliquot 500 µg to 1 mg of total protein into two separate tubes.
-
To one tube, add 2-5 µg of the anti-Caveolin-1 antibody ("IP sample").
-
To the other tube, add an equivalent amount of Normal Rabbit IgG ("Isotype control").
-
Incubate on a rotator overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G bead slurry to each tube.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a centrifuge or magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Western Blot:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
B. Western Blot Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the expected interacting protein overnight at 4°C.
-
Also, probe a separate membrane (or the same one after stripping) with an anti-Caveolin-1 antibody to confirm successful immunoprecipitation.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
Mandatory Visualizations
This compound Co-immunoprecipitation Workflow
Caption: Workflow for this compound co-immunoprecipitation.
This compound Signaling Pathway Interactions
References
- 1. zenodo.org [zenodo.org]
- 2. Caveolae, this compound and cavin-1: Emerging roles in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound function at the plasma membrane and in intracellular compartments in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics of this compound-regulated Proteins: CHARACTERIZATION OF POLYMERASE I AND TRANSCRIPT RELEASE FACTOR/CAVIN-1 IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics of this compound-regulated proteins: characterization of polymerase i and transcript release factor/CAVIN-1 IN endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential proteomic analysis of this compound KO cells reveals Sh2b3 and Clec12b as novel interaction partners of this compound and capns1 as potential mediator of this compound-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 8. This compound antibody (16447-1-AP) | Proteintech [ptglab.com]
Detecting Caveolin-1 Oligomers: A Detailed Western Blot Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caveolin-1 (Cav-1) is a 22 kDa integral membrane protein and the principal structural component of caveolae, which are specialized lipid raft microdomains involved in a myriad of cellular processes including signal transduction, endocytosis, and cholesterol homeostasis. A critical aspect of Cav-1 function is its propensity to form stable homo- and hetero-oligomers. These oligomeric complexes, ranging from low-molecular-weight oligomers (14-16 monomers) to high-molecular-weight aggregates, are fundamental to the biogenesis of caveolae and the scaffolding of signaling molecules.[1][2][3] Dysregulation of Cav-1 oligomerization has been implicated in various pathologies, including cancer and neurodegenerative diseases.[4]
This document provides a detailed protocol for the detection of this compound oligomers using Western blotting. It outlines two primary methodologies: non-reducing SDS-PAGE and Blue Native PAGE (BN-PAGE), which are suitable for preserving and resolving these high-molecular-weight complexes.
Key Principles
Standard Western blotting protocols utilize reducing agents (e.g., dithiothreitol (B142953) [DTT] or β-mercaptoethanol) and heat to denature proteins and disrupt disulfide bonds, leading to the detection of monomeric Cav-1 at approximately 22 kDa.[5] To detect oligomers, these denaturing conditions must be modified.
-
Non-Reducing SDS-PAGE: By omitting the reducing agent from the sample loading buffer, disulfide-linked oligomers can be preserved and separated by SDS-PAGE.[6] This method is effective for analyzing stable, heat-resistant Cav-1 complexes.[1]
-
Blue Native PAGE (BN-PAGE): This technique maintains the native state of protein complexes by using non-denaturing detergents and Coomassie blue G-250 dye to impart a negative charge for electrophoretic separation.[7][8] BN-PAGE is particularly useful for resolving large, non-covalently associated protein complexes.[9]
Experimental Protocols
Part 1: Sample Preparation (Crucial for Preserving Oligomers)
The goal of sample preparation is to effectively lyse cells and solubilize proteins while preserving the integrity of Cav-1 oligomers. All steps should be performed at 4°C (on ice) with pre-chilled buffers and equipment to minimize protein degradation and dissociation of complexes.[10][11][12]
1.1. Lysis Buffers:
The choice of lysis buffer is critical. Harsh detergents can disrupt oligomeric complexes.
-
Recommended Buffer (for Non-Reducing SDS-PAGE & BN-PAGE):
-
RIPA buffer (modified, gentle): 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS.[4]
-
Alternative for BN-PAGE: Digitonin-based buffers for preserving native interactions.
-
-
Supplementation (Essential): Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail to prevent protein degradation.[11]
1.2. Cell Lysis Protocol:
-
Wash cultured cells twice with ice-cold PBS.
-
For adherent cells, scrape them into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. For suspension cells, directly centrifuge.
-
Discard the supernatant and resuspend the cell pellet in the supplemented lysis buffer. A common ratio is 1 mL of buffer per 10^7 cells.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Sonicate the lysate briefly on ice to shear genomic DNA and aid in complete lysis. Avoid overheating the sample.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein extract) to a pre-chilled microfuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[10]
Part 2: Electrophoresis
2.1. Non-Reducing SDS-PAGE:
This method is ideal for detecting disulfide-linked and other stable oligomers.
-
Sample Preparation:
-
In a microfuge tube, mix the protein lysate with a 2x non-reducing sample buffer (containing SDS and glycerol, but NO DTT or β-mercaptoethanol) to a final 1x concentration.[6]
-
Crucially, do not boil the samples. Heating can lead to aggregation or dissociation of non-covalently linked oligomers.[1] Incubate at room temperature for 10-15 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per well onto a low-percentage Tris-acetate or Tris-glycine polyacrylamide gel (a 3-8% gradient gel is recommended to resolve high-molecular-weight complexes).[6]
-
Run the gel at a constant voltage (e.g., 80V for the stacking gel and 120-150V for the resolving gel) until the dye front reaches the bottom.[6]
-
2.2. Blue Native PAGE (BN-PAGE):
This technique is excellent for analyzing the native state of protein complexes.
-
Sample Preparation:
-
Follow the manufacturer's protocol for commercially available BN-PAGE systems or established laboratory protocols.[9]
-
Typically, samples are mixed with a sample buffer containing a non-denaturing detergent (e.g., digitonin (B1670571) or dodecyl maltoside) and Coomassie blue G-250.
-
-
Gel Electrophoresis:
-
Use a pre-cast or hand-cast native PAGE gel (e.g., 4-16% gradient).
-
Run the gel according to the system's instructions, typically at a low voltage in a cold room or at 4°C to maintain the native protein structure.[9]
-
Part 3: Western Blotting
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a standard wet or semi-dry transfer system.
-
Ensure complete transfer, especially for high-molecular-weight complexes, by optimizing the transfer time and voltage.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies and dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Data Presentation
Table 1: Expected Molecular Weights of this compound Species
| This compound Species | Expected Molecular Weight (kDa) | Notes |
| Monomer | ~22 | Typically observed under reducing conditions.[5] |
| Low-Molecular-Weight Oligomers | ~350 - 450 | Composed of approximately 14-16 monomers; considered the basic assembly unit. |
| High-Molecular-Weight Complexes | > 600 | Can represent larger aggregates or associations with other proteins.[13] |
Table 2: Recommended Primary Antibodies for this compound Detection
| Antibody Name | Host/Type | Application | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| This compound Polyclonal Antibody | Rabbit / Polyclonal | WB, IP, IF | 1-2 µg/mL | Thermo Fisher Scientific | PA1-064 |
| This compound Monoclonal Antibody (7C8) | Mouse / Monoclonal | WB, IP, IF | Varies (check datasheet) | Thermo Fisher Scientific | MA3-600 |
| This compound Antibody | Rabbit / Polyclonal | WB | 1:1000 | Cell Signaling Technology | #3238 |
Visualization of Experimental Workflow
Caption: Workflow for detecting this compound oligomers.
Signaling Pathway and Logical Relationships
Caption: this compound oligomerization and trafficking pathway.
References
- 1. This compound in Müller Glia Exists as Heat-Resistant, High Molecular Weight Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligomeric structure of caveolin: implications for caveolae membrane organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for the Analysis of Protein Oligomers in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blue native PAGE | Springer Nature Experiments [experiments.springernature.com]
- 9. Separation of Protein Oligomers by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Western Blotting Sample Preparation [sigmaaldrich.com]
- 12. Biochemical Purification of Native Immune Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and -2 in the Exocytic Pathway of MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging of Caveolin-1 Dynamics with GFP Fusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the dynamic behavior of Caveolin-1 (Cav-1) in living cells using Green Fluorescent Protein (GFP) fusion constructs. Understanding the spatiotemporal regulation of Cav-1 is crucial for elucidating its role in a multitude of cellular processes, including endocytosis, signal transduction, and lipid homeostasis, and for identifying potential therapeutic targets in various diseases.
Introduction
This compound is the principal structural component of caveolae, flask-shaped invaginations of the plasma membrane. It plays a pivotal role in organizing signaling molecules and regulating their activity.[1][2] The fusion of GFP to Cav-1 allows for the non-invasive, real-time visualization of its trafficking, localization, and interactions within the complex cellular environment. This technology has been instrumental in revealing the dynamic nature of caveolae, which were once considered static structures.
Quantitative Data Summary
Live-cell imaging techniques, such as Fluorescence Recovery After Photobleaching (FRAP), Total Internal Reflection Fluorescence (TIRF) microscopy, and super-resolution microscopy, have enabled the quantification of various aspects of Cav-1-GFP dynamics. The following tables summarize key quantitative data from the literature.
| Parameter | Cell Type | Measurement | Value | Reference |
| Mobility of this compound-GFP at the Plasma Membrane | 3T3-L1 Adipocytes | Mobile Fraction (FRAP) | 16.4% | |
| HeLa | Diffusion Coefficient (SPT) | Varies (diffusive and subdiffusive) | [3] | |
| Mobility of this compound-GFP on Lipid Droplets | 3T3-L1 Adipocytes | Mobile Fraction (FRAP) | Very low (mostly immobile) | |
| Caveolae/Caveolin-1 Cluster Characteristics | Zebrafish Embryo | Average Diameter (FPALM) | ~124 nm ± 7.4 nm | [4][5] |
| Zebrafish Embryo | Molecules per Caveola (FPALM) | ~116 ± 17 | [4][5] | |
| Mammalian Cells | Density of this compound in a flattened caveola | ~25% of a flask-shaped caveola | [2] | |
| This compound Vesicle Dynamics | Wild-type cells | Movement Rate | Quantitative data available | [6] |
| Myosin II inhibited cells | Movement Rate | Quantitative data available | [6] | |
| Arp2/3 complex inhibited cells | Movement Rate | Quantitative data available | [6] |
FPALM: Fluorescence Photoactivation Localization Microscopy; SPT: Single-Particle Tracking
Experimental Protocols
Protocol 1: Cell Culture and Transfection with this compound-GFP
This protocol describes the transient transfection of mammalian cells with a plasmid encoding Cav-1-GFP.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, NIH 3T3, CHO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound-GFP plasmid DNA
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding (Day 1):
-
One day prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection (Day 2):
-
For each well to be transfected, prepare the following in separate sterile tubes:
-
Tube A (DNA): Dilute 2.5 µg of Cav-1-GFP plasmid DNA in 125 µL of Opti-MEM®.
-
Tube B (Transfection Reagent): Dilute 3.75 µL of Lipofectamine® 3000 reagent in 125 µL of Opti-MEM®.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 5-15 minutes at room temperature to allow for DNA-lipid complex formation.
-
Add the 250 µL DNA-lipid complex mixture dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection (Day 3-4):
-
After 24-48 hours, the cells can be observed for GFP expression using a fluorescence microscope. Successful transfection will show green fluorescence, often localized to the plasma membrane and perinuclear regions. The cells are now ready for live-cell imaging experiments.
-
Protocol 2: Live-Cell Imaging of this compound-GFP Dynamics
This protocol outlines the general procedure for acquiring time-lapse images of Cav-1-GFP dynamics.
Materials:
-
Transfected cells from Protocol 1
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Confocal or TIRF microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Plating for Imaging:
-
24 hours post-transfection, re-plate the transfected cells onto glass-bottom imaging dishes. This will ensure optimal image quality.
-
-
Preparation for Imaging:
-
Before imaging, replace the growth medium with pre-warmed live-cell imaging medium. This minimizes background fluorescence and maintains pH stability.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate for at least 30 minutes.
-
-
Image Acquisition:
-
Confocal Microscopy (for intracellular dynamics):
-
Use a 488 nm laser line for GFP excitation.
-
Set the emission detection window to approximately 500-550 nm.
-
Use a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
For time-lapse imaging, acquire images at appropriate intervals (e.g., every 1-5 seconds for fast dynamics, or every 1-5 minutes for slower processes).
-
-
TIRF Microscopy (for plasma membrane dynamics):
-
Use a TIRF objective and adjust the laser angle to achieve total internal reflection. This will selectively excite fluorophores within ~100 nm of the coverslip, providing high-contrast images of plasma membrane-associated Cav-1-GFP.[3]
-
Acquire time-lapse images as described for confocal microscopy.
-
-
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis
FRAP is used to measure the mobility and dynamics of Cav-1-GFP in specific cellular compartments.
Materials:
-
Transfected cells prepared for live-cell imaging
-
Confocal microscope with FRAP capabilities
Procedure:
-
Pre-Bleach Imaging:
-
Acquire a few images of the region of interest (ROI) at a low laser power to establish the baseline fluorescence intensity.
-
-
Photobleaching:
-
Use a high-intensity laser pulse (488 nm) to photobleach the fluorescence within the defined ROI. The ROI can be a region of the plasma membrane, an intracellular vesicle, or a lipid droplet.
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency of image acquisition should be high initially and can be decreased over time as the fluorescence recovers.
-
-
Data Analysis:
-
Measure the fluorescence intensity within the bleached ROI over time.
-
Correct for photobleaching that occurs during image acquisition by measuring the fluorescence intensity in a non-bleached control region.
-
Normalize the fluorescence recovery data.
-
The recovery curve can be fitted to a mathematical model to determine the mobile fraction and the halftime of recovery (t½), which are inversely related to the diffusion coefficient. A low mobile fraction indicates that a significant portion of Cav-1-GFP is immobile.[7][8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving this compound and a typical experimental workflow for studying its dynamics.
Caption: Experimental workflow for live-cell imaging of this compound-GFP dynamics.
Caption: this compound signaling pathway involving Src kinase and Rho GTPases.[9]
Caption: this compound modulates Gαq-mediated calcium signaling.
References
- 1. Src and this compound reciprocally regulate metastasis via a common downstream signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular organization of differentially curved caveolae indicates bendable structural units at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction between this compound and Rho-GTPases promotes metastasis by controlling the expression of alpha5-integrin and the activation of Src, Ras and Erk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 9. This compound regulates cell polarization and directional migration through Src kinase and Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET Analysis of Caveolin-1 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Förster Resonance Energy Transfer (FRET) for the investigation of Caveolin-1 (Cav-1) protein-protein interactions. Detailed protocols, data interpretation guidelines, and visualizations of experimental workflows and signaling pathways are included to facilitate the application of this powerful technique in research and drug development.
Introduction to this compound and FRET
This compound (Cav-1) is a 22-kDa integral membrane protein and the principal structural component of caveolae, which are small, flask-shaped invaginations of the plasma membrane.[1] Cav-1 functions as a scaffolding protein, organizing and regulating a multitude of signaling molecules within caveolae, thereby playing a critical role in processes such as endocytosis, cholesterol homeostasis, and signal transduction.[2][3] Its interactions with various signaling partners, including receptors, G-proteins, and kinases, are crucial for normal cellular function, and dysregulation is implicated in diseases like cancer and cardiovascular disorders.[4]
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules (chromophores).[5] This technique is exquisitely sensitive to the distance between the donor and acceptor fluorophores, typically in the range of 1-10 nanometers, making it an ideal tool for studying protein-protein interactions in living cells.[6] By genetically fusing a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP) to proteins of interest, their proximity and interaction can be monitored with high spatial and temporal resolution.[6][7]
Application Note I: Analysis of this compound Oligomerization
Objective: To quantify the self-association of Cav-1 monomers into oligomers, which is a fundamental step in the formation of caveolae.[8]
This protocol is based on the sensitized emission method for determining FRET efficiency.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cav-1-CFP (donor) and Cav-1-YFP (acceptor) expression plasmids
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Confocal or wide-field fluorescence microscope equipped for FRET imaging
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells on glass-bottom dishes to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with Cav-1-CFP and Cav-1-YFP plasmids. A 1:2 or 1:3 donor-to-acceptor plasmid ratio is often optimal to ensure sufficient acceptor molecules for energy transfer.
-
As controls, transfect cells with only Cav-1-CFP (donor-only sample) or only Cav-1-YFP (acceptor-only sample).
-
-
Sample Preparation for Microscopy:
-
24-48 hours post-transfection, wash the cells with PBS.
-
For live-cell imaging, replace the medium with an imaging medium (e.g., phenol (B47542) red-free DMEM).
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS. Mount the coverslips on slides.
-
-
FRET Image Acquisition (Sensitized Emission):
-
Use a fluorescence microscope equipped with appropriate filter sets for CFP and YFP.
-
Acquire three images for each field of view:
-
Donor Channel Image (I_DD): Excite with the CFP excitation wavelength (e.g., 434 nm) and collect emission at the CFP emission wavelength (e.g., 475 nm).
-
Acceptor Channel Image (I_AA): Excite with the YFP excitation wavelength (e.g., 500 nm) and collect emission at the YFP emission wavelength (e.g., 530 nm).
-
FRET Channel Image (I_DA): Excite with the CFP excitation wavelength and collect emission at the YFP emission wavelength.
-
-
-
Data Analysis:
-
Correct the raw images for background fluorescence and spectral bleed-through.
-
Calculate the apparent FRET efficiency (E_app) on a pixel-by-pixel basis using a suitable formula, such as the Xia & Liu method.
-
Analyze the FRET efficiency in specific regions of interest (e.g., plasma membrane).
-
The following table presents representative FRET efficiency values for Cav-1 oligomerization studies.
| Constructs | Cell Type | FRET Method | Reported FRET Efficiency (%) | Reference |
| Cav-1-CFP / Cav-1-YFP | HEK293 | Acceptor Photobleaching | 15 ± 3 | Fictional, representative value |
| Cav-1-GFP / Cav-1-mCherry | A549 | Sensitized Emission | 12 ± 2.5 | Fictional, representative value |
Application Note II: Monitoring Phosphorylation-Dependent Cav-1 Interactions
Objective: To investigate dynamic changes in Cav-1 protein interactions, such as conformational changes in Cav-1 oligomers, in response to cellular stimuli like phosphorylation.[5][9]
Phosphorylation of Cav-1 on Tyrosine 14 (Y14) by Src family kinases is a key event that can alter Cav-1's interactions and lead to changes in caveolae dynamics.[1][5] This can be monitored by a change in FRET signal between Cav-1 monomers within an oligomer.
Materials:
-
Same as in Protocol for Application Note I, with the addition of:
-
Stimulating agent (e.g., Bovine Serum Albumin (BSA) at 3 mg/mL)[5]
-
Live-cell imaging chamber with temperature and CO2 control
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as in the previous protocol for cell plating and co-transfection of Cav-1-CFP and Cav-1-YFP constructs.
-
-
Live-Cell Imaging Setup:
-
Mount the glass-bottom dish with transfected cells onto the microscope stage equipped with a live-cell imaging chamber. Maintain cells at 37°C and 5% CO2.
-
Allow the cells to equilibrate in the chamber for at least 30 minutes before imaging.
-
-
Baseline FRET Measurement:
-
Identify a cell co-expressing both Cav-1-CFP and Cav-1-YFP.
-
Acquire baseline images (Donor, Acceptor, and FRET channels) every 1-2 minutes for 5-10 minutes to establish a stable baseline FRET signal.
-
-
Stimulation and Time-Lapse Imaging:
-
Carefully add the stimulating agent (e.g., BSA) to the imaging medium.
-
Immediately resume time-lapse image acquisition, capturing images at the same frequency for an additional 20-30 minutes to monitor changes in the FRET signal over time.[5]
-
-
Data Analysis:
-
Calculate the FRET efficiency for each time point as described previously.
-
Plot the normalized FRET efficiency over time to visualize the dynamic changes in response to the stimulus.
-
The following table summarizes expected changes in FRET efficiency upon stimulation that induces Cav-1 phosphorylation.
| Condition | Cell Type | Stimulus | Observed Change in FRET Signal | Interpretation | Reference |
| Wild-Type Cav-1 | HEK293 | BSA (3 mg/mL) | Decrease to ~60% of initial value within 10 min | Conformational change in Cav-1 oligomer | [5] |
| Y14F Cav-1 Mutant | HEK293 | BSA (3 mg/mL) | No significant change | Phosphorylation at Y14 is required for the conformational change | [5] |
Data Interpretation and Best Practices
-
Controls are Critical: Always include donor-only and acceptor-only samples to correct for spectral bleed-through. A negative control, such as co-expression of CFP and YFP not fused to interacting proteins, is also essential.
-
FRET Efficiency vs. Apparent FRET: The calculated FRET efficiency is often an "apparent" efficiency, as it is influenced by the fraction of donor molecules that are interacting with an acceptor.
-
Choice of FRET Method:
-
Sensitized Emission: Good for dynamic live-cell imaging but requires careful correction for spectral crosstalk.
-
Acceptor Photobleaching: A more straightforward method to demonstrate FRET, where an increase in donor fluorescence after photobleaching the acceptor confirms energy transfer. However, it is a destructive method and not suitable for continuous live-cell imaging.
-
Fluorescence Lifetime Imaging (FLIM)-FRET: Measures the decrease in the donor's fluorescence lifetime in the presence of the acceptor, providing a more robust and quantitative measure of FRET.
-
By following these detailed application notes and protocols, researchers can effectively employ FRET to unravel the complex protein-protein interactions of this compound, gaining valuable insights into its role in cellular signaling and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: role in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Regulates Cellular Metabolism: A Potential Therapeutic Target in Kidney Disease [frontiersin.org]
- 4. This compound: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell FRET Imaging of Phosphorylation-Dependent this compound Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 7. Förster Resonance Energy Transfer (FRET) Microscopy for Monitoring Biomolecular Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Live-Cell FRET Imaging of Phosphorylation-Dependent this compound Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Caveolae at the Nanoscale: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing super-resolution microscopy techniques for the visualization and analysis of caveolae. Detailed protocols for Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy are presented, alongside data on the achieved resolution and molecular organization of these critical cellular structures. Furthermore, this document outlines key signaling pathways involving caveolae and provides standardized experimental workflows to ensure high-quality, reproducible results.
Introduction to Caveolae and the Need for Super-Resolution Imaging
Caveolae are small, flask-shaped invaginations of the plasma membrane, typically 50-100 nm in diameter, that play crucial roles in a variety of cellular processes, including signal transduction, endocytosis, and lipid regulation.[1][2][3][4] Their primary structural components are caveolin and cavin proteins.[4][5] Due to their sub-diffraction size, conventional fluorescence microscopy cannot resolve the fine structural details and molecular organization of individual caveolae.[6][7] Super-resolution microscopy techniques, which bypass the diffraction limit of light, are therefore essential for visualizing these nanostructures in detail.[1][8][9] Techniques such as STORM, PALM, and STED have enabled researchers to study the molecular architecture of caveolae with unprecedented resolution.[1][8][10]
Super-Resolution Microscopy Techniques for Caveolae Imaging
Stochastic Optical Reconstruction Microscopy (STORM)
STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic activation and subsequent imaging of individual photoswitchable fluorophores to reconstruct a super-resolved image.[11] This method has been successfully applied to visualize the distribution of caveolin-1 (Cav1) and to analyze the structure of caveolae and Cav1 scaffolds.
Photoactivated Localization Microscopy (PALM)
Similar to STORM, PALM is another SMLM technique that utilizes photoactivatable fluorescent proteins to achieve super-resolution.[7][12][13] By genetically fusing these proteins to caveolin, researchers can directly visualize the organization of caveolae in living cells and organisms.[6][14]
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function.[15] STED has been instrumental in defining novel endocytic routes for this compound and studying its dynamics in response to cellular stress.[8]
Quantitative Data from Super-Resolution Imaging of Caveolae
Super-resolution microscopy provides quantitative insights into the molecular architecture of caveolae. The following tables summarize key data obtained from STORM, PALM, and STED imaging of these structures.
| Parameter | STORM | PALM | STED | Reference |
| Lateral (X-Y) Resolution | ~20 nm | ~40 nm | <60 nm | [16],[6],[15] |
| Axial (Z) Resolution | ~40-50 nm | N/A | ~300 nm | [16],[10] |
| Typical Caveolae Diameter | 60-100 nm | N/A | N/A | [3] |
| Molecules per Caveolae Cluster | N/A | ~116 | N/A | [6] |
| Localization Precision | N/A | ~40 nm | N/A | [6] |
| Fluorophore Density | N/A | ~9500 molecules/μm² | N/A | [6] |
Table 1: Comparison of Super-Resolution Microscopy Techniques for Caveolae Imaging. This table provides a comparative overview of the achievable resolution and other quantitative parameters for STORM, PALM, and STED microscopy when imaging caveolae.
Signaling Pathways Involving Caveolae
Caveolae serve as organizing centers for a multitude of signaling molecules, thereby regulating numerous cellular processes.[17][18][19] The diagram below illustrates some of the key signaling pathways modulated by this compound.
Figure 1: this compound Signaling Hub. This diagram illustrates how this compound, a key component of caveolae, acts as a scaffold to organize and regulate a variety of signaling molecules and downstream pathways.
Experimental Protocols
The following sections provide detailed protocols for sample preparation and imaging of caveolae using STORM, PALM, and STED microscopy.
General Sample Preparation Workflow
Successful super-resolution imaging begins with meticulous sample preparation. The workflow below provides a general overview of the key steps.
Figure 2: General sample preparation workflow. A flowchart outlining the key steps for preparing biological samples for super-resolution microscopy of caveolae.
Protocol for STORM Imaging of this compound
This protocol is adapted from established methods for STORM imaging.[2][4][20][21]
Materials:
-
High-precision glass coverslips (#1.5 thickness)[22]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-Caveolin-1 antibody
-
Secondary antibody: Alexa Fluor 647-conjugated secondary antibody
-
STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like 2-mercaptoethanol)[21]
Procedure:
-
Cell Culture: Plate cells on high-precision glass coverslips and culture until they reach the desired confluency.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-Caveolin-1 primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with Alexa Fluor 647-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash cells extensively with PBS.
-
Mounting and Imaging: Mount the coverslip on a slide with STORM imaging buffer. Proceed with STORM imaging. An activation laser (e.g., 405 nm) is used to sparsely activate the Alexa Fluor 647 fluorophores, which are then excited by a reporter laser (e.g., 647 nm).[2][4] Thousands of frames are acquired to capture the emission from individual molecules.[2][4]
Protocol for PALM Imaging of this compound
This protocol is based on methods for live-cell and fixed-cell PALM imaging.[13][14][23]
Materials:
-
High-precision glass coverslips (#1.5 thickness)[13]
-
Cell culture medium (phenol red-free for imaging)
-
Plasmid DNA encoding this compound fused to a photoactivatable fluorescent protein (e.g., Dendra2, mEos)
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Fixative (optional): 4% Paraformaldehyde (PFA) in PBS
-
Imaging buffer (e.g., phenol (B47542) red-free DMEM)
Procedure:
-
Cell Culture and Transfection: Plate cells on high-precision glass coverslips. Transfect cells with the this compound-fluorescent protein plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Sample Preparation for Live-Cell Imaging:
-
Replace the culture medium with phenol red-free imaging medium.
-
Mount the coverslip in a chamber suitable for live-cell imaging on the microscope stage.
-
-
Sample Preparation for Fixed-Cell Imaging (Optional):
-
Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount the coverslip on a slide with PBS.
-
-
PALM Imaging:
-
Use a low-power 405 nm laser to photoactivate a sparse subset of the fluorescent protein molecules.
-
Excite the activated fluorophores with a higher-power laser (e.g., 561 nm for Dendra2 or mEos).
-
Acquire a series of images until the fluorescence of the activated molecules is bleached.
-
Repeat the activation-excitation-acquisition cycle for thousands of frames to build the super-resolved image.[23]
-
Protocol for STED Imaging of this compound
This protocol is adapted from general guidelines for STED sample preparation.[15][24][25]
Materials:
-
High-precision glass coverslips (#1.5 thickness)[22]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-Caveolin-1 antibody
-
Secondary antibody: STED-compatible fluorophore-conjugated secondary antibody (e.g., Abberior STAR, ATTO dyes)
-
Mounting medium with an appropriate refractive index (e.g., Mowiol, ProLong Gold)[15][25]
Procedure:
-
Cell Culture: Plate cells on high-precision glass coverslips.
-
Fixation: Fix cells with 4% PFA for 10-15 minutes.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-Caveolin-1 primary antibody for 1 hour.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a STED-compatible fluorophore-conjugated secondary antibody for 1 hour, protected from light.
-
Washing: Wash extensively with PBS.
-
Mounting: Mount the coverslip on a slide using a mounting medium optimized for STED microscopy. Allow the mounting medium to cure as recommended by the manufacturer.
-
STED Imaging:
-
Use an excitation laser to excite the fluorophores.
-
Simultaneously, use a donut-shaped STED laser to de-excite fluorophores at the periphery of the excitation spot.
-
Scan the co-aligned laser beams across the sample to acquire the super-resolved image.
-
Troubleshooting and Best Practices
-
High Background: Minimize background fluorescence by using high-quality reagents, thoroughly washing after antibody incubations, and using appropriate blocking steps.[21]
-
Poor Signal: Optimize antibody concentrations and incubation times. Ensure the use of bright and photostable fluorophores suitable for the chosen super-resolution technique. For PALM, check transfection efficiency.[13]
-
Structural Preservation: Use appropriate fixation methods to preserve the delicate structure of caveolae.[15]
-
Coverslip and Mounting Medium: Always use high-precision #1.5 coverslips and a mounting medium with the correct refractive index for your objective lens to minimize optical aberrations.[22][24][26]
By following these detailed application notes and protocols, researchers can effectively employ super-resolution microscopy to unravel the intricate structure and function of caveolae, paving the way for new discoveries in cell biology and drug development.
References
- 1. Superresolution Imaging—Caveolae, Caveolins, Mitochondria, and Function in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super-resolution analysis of PACSIN2 and EHD2 at caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Super-resolution analysis of PACSIN2 and EHD2 at caveolae | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanoscale Imaging of this compound Membrane Domains In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZEISS Microscopy Online Campus | Introduction to Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
- 8. phiab.com [phiab.com]
- 9. Visualizing and discovering cellular structures with super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Stochastic Optical Reconstruction Microscopy (STORM) Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 12. cs.sfu.ca [cs.sfu.ca]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. research.yale.edu [research.yale.edu]
- 16. Super Resolution Network Analysis Defines the Molecular Architecture of Caveolae and this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Caveolae as Organizers of Pharmacologically Relevant Signal Transduction Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caveolins, Liquid-Ordered Domains, and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mvi-inc.com [mvi-inc.com]
- 21. augusta.edu [augusta.edu]
- 22. research.pasteur.fr [research.pasteur.fr]
- 23. youtube.com [youtube.com]
- 24. The Guide to STED Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 25. researchgate.net [researchgate.net]
- 26. microscopy.arizona.edu [microscopy.arizona.edu]
Application Notes and Protocols: Generating and Characterizing Caveolin-1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caveolin-1 (Cav-1) is a 22-kDa integral membrane protein and the principal structural component of caveolae, which are 50-100 nm flask-shaped invaginations of the plasma membrane.[1] These microdomains are enriched in cholesterol and sphingolipids and serve as platforms for organizing and regulating a variety of signal transduction pathways.[2][3][4] this compound acts as a scaffolding protein, interacting with and modulating the activity of numerous signaling molecules, including G-protein coupled receptors, receptor tyrosine kinases, and endothelial nitric oxide synthase (eNOS).[2][3][5] Given its central role in cellular signaling, Cav-1 has been implicated in a wide range of physiological and pathological processes, including lipid metabolism, mechanotransduction, angiogenesis, and cancer.[6][7][8][9]
The generation of this compound knockout (Cav-1 KO) mouse models has been instrumental in elucidating the in vivo functions of this protein and its associated caveolae. These models have provided invaluable insights into the pathogenesis of various human diseases and serve as crucial tools for preclinical drug development. This document provides detailed application notes on the generation and characterization of Cav-1 KO mouse models, including experimental protocols and data presentation.
Generation of this compound Knockout Mice
The most common strategy for generating Cav-1 KO mice involves the targeted disruption of the Cav1 gene. A standard approach utilizes a targeting vector with a neomycin resistance cassette to replace exons 1 and 2 of the Cav1 gene.[7] This construct is then electroporated into embryonic stem (ES) cells.[7] Successfully targeted ES cells are subsequently injected into blastocysts, which are then implanted into pseudopregnant female mice.[7] The resulting chimeric offspring are bred to establish germline transmission of the null allele.[7]
It is important to note that Cav-1 deficiency leads to a significant reduction in the protein levels of caveolin-2 (Cav-2), as Cav-1 is required for the stabilization of Cav-2.[8][9] Therefore, Cav-1 KO mice are effectively deficient in both Cav-1 and Cav-2.[8] For studies requiring the specific ablation of both muscle and non-muscle caveolae, double knockout (dKO) mice for Cav-1 and caveolin-3 (Cav-3) can be generated by interbreeding the respective single knockout lines.[10]
Characterization of this compound Knockout Mice
A thorough characterization of Cav-1 KO mice is essential to confirm the successful gene knockout and to understand the resulting phenotypic alterations. This involves a combination of molecular, cellular, and physiological analyses.
Phenotypic Summary of this compound Knockout Mice
| System/Tissue | Phenotype in Cav-1 KO Mice | References |
| General | Viable and fertile, but with a reduced lifespan. | [1] |
| Smaller body size compared to wild-type littermates. | [7] | |
| Resistant to diet-induced obesity. | [7] | |
| Cardiovascular | Cardiomyopathy, cardiac hypertrophy, and interstitial fibrosis. | [1][10][11] |
| Impaired angiogenic response to exogenous stimuli. | [8] | |
| Increased endothelial nitric oxide synthase (eNOS) activity and vasorelaxation. | [8][10] | |
| Pulmonary | Lung abnormalities with constricted alveolar spaces, thickened septa, and hyper-cellularity. | [12] |
| Pulmonary fibrosis and hypertension. | [1] | |
| Metabolic | Disrupted lipid metabolism with elevated serum triglycerides and free fatty acids. | [7] |
| Reduced white adipose tissue with abnormally small adipocytes. | [7] | |
| Cellular | Complete absence of caveolae in non-muscle cells. | [12][13] |
| Hyperproliferation of mouse embryonic fibroblasts (MEFs). | [12] | |
| Nervous System | Exhibit characteristics of Alzheimer's disease at a young age. | [7] |
Experimental Workflow for Characterization
Protocols
Protocol 1: Genotyping of this compound Knockout Mice by PCR
This protocol describes the use of Polymerase Chain Reaction (PCR) to determine the genotype of mice from tail biopsies.
Materials:
-
Tail biopsy (~2 mm)
-
DNA extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS)
-
Proteinase K
-
Isopropanol
-
70% Ethanol
-
TE buffer
-
PCR primers (specific for the wild-type allele, the knockout allele, and an internal positive control)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
PCR machine
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
DNA Extraction: a. Digest tail biopsy in DNA extraction buffer with Proteinase K overnight at 55°C. b. Precipitate DNA with isopropanol. c. Wash the DNA pellet with 70% ethanol. d. Resuspend the DNA pellet in TE buffer.
-
PCR Amplification: a. Set up PCR reactions for each DNA sample using primers for the wild-type and knockout alleles. b. Use a standard three-primer PCR approach for simultaneous detection of both alleles. c. Perform PCR using an appropriate thermal cycling program.
-
Gel Electrophoresis: a. Run the PCR products on an agarose gel. b. Visualize the DNA bands under UV light to determine the genotype (wild-type, heterozygous, or homozygous knockout).
Protocol 2: Western Blotting for this compound Expression
This protocol details the detection of Cav-1 protein in tissue lysates.
Materials:
-
Mouse tissue (e.g., lung, heart, adipose)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Caveolin-1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting apparatus
-
Imaging system
Procedure:
-
Protein Extraction: a. Homogenize tissue in ice-cold RIPA buffer. b. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein samples in Laemmli buffer by heating. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate with primary anti-Cav-1 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Visualize the protein bands using an imaging system. No Cav-1 protein should be detected in knockout tissues.[7]
Protocol 3: Electron Microscopy for Caveolae Visualization
This protocol outlines the preparation of tissues for transmission electron microscopy (TEM) to visualize caveolae.
Materials:
-
Mouse tissue (e.g., lung, endothelial cells)
-
Fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Osmium tetroxide
-
Ethanol series for dehydration
-
Propylene (B89431) oxide
-
Epoxy resin
-
Uranyl acetate (B1210297)
-
Lead citrate
-
Ultramicrotome
-
TEM grids
-
Transmission electron microscope
Procedure:
-
Fixation and Processing: a. Fix small tissue pieces in glutaraldehyde. b. Post-fix in osmium tetroxide. c. Dehydrate through a graded series of ethanol. d. Infiltrate with propylene oxide and then epoxy resin.
-
Embedding and Sectioning: a. Embed the tissue in epoxy resin and polymerize. b. Cut ultrathin sections (60-90 nm) using an ultramicrotome. c. Mount sections on TEM grids.
-
Staining and Imaging: a. Stain sections with uranyl acetate and lead citrate. b. Examine the sections using a transmission electron microscope. A complete absence of caveolae is expected in the plasma membranes of non-muscle cells from Cav-1 KO mice.[12][13]
Signaling Pathways Modulated by this compound
The absence of Cav-1 significantly impacts multiple signaling pathways. Below are diagrams illustrating key affected pathways.
Conclusion
This compound knockout mouse models are powerful tools for investigating the in vivo roles of caveolae and this compound in health and disease. A comprehensive characterization using the molecular, cellular, and physiological protocols outlined in these application notes will ensure the validation of the model and provide a solid foundation for further research and drug development efforts. The diverse and significant phenotypes observed in these mice underscore the critical importance of this compound in maintaining organismal homeostasis.
References
- 1. This compound null (-/-) mice show dramatic reductions in life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: role in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Regulates Cellular Metabolism: A Potential Therapeutic Target in Kidney Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 004585 - Cav-1 KO Strain Details [jax.org]
- 8. This compound Knockout Mice Show an Impaired Angiogenic Response to Exogenous Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Direct evidence for the role of this compound and caveolae in mechanotransduction and remodeling of blood vessels [jci.org]
- 10. This compound/3 Double-Knockout Mice Are Viable, but Lack Both Muscle and Non-Muscle Caveolae, and Develop a Severe Cardiomyopathic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reexpression of this compound in endothelium rescues the vascular, cardiac, and pulmonary defects in global this compound knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caveolin-deficient mice: insights into caveolar function human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of Caveolin-1 Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caveolin-1 (CAV1) is a 21-24 kDa integral membrane protein and the principal structural component of caveolae, which are small, flask-shaped invaginations of the plasma membrane.[1][2][3] These microdomains act as signaling platforms, concentrating and organizing a variety of signaling molecules to regulate numerous cellular processes.[1][2][4] this compound is implicated in a wide array of biological functions, including endocytosis, cholesterol homeostasis, and signal transduction.[2][5][6]
The expression level of the CAV1 gene is often altered in various pathological conditions, including cancer, fibrosis, and cardiovascular diseases.[3][7][8] Notably, CAV1 exhibits a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in advanced stages.[7][8][9] This complex and context-dependent function makes the accurate quantification of CAV1 gene expression a critical aspect of research and drug development.
Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[10] These application notes provide a comprehensive protocol for the analysis of CAV1 gene expression using qPCR, from RNA extraction to data analysis and interpretation.
Signaling Pathway Involving this compound
This compound acts as a scaffolding protein, modulating various signaling pathways by interacting with and regulating the activity of numerous signaling molecules, including G-protein coupled receptors, receptor tyrosine kinases, and endothelial nitric oxide synthase (eNOS).[1][2][11] One of the well-characterized inhibitory interactions of this compound is with the Ras-MAPK pathway.
Caption: this compound mediated inhibition of the Ras-MAPK signaling pathway.
Experimental Protocols
This section details the key experimental procedures for quantifying CAV1 gene expression.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| RNA extraction kit | Qiagen | RNeasy Mini Kit (e.g., 74104) |
| Reverse transcription kit | Applied Biosystems | High-Capacity cDNA Reverse Transcription Kit (e.g., 4368814) |
| qPCR master mix | Bio-Rad | iQ SYBR Green Supermix (e.g., 1708882) |
| CAV1 primers | Integrated DNA Technologies | Custom synthesis |
| Reference gene primers | Integrated DNA Technologies | Custom synthesis |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
| PCR plates and seals | Bio-Rad | Varies by instrument |
Primer Design for CAV1
Designing specific and efficient primers is crucial for accurate qPCR results.
-
Target: Human CAV1 mRNA (e.g., NCBI Reference Sequence: NM_001753.4).
-
Primer Design Tool: Primer-BLAST (NCBI).
-
Design Considerations:
-
Amplicon length: 70-150 bp.
-
Primer length: 18-24 nucleotides.
-
GC content: 40-60%.
-
Melting temperature (Tm): 60-65°C, with both primers having similar Tm values.
-
Avoid secondary structures (hairpins, self-dimers, cross-dimers).
-
Primers should span an exon-exon junction to prevent amplification of genomic DNA.
-
Example Primer Set for Human CAV1 :
| Primer | Sequence (5' to 3') |
| Forward | GCT GTC CCC AAG CAT CTT C |
| Reverse | GTC GTC GGC GTT GTC AAA G |
Note: This is an example primer set. It is essential to validate primer efficiency and specificity experimentally.
RNA Extraction and Quantification
-
Sample Collection: Collect cell pellets or tissue samples and immediately process or store them at -80°C.
-
RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA on a silica (B1680970) membrane.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For a 20 µL reaction, combine:
-
1 µg of total RNA
-
2.0 µL of 10x RT Buffer
-
0.8 µL of 25x dNTP Mix (100 mM)
-
2.0 µL of 10x RT Random Primers
-
1.0 µL of MultiScribe™ Reverse Transcriptase
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Place the reaction tubes or plate in a thermal cycler and run the following program:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
Hold at 4°C.
-
-
Storage: The resulting cDNA can be stored at -20°C for later use.
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix on ice. For a 20 µL reaction per well, combine:
-
10 µL of 2x qPCR Master Mix (containing SYBR Green)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA (diluted 1:10)
-
6 µL of Nuclease-free water.
-
-
Plate Setup: Pipette the reaction mix into a 96-well or 384-well PCR plate. Include the following controls:
-
No-template control (NTC): Contains all reaction components except the cDNA template to check for contamination.
-
No-reverse transcriptase control (-RT): Contains RNA that has not been reverse-transcribed to check for genomic DNA contamination.
-
-
qPCR Cycling: Place the plate in a real-time PCR instrument and run a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
Data Acquisition
The primary output from a qPCR experiment is the quantification cycle (Cq), also known as the threshold cycle (Ct) value.[12] This value represents the cycle number at which the fluorescence signal of the reaction crosses a set threshold, indicating a detectable amount of amplicon.
Relative Quantification using the ΔΔCq Method
The most common method for analyzing relative gene expression is the delta-delta Cq (ΔΔCq) method.[13] This method normalizes the expression of the target gene (CAV1) to a stably expressed reference gene (e.g., GAPDH, ACTB) and then compares the expression in a test sample to a control sample.
Step 1: Calculate ΔCq for each sample
ΔCq = Cq (CAV1) - Cq (Reference Gene)
Step 2: Calculate ΔΔCq
ΔΔCq = ΔCq (Test Sample) - ΔCq (Control Sample)
Step 3: Calculate Fold Change
Fold Change = 2-ΔΔCq
Data Presentation in Tables
The results of the qPCR analysis should be presented in a clear and organized manner.
Table 1: Raw Cq Values
| Sample Name | Replicate | Cq (CAV1) | Cq (Reference Gene) |
| Control 1 | 1 | 22.1 | 18.5 |
| 2 | 22.3 | 18.6 | |
| 3 | 22.2 | 18.4 | |
| Test 1 | 1 | 24.5 | 18.6 |
| 2 | 24.7 | 18.5 | |
| 3 | 24.6 | 18.7 |
Table 2: Calculation of Relative CAV1 Gene Expression
| Sample Name | Avg. Cq (CAV1) | Avg. Cq (Reference Gene) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control 1 | 22.2 | 18.5 | 3.7 | 0.0 | 1.0 |
| Test 1 | 24.6 | 18.6 | 6.0 | 2.3 | 0.20 |
In this example, the expression of CAV1 in the Test 1 sample is approximately 0.20-fold that of the Control 1 sample, indicating a downregulation.
Workflow Diagram
References
- 1. This compound: role in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Regulates Cellular Metabolism: A Potential Therapeutic Target in Kidney Disease [frontiersin.org]
- 3. Quantification of caveolin isoforms using quantitative real-time RT-PCR, and analysis of promoter CpG methylation of caveolin-1alpha in human T cell leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caveolin 1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a stress-related oncotarget, in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.edu.uy [scielo.edu.uy]
- 9. Anti-neoplastic drugs increase this compound-dependent migration, invasion and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols for the Isolation of Caveolae-Rich Membrane Fractions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of caveolae-rich membrane fractions, critical microdomains of the plasma membrane involved in signal transduction, endocytosis, and cholesterol homeostasis. The following sections offer a comparative overview of common isolation techniques, step-by-step experimental procedures, and quantitative data to guide the selection of the most appropriate method for specific research needs.
Introduction to Caveolae Isolation
Caveolae are specialized, flask-shaped invaginations of the plasma membrane, typically 50-100 nanometers in diameter.[1] They are characterized by the presence of the protein caveolin and a high concentration of cholesterol and sphingolipids.[2] The unique lipid and protein composition of caveolae results in a lower buoyant density compared to the bulk plasma membrane, a property that is exploited in many isolation techniques. The choice of isolation method can significantly impact the purity, yield, and the preservation of protein complexes within the isolated fractions. This document outlines three widely used methods: sucrose (B13894) density gradient ultracentrifugation (both detergent-containing and detergent-free), and affinity purification.
Comparative Overview of Isolation Methods
The selection of an appropriate isolation method depends on the downstream application. Detergent-based methods are often simpler and faster but may disrupt protein-protein interactions. Detergent-free methods better preserve the native state of caveolae but can be more time-consuming. Affinity purification offers high specificity but may be lower in yield.
| Method | Principle | Advantages | Disadvantages | Typical Purity (Caveolin-1 Enrichment) | Typical Yield |
| Sucrose Density Gradient (Detergent-Based) | Solubilization of non-caveolar membranes with cold Triton X-100, followed by separation of low-density, detergent-resistant membranes (DRMs) by ultracentrifugation.[3][4] | Relatively simple and fast. | Detergent may disrupt protein complexes and alter the native state of caveolae.[5][6] | High enrichment of this compound in low-density fractions. | Variable, dependent on cell type and lysis efficiency. |
| Sucrose Density Gradient (Detergent-Free) | Mechanical homogenization of cells followed by separation of low-buoyant-density caveolae membranes by ultracentrifugation in a sucrose gradient.[5][6][7] | Preserves native protein complexes and lipid composition.[5][6] | Can be more technically challenging and may result in lower purity compared to detergent-based methods. | Good enrichment of this compound. | Generally lower than detergent-based methods. |
| Sodium Carbonate-Based Sucrose Gradient | Extraction with alkaline sodium carbonate to prepare an insoluble membrane fraction that is then separated by sucrose density gradient centrifugation.[8][9] | A detergent-free method that effectively isolates caveolae.[8] | The high pH may affect some proteins. Long centrifugation times are often required.[9] | High enrichment of this compound and flotillin-1 in specific fractions.[8] | Moderate. |
| Affinity Purification | Immuno-isolation of caveolae using antibodies targeting caveolin or other caveolae-associated proteins.[10][11] | High specificity and purity.[10] | Can be expensive, and the elution conditions may be harsh. Lower yield compared to gradient methods. | Very high purity of the target protein and associated complexes.[10][11] | Low to moderate. |
Experimental Protocols
Protocol 1: Detergent-Based Sucrose Density Gradient Ultracentrifugation
This protocol is adapted from established methods utilizing Triton X-100 for the isolation of detergent-resistant membranes enriched in caveolae.[3][4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold
-
Sucrose solutions (40%, 30%, and 5% w/v) in TNE buffer
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotor (e.g., SW41)
-
Ultracentrifuge tubes
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells into 1 ml of ice-cold Lysis Buffer.
-
Homogenize the cell lysate with 10-20 strokes in a pre-chilled Dounce homogenizer.
-
Incubate the lysate on ice for 30 minutes.
-
Mix the lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.
-
Place the 40% sucrose/lysate mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with 30% sucrose solution, followed by 5% sucrose solution to form a discontinuous gradient.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Collect 1 ml fractions from the top of the gradient.
-
Analyze fractions for the presence of this compound by Western blotting. Caveolae-rich fractions are typically found at the 5-30% sucrose interface.[12]
Protocol 2: Detergent-Free Sucrose Density Gradient Ultracentrifugation
This method avoids the use of detergents, thereby preserving the native state of caveolae.[5][6][7]
Materials:
-
PBS, ice-cold
-
Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 20 mM Tricine, pH 7.8
-
Sucrose solutions (45%, 35%, and 5% w/v) in Homogenization Buffer
-
Dounce homogenizer
-
Ultracentrifuge and rotor
-
Ultracentrifuge tubes
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold Homogenization Buffer.
-
Homogenize cells with a Dounce homogenizer until ~90% are lysed (monitor with a microscope).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant).
-
Adjust the supernatant to 45% sucrose by adding an appropriate volume of 60% sucrose solution.
-
Place the 45% sucrose/supernatant mixture at the bottom of an ultracentrifuge tube.
-
Layer with 35% and then 5% sucrose solutions.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Collect fractions from the top and analyze for this compound. Caveolae-rich fractions are expected at the 5-35% interface.
Protocol 3: Sodium Carbonate-Based Sucrose Gradient Ultracentrifugation
This detergent-free method utilizes a high pH sodium carbonate buffer for membrane preparation.[8]
Materials:
-
PBS, ice-cold
-
Sodium Carbonate Buffer: 500 mM Sodium Carbonate, pH 11.0, with protease inhibitors
-
Sucrose solutions (45%, 35%, and 5% w/v) in MBS (25 mM MES, pH 6.5, 150 mM NaCl)
-
Sonciator
-
Ultracentrifuge and rotor
-
Ultracentrifuge tubes
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 ml of Sodium Carbonate Buffer.
-
Sonicate the cell suspension three times for 20 seconds each on ice.
-
Mix the homogenate with an equal volume of 90% sucrose in MBS.
-
Place the 45% sucrose/homogenate at the bottom of an ultracentrifuge tube.
-
Layer with 35% and 5% sucrose solutions.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Collect fractions and analyze for this compound and flotillin-1 by Western blotting.[8] Caveolae-rich fractions are typically found at the 5-35% sucrose interface.
Signaling Pathways Associated with Caveolae
Caveolae are implicated in various signaling pathways, acting as organizing centers for signaling molecules.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of caveolae | Inefficient cell lysis. | Optimize homogenization or sonication conditions. Ensure sufficient starting material. |
| Incorrect gradient preparation. | Prepare sucrose solutions accurately and layer the gradient carefully to avoid mixing. | |
| Poor enrichment of this compound | Gradient fractions collected incorrectly. | Collect smaller fractions and analyze a broader range of the gradient. |
| Suboptimal centrifugation time or speed. | Ensure the ultracentrifuge is properly calibrated and run for the recommended duration and speed. | |
| Contamination with other organelles | Incomplete removal of nuclei and cellular debris. | Ensure the initial low-speed centrifugation step is effective. |
| Inappropriate gradient range. | Adjust the sucrose concentrations to better separate caveolae from other membranes. |
Conclusion
The isolation of caveolae-rich membrane fractions is a fundamental technique for studying the roles of these microdomains in health and disease. The choice of method should be carefully considered based on the specific experimental goals. The protocols provided here offer a starting point for the successful isolation and analysis of caveolae. For further optimization, it is recommended to consult the primary literature and adapt the protocols to the specific cell or tissue type being investigated.
References
- 1. Membrane structure of caveolae and isolated caveolin-rich vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergent and detergent-free methods to define lipid rafts and caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (Open Access) A detergent-free method for purifying caveolae membrane from tissue culture cells. (1995) | Eric J. Smart | 770 Citations [scispace.com]
- 6. A detergent-free method for purifying caveolae membrane from tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A detergent-free method for purifying caveolae membrane from tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. Purification of caveolae by affinity two-phase partitioning using biotinylated antibodies and NeutrAvidin-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity-purification and characterization of caveolins from the brain: differential expression of this compound, -2, and -3 in brain endothelial and astroglial cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of a caveolae-enriched fraction from rat lung by affinity partitioning and sucrose gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Caveolin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful knockout of the caveolin-1 (CAV1) gene using the CRISPR/Cas9 system. This document outlines the entire workflow, from the initial design of guide RNAs to the validation of knockout cell lines and subsequent functional analysis. The protocols provided are detailed to ensure reproducibility for researchers in academic and industry settings.
This compound is a crucial scaffolding protein involved in the formation of caveolae and plays a significant role in various cellular processes, including signal transduction, endocytosis, and cholesterol homeostasis.[1][2][3] Its dysregulation has been implicated in numerous diseases, including cancer, cardiovascular disease, and fibrosis, making it an important target for drug development. The CRISPR/Cas9 system offers a precise and efficient method to ablate CAV1 expression, thereby enabling the study of its function and the identification of potential therapeutic interventions.
Experimental Workflow Overview
The process of generating and validating a CAV1 knockout cell line involves several key stages. Initially, single guide RNAs (sgRNAs) targeting the CAV1 gene are designed and cloned into a suitable CRISPR/Cas9 vector. These constructs are then delivered into the target cells, most commonly via lentiviral transduction or plasmid transfection.[4][5] Following delivery, a population of edited cells is generated. To obtain a pure knockout cell line, single cells are isolated and expanded into clonal populations.[6][7][8] Each clone is then rigorously validated to confirm the absence of this compound protein expression and to identify the specific genetic modifications. Finally, functional assays are performed to assess the phenotypic consequences of CAV1 knockout.
References
- 1. This compound: role in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Regulates Cellular Metabolism: A Potential Therapeutic Target in Kidney Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tagging and Deleting of Endogenous Caveolar Components Using CRISPR/Cas9 Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A single cell dilution protocol for obtaining CRISPR targeted cell clones [horizondiscovery.com]
- 7. synthego.com [synthego.com]
- 8. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
Application Notes and Protocols for Studying Caveolin-1 Ubiquitination and Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the ubiquitination and degradation of Caveolin-1 (CAV1), a crucial scaffolding protein of caveolae involved in various cellular processes. Dysregulation of CAV1 degradation has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a critical area of study for therapeutic development.
Signaling Pathways of this compound Degradation
This compound is a remarkably stable protein, but its degradation is accelerated when caveolae assembly is compromised.[1][2][3] Unassembled CAV1 is targeted for degradation through a multi-step process involving ubiquitination and trafficking through the endo-lysosomal pathway.[1][2][3]
The degradation process begins with the ubiquitination of CAV1, a post-translational modification where ubiquitin molecules are attached to the target protein. This "kiss of death" marks CAV1 for recognition by the cellular degradation machinery.[1][2] The ubiquitination of CAV1 primarily occurs on lysine (B10760008) residues within its N-terminal region.[4][5] The ubiquitinated CAV1 is then recognized by the endosomal sorting complex required for transport (ESCRT) machinery, which sorts it into intraluminal vesicles (ILVs) within late endosomes or multivesicular bodies (MVBs).[1][2] Finally, the fusion of these vesicles with lysosomes leads to the degradation of CAV1 by lysosomal hydrolases.[1][2] In some contexts, particularly for misfolded or unassembled CAV1 retained in the endoplasmic reticulum, the proteasomal degradation pathway may also be involved.[6][7]
Experimental Protocols
Here, we provide detailed protocols for key experiments to study CAV1 ubiquitination and degradation.
Protocol 1: In Vivo Ubiquitination Assay
This protocol is designed to detect the ubiquitination of CAV1 within a cellular context.
Materials:
-
Cells expressing the protein of interest
-
Plasmids expressing epitope-tagged ubiquitin (e.g., His-Ub) and the protein of interest (if not endogenously expressed)
-
Cell lysis buffer (2% SDS, 150 mM NaCl, 10 mM Tris-HCl, pH 8.0) with freshly added protease and deubiquitinase inhibitors (e.g., NEM)[8]
-
Dilution buffer (10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)[8]
-
Antibody against CAV1
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20)
-
SDS-PAGE reagents and Western blot apparatus
-
Antibodies for Western blotting (anti-CAV1, anti-ubiquitin)
Procedure:
-
Cell Culture and Transfection: Culture cells to 70-80% confluency. If necessary, transfect cells with plasmids expressing epitope-tagged ubiquitin and the protein of interest.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µl of cell lysis buffer per 6 cm dish.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA.
-
Add 900 µl of dilution buffer and mix.[8]
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[8]
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-CAV1 antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µl of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Wash the beads 3-4 times with 1 ml of ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting and probe with anti-ubiquitin and anti-CAV1 antibodies.
-
Protocol 2: Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of CAV1 by inhibiting new protein synthesis and observing its degradation over time.[9][10]
Materials:
-
Cultured cells
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/ml in DMSO)[9][11]
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blot reagents
-
Anti-CAV1 antibody and a loading control antibody (e.g., anti-actin or anti-tubulin)
Procedure:
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
CHX Treatment:
-
Treat cells with CHX at a final concentration of 50-100 µg/ml.[12] The optimal concentration and duration of treatment should be determined empirically for each cell line.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells at each time point using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Perform Western blotting and probe with anti-CAV1 and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for CAV1 and the loading control at each time point.
-
Normalize the CAV1 signal to the loading control.
-
Plot the normalized CAV1 levels against time to determine the protein's half-life.
-
Data Presentation
Table 1: Half-life of this compound in Different Cellular Contexts
| Cell Line | Condition | CAV1 Half-life (hours) | Reference |
| CV1 | Endogenous | > 36 | [3] |
| CV1 | Transiently overexpressed CAV1-HA | 13.6 | [3] |
| - | - | - | - |
This table should be populated with data from specific experimental findings.
Table 2: Effect of Inhibitors on this compound Degradation
| Inhibitor | Concentration | Target Pathway | Effect on CAV1 Levels | Reference |
| MG132 | 5-10 µM | Proteasome | Increased | [13] |
| Chloroquine | 50 µM | Lysosome | Increased | [12][13] |
| Bafilomycin A1 | 0.2 µM | Lysosome (V-ATPase) | Increased | [3] |
| NH4Cl | 20 mM | Lysosome (Acidification) | Increased | [3] |
This table summarizes the effects of commonly used inhibitors on CAV1 degradation pathways.
Concluding Remarks
The protocols and information provided in these application notes offer a robust framework for investigating the complex processes of this compound ubiquitination and degradation. By employing these methods, researchers can gain valuable insights into the molecular mechanisms governing CAV1 stability and its role in health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. Quantitative Proteomics of this compound-regulated Proteins: CHARACTERIZATION OF POLYMERASE I AND TRANSCRIPT RELEASE FACTOR/CAVIN-1 IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is ubiquitinated and targeted to intralumenal vesicles in endolysosomes for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ubiquitination and proteasomal degradation of ATG12 regulates its proapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing fixation and permeabilization for caveolin-1 immunofluorescence
Welcome to the technical support center for optimizing Caveolin-1 immunofluorescence. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful visualization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in achieving a good this compound immunofluorescence signal?
A1: The fixation and permeabilization steps are paramount for successful this compound staining. This compound is a key structural component of caveolae, which are specialized lipid raft domains in the plasma membrane. The choice of fixation and permeabilization reagents will directly impact the preservation of these delicate structures and the accessibility of the this compound epitope to the antibody.
Q2: Which fixative is generally recommended for this compound?
A2: Paraformaldehyde (PFA), a cross-linking fixative, is often the preferred choice for membrane-associated proteins like this compound as it generally preserves cellular morphology well.[1] However, methanol (B129727), a precipitating fixative, can sometimes expose epitopes that are masked by PFA cross-linking, potentially leading to a stronger signal for certain antibodies.[2][3] The optimal fixative should be determined empirically for your specific antibody and cell type.
Q3: How do I choose the right permeabilization agent for this compound?
A3: The choice of detergent is critical for visualizing this compound within caveolae.
-
Triton™ X-100 is a non-ionic detergent that can solubilize lipids and may disrupt the integrity of caveolae, potentially leading to a more diffuse or cytoplasmic staining pattern.[4]
-
Saponin (B1150181) is a milder, cholesterol-dependent detergent that creates pores in the plasma membrane while leaving the overall membrane structure, including caveolae, more intact.[4] For preserving the localization of this compound within caveolae, saponin is often the recommended choice.
Q4: I am getting a weak or no signal for this compound. What are the likely causes?
A4: A weak or absent signal can stem from several factors:
-
Suboptimal fixation: The chosen fixative may be masking the antibody's epitope.
-
Inadequate permeabilization: The antibody may not be able to access the intracellular domains of this compound.
-
Incorrect antibody dilution: The primary antibody concentration may be too low.
-
Antibody incompatibility: The primary and secondary antibodies may not be compatible.
Refer to the troubleshooting guide below for specific solutions.
Q5: My this compound staining shows high background. How can I reduce it?
A5: High background can obscure the specific signal. Common causes include:
-
Insufficient blocking: Non-specific antibody binding can be reduced by using an appropriate blocking solution, such as 5% normal goat serum.
-
Antibody concentration too high: Using too much primary or secondary antibody can lead to non-specific binding.
-
Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.
Consult the troubleshooting guide for detailed recommendations.
Troubleshooting Guides
Weak or No Signal
| Potential Cause | Suggested Solution |
| Suboptimal Fixation | If using PFA, try a shorter fixation time or switch to cold methanol fixation. Some epitopes are sensitive to PFA-induced cross-linking.[2][3] |
| Inadequate Permeabilization | If using a mild detergent like saponin, try a slightly higher concentration or a longer incubation time. Alternatively, test a stronger detergent like Triton™ X-100, but be mindful of its potential to disrupt caveolae. |
| Incorrect Antibody Dilution | Perform a titration of your primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations around it. |
| Low Protein Expression | Ensure that your cell line or tissue expresses sufficient levels of this compound. You can verify this by Western blotting. |
| Photobleaching | Minimize the exposure of your sample to light during the staining process and imaging. Use an anti-fade mounting medium. |
High Background Signal
| Potential Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature. Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary). |
| Primary Antibody Concentration Too High | Perform a titration to find the lowest concentration of primary antibody that still provides a specific signal. |
| Secondary Antibody Non-specificity | Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody. If background persists, consider using a different secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a low concentration of detergent (e.g., 0.05% Tween-20 in PBS). |
| Autofluorescence | Examine an unstained sample under the microscope to check for endogenous fluorescence. If present, you can try quenching with sodium borohydride (B1222165) or using a different fluorophore with a longer wavelength. |
Experimental Protocols
Protocol 1: Paraformaldehyde Fixation with Saponin Permeabilization (Recommended for preserving caveolae integrity)
-
Cell Culture: Grow cells on sterile glass coverslips to 60-80% confluency.
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: Permeabilize and block non-specific binding sites by incubating the cells in PBS containing 0.1% saponin and 5% normal goat serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Caveolin-1 antibody in the permeabilization/blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% saponin for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the permeabilization/blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Methanol Fixation/Permeabilization (Alternative protocol)
-
Cell Culture: Grow cells on sterile glass coverslips to 60-80% confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells in PBS containing 5% normal goat serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Caveolin-1 antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
This compound Signaling Hub
This compound acts as a scaffolding protein, organizing and regulating multiple signaling pathways within caveolae. It can interact with and modulate the activity of a wide range of signaling molecules, including G-protein coupled receptors, receptor tyrosine kinases, and endothelial nitric oxide synthase (eNOS).[5]
Caption: this compound as a central hub for various signaling pathways.
This compound Mediated Endocytosis
This compound is essential for the formation of caveolae, which are involved in a specific type of endocytosis. This process is crucial for cellular uptake of certain molecules and for the regulation of signaling receptors at the cell surface.
Caption: Workflow of this compound mediated endocytosis.
Experimental Workflow for Optimizing this compound Immunofluorescence
This workflow provides a logical sequence of steps to optimize your staining protocol.
Caption: A stepwise approach to optimizing this compound immunofluorescence.
References
- 1. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. This compound in endothelial cells: A potential therapeutic target for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
caveolin-1 antibody validation for specificity and cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating Caveolin-1 (Cav-1) antibodies for specificity and cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: How can I be sure my this compound antibody is specific?
A1: The gold standard for antibody specificity validation is to test it on a known negative control. For this compound, this involves using cell lines or tissues with knockout (KO) or knockdown (KD) of the CAV1 gene. A specific antibody will show a strong signal in the wild-type (WT) sample and a significantly reduced or absent signal in the KO/KD sample.[1][2]
Q2: My this compound antibody detects a band at a slightly different molecular weight than the predicted ~22 kDa. Why?
A2: The predicted molecular weight of this compound is approximately 20-22 kDa. However, post-translational modifications, such as phosphorylation, can cause the protein to migrate differently on an SDS-PAGE gel, resulting in bands observed between 21-24 kDa.[3]
Q3: Does the this compound antibody cross-react with other Caveolin isoforms?
A3: Many commercially available this compound antibodies are designed to be specific and not cross-react with Caveolin-2 or Caveolin-3.[3] However, it is crucial to verify this from the antibody's datasheet or by testing against recombinant proteins or cells overexpressing the other isoforms.
Q4: What are the recommended starting dilutions for a this compound antibody in different applications?
A4: Recommended dilutions vary between antibodies and applications. Always refer to the manufacturer's datasheet. However, typical starting dilutions are:
Q5: What positive and negative controls should I use for this compound detection?
A5:
-
Positive Controls: Cell lines with high endogenous expression of this compound, such as HeLa, A549, or 3T3-L1 cells, are excellent positive controls.[5][6] Tissues known to express high levels of this compound, like lung or adipose tissue, can also be used.
-
Negative Controls: The most robust negative controls are cell lysates from CAV1 knockout or knockdown cell lines.[1][2] Additionally, including a secondary antibody-only control and an isotype control is essential to rule out non-specific binding.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient protein loading. | Load at least 20-30 µg of total protein per lane.[7] |
| Low antibody concentration. | Increase the primary antibody concentration or incubate overnight at 4°C.[8] | |
| Inefficient protein transfer. | Verify transfer efficiency with a Ponceau S stain. Optimize transfer time and voltage. | |
| High Background | Blocking is insufficient. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% non-fat dry milk or BSA).[9][10] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[10] | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[7] | |
| Non-specific Bands | Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or incubate at 4°C.[9][11] |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[7][11] | |
| Secondary antibody is non-specific. | Run a control with only the secondary antibody.[11] |
Immunohistochemistry (IHC) & Immunofluorescence (IF)
| Issue | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inadequate antigen retrieval. | Optimize antigen retrieval method (heat-induced or enzymatic). For this compound, heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) is often effective.[12] |
| Low primary antibody concentration. | Increase the antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Improper tissue fixation. | Ensure tissues are adequately fixed. Over-fixation can mask the epitope. | |
| High Background | Non-specific antibody binding. | Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before primary antibody incubation.[13] |
| Endogenous biotin (B1667282) or peroxidase activity (for IHC). | Perform appropriate blocking steps (e.g., avidin/biotin blocking, hydrogen peroxide quenching). | |
| Hydrophobic interactions. | Add a detergent like Triton X-100 to the wash buffers. |
Quantitative Data Summary
| Antibody Specificity & Performance Metrics | |
| Target | This compound (CAV1) |
| Aliases | CAV, VIP21 |
| Molecular Weight (Predicted) | ~20.5 kDa |
| Molecular Weight (Observed) | 21-24 kDa[3] |
| Specificity Validation | Knockout (KO) and Knockdown (KD) validated antibodies are commercially available and highly recommended.[1][2] |
| Cross-Reactivity | Many antibodies are tested and confirmed not to cross-react with Caveolin-2 or Caveolin-3.[3] |
| Recommended Starting Dilutions for a Polyclonal Rabbit Anti-Caveolin-1 Antibody | |
| Western Blotting (WB) | 1:1000 |
| Immunoprecipitation (IP) | 1:50 |
| Immunohistochemistry (Paraffin) (IHC-P) | 1:250 |
| Immunofluorescence (IF/ICC) | 1:400 |
| Flow Cytometry (Fixed/Permeabilized) | 1:50 |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Experimental Protocols
Western Blot Protocol for this compound
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:5000) in blocking buffer for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.[6]
Immunofluorescence Protocol for this compound
-
Cell Culture: Grow cells on glass coverslips to ~70% confluency.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA and 10% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with this compound primary antibody (e.g., at a 1:400 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit at 1:1000) for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step as in step 6.
-
Mounting: Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
Immunohistochemistry (Paraffin) Protocol for this compound
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a Tris-EDTA buffer (pH 9.0).[12]
-
Quenching: Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block with normal serum from the species of the secondary antibody.
-
Primary Antibody Incubation: Incubate with this compound primary antibody (e.g., at a 1:250 dilution) overnight at 4°C.
-
Detection: Use a labeled streptavidin-biotin (LSAB) or polymer-based detection system.
-
Chromogen: Develop with a suitable chromogen (e.g., DAB).
-
Counterstain: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections and mount with a permanent mounting medium.
Visualizations
Caption: Workflow for validating a this compound antibody.
Caption: Troubleshooting common Western Blot issues.
References
- 1. This compound antibody | knockout validation | Cell Signaling 3267 [labome.com]
- 2. Human CAV1 (this compound) knockout HeLa cell line (ab255371) | Abcam [abcam.com]
- 3. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Caveolin 1 Polyclonal Antibody (PA5-17447) [thermofisher.com]
- 5. ABclonal [abclonal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. arp1.com [arp1.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. biossusa.com [biossusa.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. This compound antibody (16447-1-AP) | Proteintech [ptglab.com]
- 13. biocompare.com [biocompare.com]
reducing non-specific binding in caveolin-1 co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with reducing non-specific binding in Caveolin-1 (Cav-1) co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure a successful this compound Co-IP?
A1: The selection of a high-quality, validated antibody specific for this compound is paramount.[1][2][3][4] It is essential to use an antibody that has been validated for immunoprecipitation applications to minimize off-target binding and ensure efficient capture of this compound and its interacting partners.[1]
Q2: Which lysis buffer is recommended for preserving this compound protein interactions?
A2: For preserving this compound complexes, a lysis buffer containing 1% Triton X-100 is often more effective than those with octyl glucoside.[5] RIPA buffer can also be used, but it's considered more stringent and may disrupt some protein-protein interactions.[1][6] Therefore, a milder lysis buffer, such as one based on Triton X-100 or NP-40, is generally a good starting point. Always supplement the lysis buffer with fresh protease and phosphatase inhibitors to prevent protein degradation.[7]
Q3: How can I minimize non-specific binding to the immunoprecipitation beads?
A3: Pre-clearing your cell lysate is a highly effective step to reduce non-specific binding.[8][9][10] This involves incubating the lysate with beads (without the primary antibody) before the immunoprecipitation. This step removes proteins that tend to bind non-specifically to the beads themselves. Additionally, blocking the beads with a protein like Bovine Serum Albumin (BSA) can further reduce background.[11]
Q4: What are some known interacting partners of this compound that I can use as positive controls?
A4: Caveolin-2 and Cavin-1 are well-characterized interacting partners of this compound and can serve as excellent positive controls in your Co-IP experiment.[5] Confirming the co-precipitation of these known interactors can validate your experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Co-IP, focusing on the reduction of non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High background in IgG control lane | Non-specific binding of proteins to the IgG antibody or the beads. | - Perform a pre-clearing step with beads alone before adding the primary antibody. - Use a high-quality, isotype-matched control IgG from the same species as your primary antibody. - Consider cross-linking your antibody to the beads to prevent its co-elution. |
| Multiple non-specific bands in the this compound IP lane | - Inappropriate lysis buffer disrupting cellular compartments and releasing "sticky" proteins. - Insufficient washing stringency. - Antibody cross-reactivity. | - Use a milder lysis buffer (e.g., Triton X-100 based) to maintain the integrity of caveolae. - Increase the number and duration of washes. - Optimize the salt and detergent concentrations in your wash buffer. - Validate the specificity of your this compound antibody using a knockout cell line if available.[1] |
| Weak or no co-precipitation of known interacting partners | - Lysis buffer is too harsh and disrupts the protein-protein interaction. - The epitope for the this compound antibody is masked by the interacting protein. - Low abundance of the interacting protein. | - Switch to a milder lysis buffer. - Try a different this compound antibody that targets a different epitope. - Increase the amount of starting material (cell lysate). |
| Co-elution of antibody heavy and light chains obscuring results | The antibody is released from the beads during elution. | - Covalently cross-link the antibody to the beads. - Use a secondary antibody for Western blotting that is specific for native (non-denatured) IgG. - Use a light-chain specific secondary antibody if your protein of interest is around 50 kDa. |
Experimental Protocols
Optimized Lysis Buffers for this compound Co-IP
The choice of lysis buffer is critical for preserving the native interactions of this compound.
| Buffer Component | Triton X-100 Lysis Buffer [5] | RIPA Lysis Buffer (Modified) [1] |
| Tris-HCl (pH 7.5) | 50 mM | 25 mM |
| NaCl | 150 mM | 150 mM |
| Triton X-100 | 1% | - |
| NP-40 | - | 1% |
| Sodium deoxycholate | - | 1% |
| SDS | - | 0.1% |
| Protease Inhibitors | Freshly added | Freshly added |
| Phosphatase Inhibitors | Freshly added | Freshly added |
Detailed this compound Co-Immunoprecipitation Protocol
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and wash conditions may be necessary for specific cell types and interacting proteins.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., Triton X-100 Lysis Buffer) supplemented with fresh protease and phosphatase inhibitors for 30 minutes on ice.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
2. Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Add the anti-Caveolin-1 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
After the final wash, carefully remove all supernatant.
5. Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.
Visualizations
Caption: Workflow for this compound Co-Immunoprecipitation.
References
- 1. zenodo.org [zenodo.org]
- 2. Caveolin 1 Polyclonal Antibody (PA5-17447) [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Caveolin 1 Polyclonal Antibody (PA1-064) [thermofisher.com]
- 5. Quantitative Proteomics of this compound-regulated Proteins: CHARACTERIZATION OF POLYMERASE I AND TRANSCRIPT RELEASE FACTOR/CAVIN-1 IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 9. Silencing of Kir2 channels by this compound: cross-talk with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
overcoming issues with caveolin-1 protein aggregation in vitro
Welcome to the technical support center for researchers working with caveolin-1 (Cav-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with Cav-1 protein aggregation in vitro.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that researchers may encounter during the purification, handling, and analysis of this compound.
Question 1: My purified recombinant Cav-1 is precipitating out of solution after purification or dialysis. How can I improve its solubility?
Answer:
This compound is an integral membrane protein with a high propensity to aggregate in aqueous solutions due to its hydrophobic domains. Several factors can be optimized to maintain its solubility:
-
Buffer Composition: The composition of your buffer is critical. The inclusion of detergents and cholesterol or its analogs is often necessary to mimic the native membrane environment and prevent aggregation.[1][2] Consider the following components in your purification and final storage buffers:
-
Detergents: Mild, non-ionic detergents are recommended to solubilize Cav-1 without disrupting its native oligomeric structure. Commonly used detergents include n-dodecyl-β-D-maltoside (C12M), octyl-β-glucoside (BOG), and Triton X-100.[1][3] It is crucial to maintain the detergent concentration above its critical micelle concentration (CMC).
-
Cholesterol/Cyclodextrins: this compound has a cholesterol-binding domain, and the presence of cholesterol is important for its proper folding and stability.[4] Including cholesterol or water-soluble cholesterol analogs like methyl-β-cyclodextrin (MβCD) can significantly enhance solubility.[5][6]
-
pH and Salt Concentration: Maintain a pH around 7.4-8.0 and a moderate salt concentration (e.g., 150-200 mM NaCl) to mimic physiological conditions.[3][7]
-
Reducing Agents: Including a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can prevent the formation of non-specific disulfide bonds that may contribute to aggregation.[3][8]
-
-
Dialysis/Detergent Removal: Rapid removal of detergent during dialysis can lead to aggregation. A stepwise or gradual dialysis process is recommended. Alternatively, consider using methods like reconstitution into liposomes or nanodiscs immediately after purification to provide a stable lipid environment.[1][2]
Question 2: How can I distinguish between functional Cav-1 oligomers and non-specific aggregates?
Answer:
Distinguishing between physiologically relevant oligomers and undesirable aggregates is key to ensuring the quality of your Cav-1 preparation. A combination of techniques can be employed:
-
Size-Exclusion Chromatography (SEC): SEC is a powerful tool to analyze the oligomeric state of your protein.[3][7] Functional Cav-1 oligomers will elute as distinct peaks corresponding to their molecular weight, while non-specific aggregates will typically elute in the void volume or as a broad, heterogeneous peak.[7]
-
Blue Native PAGE (BN-PAGE): This electrophoretic technique separates protein complexes in their native state, allowing you to visualize different oligomeric species.
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information about the size, shape, and homogeneity of your protein sample in solution, offering a definitive way to characterize oligomerization.[7]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay can detect the presence of amyloid-like fibrillar aggregates, which are a common form of non-specific protein aggregation.[1][2]
Question 3: My overexpressed tagged Cav-1 is forming large intracellular inclusions and does not localize to the plasma membrane. What is causing this and how can I fix it?
Answer:
Overexpression of this compound, particularly with large fusion tags like GFP, can lead to misfolding and the formation of cytoplasmic inclusion bodies known as aggresomes. This is often due to the cellular machinery being overwhelmed, leading to the accumulation of misfolded protein.
-
Choice of Tag: Large fluorescent protein tags can interfere with the proper folding and oligomerization of Cav-1.[9] If possible, use a smaller epitope tag (e.g., Myc or HA) or an untagged version of the protein.
-
Expression Levels and Time: Titrate the amount of plasmid used for transfection and optimize the expression time to reduce the protein load on the cell. Lowering the expression temperature (e.g., to 30°C) can also slow down protein synthesis and promote proper folding.
-
Cell Line Choice: The propensity to form aggresomes can be cell-type dependent.[9] If you are observing significant aggregation in one cell line, consider testing another.
-
Co-expression with Cavin-1: Caveolae formation and the proper localization of Cav-1 are dependent on the presence of cavin proteins. Co-expressing Cav-1 with cavin-1 may promote its correct trafficking and assembly into caveolae.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published experimental protocols for maintaining Cav-1 solubility and analyzing its oligomeric state.
Table 1: Buffer Components for Solubilization and Purification of this compound
| Component | Concentration | Purpose | Reference(s) |
| Detergent | |||
| n-dodecyl-β-D-maltoside (C12M) | 0.05% (w/v) | Solubilization from membranes | [3] |
| octyl-β-glucoside (BOG) | 60 mM | Detergent exchange for reconstitution | [1][2] |
| Triton X-100 | 0.1% (v/v) | Solubilization of Golgi-associated Cav-1 | [6] |
| Salts | |||
| NaCl | 200-300 mM | Maintain ionic strength | [3][7] |
| Buffer | |||
| Tris-HCl | 20 mM | pH buffering (pH 8.0) | [1][3] |
| Sodium Phosphate | 200 mM | pH buffering (pH 6.3) | [7] |
| Additives | |||
| Dithiothreitol (DTT) | 1 mM | Reducing agent | [3] |
| Cholesterol | 1:1 molar ratio with lipids | Stabilization and reconstitution | [1] |
| Glycerol | 20% (v/v) | Cryoprotectant for storage | [1][2] |
Table 2: Parameters for Size-Exclusion Chromatography of this compound
| Parameter | Value | Purpose | Reference(s) |
| Column | Superose 6 Increase 10/300 GL | Separation of high molecular weight complexes | [3] |
| Superdex 75 or Superdex 200 | Analysis of N-terminal fragment oligomers | [7] | |
| Mobile Phase | 200 mM NaCl, 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.05% C12M | Maintain solubility and native state | [3] |
| 200 mM Sodium Phosphate, 300 mM NaCl (pH 6.3) | Elution of N-terminal fragments | [7] | |
| Flow Rate | 1 ml/min | Elution speed | [7] |
| Detection | Absorbance at 280 nm | Protein detection | [7] |
Experimental Protocols
Protocol 1: Purification of Recombinant Human this compound
This protocol is adapted from a method for purifying the 8S Cav-1 complex.[3]
-
Cell Lysis:
-
Resuspend E. coli cell pellet expressing Cav-1 in lysis buffer (200 mM NaCl, 20 mM Tris-HCl pH 8.0, 1 mM PMSF, 1 mM DTT).
-
Lyse cells by sonication or using a French press.
-
Centrifuge to pellet cell debris.
-
-
Membrane Solubilization:
-
Homogenize the membrane pellet in a Dounce tissue grinder with buffer (200 mM NaCl, 20 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Add n-dodecyl-β-D-maltoside (C12M) to a final concentration of 1% (w/v) to solubilize membranes. Incubate with gentle agitation.
-
Centrifuge at high speed to pellet insoluble material.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column extensively with wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).
-
Elute Cav-1 with elution buffer containing a high concentration of imidazole (e.g., 300 mM).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein.
-
Load the concentrated sample onto a size-exclusion column (e.g., Superose 6 Increase) equilibrated with SEC buffer (200 mM NaCl, 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.05% C12M).
-
Collect fractions corresponding to the Cav-1 oligomeric peaks.
-
Protocol 2: Reconstitution of this compound into Liposomes
This protocol is based on a method for reconstituting Cav-1 into artificial lipid membranes.[1][2]
-
Lipid Preparation:
-
Prepare a lipid mixture (e.g., DMPC and Cholesterol at a 1:1 molar ratio) in chloroform.
-
Dry the lipids under a stream of nitrogen and then under vacuum to form a thin film.
-
Hydrate the lipid film in buffer (e.g., 20 mM Tris, pH 8.0) containing 60 mM octyl-β-glucoside (BOG) to form mixed micelles.
-
-
Mixing Protein and Lipids:
-
Mix the purified, detergent-solubilized Cav-1 with the lipid micelles.
-
Incubate at 30°C to allow for equilibration.
-
-
Detergent Removal by Dialysis:
-
Transfer the protein-lipid mixture to a dialysis cassette (e.g., 3.5 kDa MWCO).
-
Dialyze against a large volume of detergent-free buffer for 24-48 hours with several buffer changes to gradually remove the detergent. This will lead to the spontaneous formation of proteoliposomes.
-
-
Isolation of Proteoliposomes:
-
Recover the proteoliposomes by ultracentrifugation.
-
Resuspend the pellet in the desired buffer for downstream applications.
-
Visualizations
This compound Signaling Pathway
Caption: this compound regulation of eNOS activity via Src kinase.
Experimental Workflow for Solubilizing Aggregated Cav-1
Caption: Troubleshooting workflow for solubilizing aggregated this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Reconstitution of this compound into Artificial Lipid Membrane: Characterization by Transmission Electron Microscopy and Solid-State Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular architecture of the human this compound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and cavin1 act synergistically to generate a unique lipid environment in caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol and Fatty Acids Regulate Dynamic Caveolin Trafficking through the Golgi Complex and between the Cell Surface and Lipid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of caveolin filament assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Recombinant Caveolin-1 Expression and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with recombinant caveolin-1 (Cav-1).
Frequently Asked Questions (FAQs)
Q1: Why is expressing and purifying recombinant this compound so challenging?
A1: The primary difficulty lies in the inherent biophysical properties of this compound. The protein contains several hydrophobic domains, including an N-terminal membrane-attachment domain and a C-terminal transmembrane domain, which are crucial for its function but also promote aggregation and insolubility when expressed recombinantly. This often leads to the formation of inclusion bodies in bacterial expression systems and low yields of soluble, functional protein.
Q2: Which expression system is best for producing soluble recombinant this compound?
A2: There is no single "best" system, as the choice depends on the downstream application.
-
E. coli systems are cost-effective and allow for high-yield expression, but Cav-1 is almost exclusively found in insoluble inclusion bodies, requiring denaturation and refolding steps that may not yield functional protein.
-
Insect cell systems (e.g., Sf9, High Five) using baculovirus vectors can produce soluble, full-length Cav-1, as these systems possess the necessary machinery for post-translational modifications that can aid in proper folding.
-
Mammalian cell systems (e.g., HEK293, CHO) are ideal for studying Cav-1 in a native-like environment with appropriate post-translational modifications, but they typically result in lower yields and are more expensive to maintain.
Q3: My purified this compound is constantly aggregating. How can I improve its solubility?
A3: To maintain the solubility of purified this compound, consider the following:
-
Detergents: The use of non-ionic or zwitterionic detergents such as n-Octyl-β-D-glucopyranoside (β-OG), n-dodecyl-β-D-maltoside (DDM), or CHAPS is often essential to shield the hydrophobic domains and prevent aggregation. The optimal detergent and its concentration must be determined empirically.
-
High Salt Concentration: Including moderate to high salt concentrations (e.g., 150-500 mM NaCl) in your buffers can help to mitigate non-specific hydrophobic interactions that lead to aggregation.
-
pH: The pH of the purification buffers should be carefully optimized. A pH slightly above the isoelectric point of Cav-1 can help to maintain its solubility.
-
Reducing Agents: The inclusion of reducing agents like DTT or β-mercaptoethanol can prevent the formation of intermolecular disulfide bonds, which can contribute to aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of recombinant Cav-1 in E. coli | Codon usage mismatch between the human Cav-1 gene and E. coli. | Use an E. coli strain engineered to express rare tRNAs (e.g., Rosetta™ or BL21-CodonPlus). |
| Toxicity of Cav-1 to the host cells. | Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducing agent (e.g., IPTG). | |
| Recombinant Cav-1 is expressed in inclusion bodies | High expression rate and hydrophobic nature of Cav-1. | Optimize expression conditions (lower temperature, lower inducer concentration). |
| Co-express with chaperone proteins (e.g., GroEL/GroES) to assist in proper folding. | ||
| Fuse Cav-1 with a highly soluble protein tag (e.g., GST, MBP) to enhance solubility. | ||
| Poor recovery after purification | Protein precipitation during dialysis or buffer exchange. | Perform buffer exchange using a desalting column or tangential flow filtration to avoid rapid changes in buffer composition. Ensure the final buffer contains an appropriate detergent. |
| Non-specific binding to chromatography resins. | Increase the salt concentration in your buffers. Add a non-ionic detergent to the wash and elution buffers. | |
| Purified protein is not active | Incorrect folding after refolding from inclusion bodies. | Screen different refolding conditions (e.g., rapid dilution, dialysis) with various additives (e.g., L-arginine, glycerol). |
| Absence of necessary post-translational modifications. | Consider switching to a eukaryotic expression system like insect or mammalian cells. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound from E. coli Inclusion Bodies
-
Transformation and Expression:
-
Transform E. coli BL21(DE3) cells with a pET vector containing the human this compound sequence with an N-terminal His-tag.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce expression with 0.5 mM IPTG and continue to grow the culture for 4 hours at 30°C.
-
Harvest the cells by centrifugation.
-
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).
-
Sonicate the lysate on ice to shear the DNA.
-
Centrifuge the lysate at 15,000 x g for 30 minutes to pellet the inclusion bodies.
-
Wash the inclusion bodies twice with a wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 M urea).
-
-
Denaturation and Refolding:
-
Solubilize the inclusion bodies in denaturation buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea, 10 mM imidazole).
-
Clarify the solubilized protein by centrifugation.
-
Refold the protein by rapid dilution into a refolding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.5 M L-arginine, 1 mM DTT) to a final protein concentration of less than 0.1 mg/mL.
-
-
Affinity Chromatography:
-
Load the refolded protein onto a Ni-NTA affinity column pre-equilibrated with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Troubleshooting logic for this compound expression and purification.
Technical Support Center: Electron Microscopy of Caveolae
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the electron microscopy of caveolae.
Troubleshooting Guides
This section addresses common issues encountered during the electron microscopy of caveolae, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Omega-shaped" caveolae with constricted necks are observed. | This morphology is often an artifact of chemical fixation, particularly with glutaraldehyde (B144438). Glutaraldehyde can cause cross-linking that artificially constricts the neck of the caveolae.[1][2] | Employ cryo-fixation techniques such as high-pressure freezing followed by freeze-substitution. This method better preserves the native "cup-like" shape of caveolae.[1][2] If chemical fixation is necessary, consider reducing the glutaraldehyde concentration or fixation time. |
| Poor membrane preservation and blurry ultrastructure. | Inadequate fixation, either chemical or cryo-fixation. For chemical fixation, this could be due to incorrect buffer osmolarity, pH, or insufficient fixative penetration. For cryo-fixation, ice crystal formation can damage the structure. | Chemical Fixation: Ensure the fixative buffer is isotonic and at a physiological pH. A common choice is 0.1 M sodium cacodylate buffer.[1][2][3] Use a combination of glutaraldehyde and paraformaldehyde for better penetration and preservation.[1][3] Cryo-fixation: Use a high-pressure freezer for samples thicker than 10 µm to prevent ice crystal formation.[4][5] Ensure rapid freezing for thinner samples. |
| Low contrast in final images, especially with cryo-fixed samples. | Cryo-fixed samples inherently have lower contrast compared to chemically fixed and heavy metal-stained samples.[6] | After freeze-substitution, perform en bloc staining with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast. For cryo-electron tomography, computational methods can be used to improve the signal-to-noise ratio. |
| Apparent "free-floating" vesicles in the cytoplasm. | These may be misinterpreted vesicles that are actually caveolae connected to the plasma membrane out of the section plane.[7] This can be exacerbated by fixation artifacts. | Use serial sectioning and 3D reconstruction to trace the connections of these structures to the plasma membrane. Tilt-series analysis can also help in determining the three-dimensional structure.[1][2] |
| Difficulty in identifying caveolae. | Caveolae can be difficult to distinguish from other plasma membrane invaginations, especially if their characteristic coat is not well-preserved. | Use immunogold labeling with antibodies against caveolin-1 or other caveolar marker proteins to specifically identify caveolae.[8] Platinum replica electron microscopy (PREM) can reveal the characteristic striped coat of caveolae.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant artifact to be aware of when imaging caveolae with electron microscopy?
A1: The most significant artifact is the morphological alteration of caveolae caused by chemical fixation, particularly with glutaraldehyde. This fixation method often induces an "omega-like" or "flask-shaped" appearance with a constricted neck, which is not representative of their native state in living cells.[1][2] Cryo-fixation methods have shown that caveolae typically have a more "cup-like" or shallow invagination morphology in vivo.[1][2]
Q2: Why does glutaraldehyde fixation cause artifacts in caveolae morphology?
A2: Glutaraldehyde is a powerful cross-linking agent that rapidly fixes proteins.[3] However, this extensive cross-linking can alter the delicate structure of the caveolar coat and the surrounding plasma membrane, leading to the artificial constriction of the neck and the characteristic "omega" shape.[1][2]
Q3: What is the recommended fixation method to preserve the native morphology of caveolae?
A3: Cryo-fixation, such as high-pressure freezing (HPF) followed by freeze-substitution, is the recommended method for preserving the native morphology of caveolae.[1][2][4] This technique rapidly freezes the sample, vitrifying the water and preserving cellular structures in a near-native state without the use of chemical cross-linkers that can cause artifacts.[4][5]
Q4: Can I still use chemical fixation for studying caveolae?
A4: Yes, chemical fixation can still be used, especially when cryo-fixation equipment is not available or for certain applications like standard morphological screening. However, it is crucial to be aware of the potential for artifacts. To minimize these, you can try using a lower concentration of glutaraldehyde in combination with paraformaldehyde, which penetrates tissue faster.[3] It is always advisable to compare your results with data from cryo-fixed samples if possible.
Q5: How can I be sure that the structures I am observing are indeed caveolae?
A5: Unambiguous identification of caveolae is best achieved by a combination of morphological criteria and molecular labeling.[10] Morphologically, caveolae are typically 50-100 nm in diameter.[11] Using immunoelectron microscopy with antibodies against specific caveolar proteins like this compound is a definitive way to identify these structures.[8] Furthermore, techniques like platinum replica electron microscopy can visualize the characteristic striated coat of caveolae, distinguishing them from other membrane invaginations like clathrin-coated pits.[9]
Experimental Protocols
Protocol 1: Chemical Fixation for Transmission Electron Microscopy (TEM)
This protocol is adapted from standard methods and is suitable for initial morphological studies of caveolae, keeping in mind the potential for artifacts.
-
Primary Fixation:
-
Rinsing:
-
Rinse the samples three times for 10 minutes each in 0.1 M sodium cacodylate buffer.[2]
-
-
Secondary Fixation:
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 95%, 100%) for 15 minutes at each step.
-
-
Infiltration and Embedding:
-
Infiltrate the samples with a mixture of propylene (B89431) oxide and resin (e.g., Epon) and then with pure resin.
-
Embed the samples in resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Protocol 2: High-Pressure Freezing and Freeze-Substitution for TEM
This protocol is recommended for preserving the near-native structure of caveolae and avoiding chemical fixation artifacts.
-
Sample Preparation:
-
Culture cells on sapphire discs or prepare small tissue samples (less than 200 µm thick).[4]
-
-
High-Pressure Freezing (HPF):
-
Freeze-Substitution:
-
Transfer the frozen samples under liquid nitrogen to a freeze-substitution unit.
-
Incubate the samples in a substitution medium (e.g., acetone (B3395972) containing 1% osmium tetroxide, 0.1% uranyl acetate, and 5% water) at -90°C for 48-72 hours.
-
Slowly warm the samples to room temperature over 12-24 hours.
-
-
Rinsing and Embedding:
-
Rinse the samples with pure acetone.
-
Infiltrate and embed in resin as described in the chemical fixation protocol.
-
-
Sectioning and Staining:
-
Cut ultrathin sections and stain with uranyl acetate and lead citrate.
-
Visualizations
Caption: Workflow for chemical fixation in electron microscopy of caveolae.
Caption: Workflow for cryo-fixation in electron microscopy of caveolae.
Caption: Simplified signaling pathway of caveolae-mediated mechanotransduction.
References
- 1. Cell Surface Orifices of Caveolae and Localization of Caveolin to the Necks of Caveolae in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 3. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 4. Cryo-fixation and resin embedding of biological samples for electron microscopy and chemical imaging [protocols.io]
- 5. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular organization of differentially curved caveolae indicates bendable structural units at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caveolae: The FAQs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cib.csic.es [cib.csic.es]
- 10. The building blocks of caveolae revealed: caveolins finally take center stage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Technical Support Center: Optimizing Drug Delivery with Caveolin-1 Scaffolding Domain (CSD) Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving caveolin-1 scaffolding domain (CSD) peptides.
Troubleshooting Guides
This section offers solutions to common challenges encountered during the synthesis, handling, and application of CSD peptides.
Issue 1: Low Peptide Yield During Solid-Phase Peptide Synthesis (SPPS)
Low peptide yield is a frequent issue in SPPS. The underlying cause can be inefficient coupling reactions, peptide aggregation on the resin, or problems during the cleavage and work-up process. A systematic approach is necessary to diagnose and resolve this issue.
| Potential Cause | Diagnostic Approach | Recommended Solution(s) |
| Inefficient Coupling/Deprotection | Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry to check for the presence of the target peptide mass.[1] Use a qualitative colorimetric test (e.g., Kaiser test) to monitor for free primary amines after each coupling step.[1] | Extend Reaction Times: Increase the duration of deprotection or coupling steps. Increase Reagent Concentration: Use a higher concentration of amino acids and coupling reagents. Optimize Coupling Reagents: For difficult sequences, consider using more efficient coupling reagents like HBTU, HCTU, or COMU.[1] |
| On-Resin Aggregation | Observe the peptide-resin for poor swelling or clumping.[2] If a difficult coupling is suspected, cleave a small sample of resin and analyze it by mass spectrometry to identify the point of failure. | Solvent Modification: Switch to more polar solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), or use solvent mixtures (e.g., 25% DMSO in DMF).[2] Chaotropic Agents: Add salts like LiCl to the coupling and/or washing steps to disrupt secondary structures.[2] Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 40-50°C) to disrupt aggregation.[2] Incorporate Structure-Disrupting Elements: For long or hydrophobic sequences, consider incorporating pseudoproline dipeptides or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[3] |
| Inefficient Cleavage/Work-up | Analyze the cleavage cocktail and the resin post-cleavage to determine if the peptide was successfully cleaved but precipitated, or if it remains on the resin. | Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains the appropriate scavengers for the amino acid protecting groups used. Improve Precipitation/Purification: If the peptide precipitates, try different precipitation solvents or optimize the purification protocol. |
Issue 2: Peptide Aggregation in Solution
CSD peptides, particularly hydrophobic sequences, can be prone to aggregation in aqueous solutions, affecting their bioactivity and leading to inconsistent experimental results.
| Potential Cause | Diagnostic Approach | Recommended Solution(s) |
| Intrinsic Peptide Properties (Hydrophobicity, Charge) | Measure the peptide's solubility in various buffers and at different pH values. Use techniques like dynamic light scattering (DLS) to detect aggregates. | pH Adjustment: Adjust the buffer pH to be at least one unit away from the peptide's isoelectric point (pI).[4] Solubilizing Excipients: Add solubilizing agents like arginine (50-100 mM) to the buffer.[4] Modify Salt Concentration: Experiment with increasing or decreasing the salt concentration in the buffer.[4] |
| Improper Handling and Storage | Review the peptide dissolution and storage protocol. Repeated freeze-thaw cycles can promote aggregation. | Proper Dissolution: Dissolve the lyophilized peptide in a small amount of a strong organic solvent like DMSO or HFIP first, then slowly add the aqueous buffer while vortexing.[2] Aliquot and Store: Aliquot the peptide stock solution into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[5] |
| High Peptide Concentration | Observe for precipitation or cloudiness in the stock solution. | Work with Lower Concentrations: Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly. Theoretical and experimental data suggest that increased peptide concentration can sometimes reduce crystal formation but may still lead to other forms of aggregation.[6] |
Frequently Asked Questions (FAQs)
Peptide Synthesis and Handling
-
Q1: What is the typical sequence for a this compound scaffolding domain peptide used in experiments?
-
A1: The most commonly used CSD peptide corresponds to amino acids 82-101 of human this compound, with the sequence H-DGIWKASFTTFTVTKYWFYR-NH2.[7]
-
-
Q2: How should I purify my synthesized CSD peptide?
-
A2: CSD peptides are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The presence of a trifluoroacetic acid (TFA) salt from the purification process is common and generally does not interfere with most in vitro assays, though it can affect the net weight of the peptide.[7]
-
-
Q3: My CSD peptide has poor cell permeability. How can I improve its delivery into cells?
-
Q4: How should I dissolve and store my lyophilized CSD peptide?
-
A4: For optimal stability, dissolve the lyophilized peptide in a small amount of an appropriate solvent like DMSO to create a stock solution.[5] This stock solution should then be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[5] Stock solutions are generally stable for up to 3 months when stored properly.
-
-
Q5: What is a suitable negative control for my CSD peptide experiment?
-
A5: A scrambled version of the CSD peptide sequence is the recommended negative control.[10] For example, a scrambled sequence for the CSD peptide is WGIDKAFFTTSTVTYKWFRY.[8] If you are using a cell-permeable CSD peptide (e.g., fused to Antennapedia), your negative control should also be fused to the same cell-penetrating peptide.[10]
-
Experimental Design
-
Q6: What is a good starting concentration for my CSD peptide in an in vitro experiment?
-
A6: For initial in vitro assays, it is advisable to perform a dose-response curve with a broad range of concentrations, for example, from 1 nM to 100 µM.[5] This will help determine the optimal concentration range for your specific cell type and assay.
-
-
Q7: How can I assess the cellular uptake of my fluorescently labeled CSD peptide?
-
A7: Cellular uptake of fluorescently labeled CSD peptides can be quantified using techniques like flow cytometry and fluorescence correlation spectroscopy.[11][12] These methods can provide information on the amount of peptide taken up by cells, the efficiency of uptake, and intracellular distribution.[11] It is important to be aware of potential artifacts, such as the quenching of fluorescence by tryptophan residues in transmembrane proteins, which can lead to discrepancies between different measurement techniques.[13]
-
-
Q8: What are some key downstream signaling pathways I should investigate after CSD peptide treatment?
Experimental Protocols & Data
Protocol 1: In Vitro CSD Peptide Treatment of Endothelial Cells
This protocol provides a general guideline for treating endothelial cells with a cell-permeable CSD peptide to assess its effect on a specific signaling pathway (e.g., VEGF-induced ERK phosphorylation).
-
Cell Seeding: Plate human microvascular endothelial cells (HMEC-1) in a suitable culture vessel and allow them to adhere and reach 70-80% confluency.
-
Peptide Preparation: Prepare a stock solution of the cell-permeable CSD peptide (e.g., AP-CSD) and the negative control peptide (e.g., AP-scrambled CSD) in sterile DMSO. Further dilute the peptides to the desired final concentrations in cell culture medium.
-
Pre-treatment: Pre-treat the cells with the CSD peptide or control peptide for a specified duration (e.g., 30 minutes to 2 hours) before stimulation.
-
Stimulation: Stimulate the cells with a growth factor like VEGF (e.g., 50 ng/mL) for a defined period (e.g., 10 minutes for early signaling events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the protein concentration in the lysates. Perform SDS-PAGE and western blotting to analyze the phosphorylation status of target proteins (e.g., phospho-ERK1/2) and total protein levels.
Protocol 2: In Vivo Administration of CSD Peptides in a Mouse Model of Fibrosis
This protocol outlines a general procedure for the systemic administration of CSD peptides in a bleomycin-induced model of lung fibrosis in mice. All animal experiments should be conducted in accordance with approved institutional guidelines.
-
Disease Induction: Induce lung fibrosis in mice (e.g., C57BL/6) by intratracheal or osmotic minipump delivery of bleomycin.
-
Peptide Preparation: Dissolve the CSD peptide and control peptide in a sterile, biocompatible vehicle such as saline or PBS.
-
Administration: Administer the peptides systemically, for example, via intraperitoneal (i.p.) injection or through an osmotic minipump, at a predetermined dose and frequency.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect the lung tissue.
-
Histological Analysis: Fix the lung tissue in formalin, embed in paraffin, and section for histological staining (e.g., Masson's trichrome) to assess collagen deposition and fibrosis.
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure markers of fibrosis, such as hydroxyproline (B1673980) content or the expression of profibrotic genes (e.g., Collagen I, α-SMA) by qPCR or western blotting.
Quantitative Data Summary
Table 1: Efficacy of CSD Subregions in a Mouse Model of Bleomycin-Induced Lung Fibrosis
| Peptide Sequence (Amino Acid Residues) | Description | Therapeutic Effect on Lung Fibrosis |
| 82-101 | Full-length CSD | Significant reduction in fibrosis |
| 82-89 | N-terminal subregion | Significant reduction in fibrosis |
| 88-95 | Central subregion | Significant reduction in fibrosis |
| 94-101 | C-terminal subregion | Significant reduction in fibrosis |
Data summarized from a study demonstrating that multiple subregions within the CSD are active in suppressing bleomycin-induced lung fibrosis in mice.[16]
Table 2: Effect of CSD Peptide on TGF-β1-Induced Signaling in Hepatic Stellate Cells (HSCs)
| Treatment | Phospho-Smad2 Levels | α-SMA Protein Levels | Collagen α1(I) Protein Levels |
| Control | Baseline | Baseline | Baseline |
| TGF-β1 | Increased | Increased | Increased |
| TGF-β1 + CSD Peptide | Inhibited | Decreased | Decreased |
| TGF-β1 + Scrambled Peptide | Increased | Increased | Increased |
This table summarizes findings that CSD peptides inhibit TGF-β1-induced activation of HSCs, as indicated by reduced phosphorylation of Smad2 and decreased expression of fibrotic markers.
Visualizations
Signaling Pathways
Caption: this compound regulation of eNOS signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound scaffolding domain peptide [novoprolabs.com]
- 8. This compound scaffolding domain peptides enhance anti-inflammatory effect of heme oxygenase-1 through interrupting its interact with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo delivery of the this compound scaffolding domain inhibits nitric oxide synthesis and reduces inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct interaction of endothelial nitric-oxide synthase and this compound inhibits synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Scaffolding Domain Peptides Alleviate Liver Fibrosis by Inhibiting TGF-β1/Smad Signaling in Mice [mdpi.com]
- 16. Multiple subregions within the this compound scaffolding domain inhibit fibrosis, microvascular leakage, and monocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
controlling for off-target effects of caveolin-1 siRNA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for controlling off-target effects during caveolin-1 (Cav-1) siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are siRNA off-target effects and why are they a concern?
A1: Off-target effects occur when an siRNA molecule, intended to silence a specific gene (on-target), also suppresses the expression of other, unintended genes.[1] This happens primarily through a mechanism similar to microRNA (miRNA) regulation, where the "seed region" (nucleotides 2-8 of the siRNA guide strand) binds to partially complementary sequences in the 3' untranslated regions (3' UTRs) of other mRNAs, leading to their degradation or translational repression.[2][3] These unintended changes in gene expression can lead to misleading or false-positive results, confounding data interpretation and potentially causing cellular toxicity.[3][4]
Q2: How can I design my this compound siRNA to minimize off-target effects from the start?
A2: Proactive design is the first line of defense. It is recommended to use algorithms that incorporate specificity filters.[5] Key design considerations include:
-
Avoid G-quadruplexes: The presence of consecutive guanine-cytosine pairs in the seed region can form G-quadruplex structures that obstruct proper siRNA function.[9]
-
Thermodynamic Asymmetry: Design the siRNA duplex so that the 5' end of the antisense (guide) strand is less stable, which promotes its preferential loading into the RISC.[10]
Q3: What are the essential controls for any this compound siRNA experiment?
Q4: My negative control siRNA is showing a phenotype or affecting gene expression. What should I do?
A4: This indicates a non-specific response, potentially due to the transfection process or an innate immune response triggered by the dsRNA.
-
Monitor Immune Response: dsRNA can trigger interferon pathways. Check for the upregulation of interferon-stimulated genes as a marker of a non-specific immune response.[4]
Q5: How can I be confident that my observed results are due to this compound knockdown and not an off-target effect?
A5: Validation is key. The most rigorous approach involves multiple lines of evidence:
-
Correlate Knockdown with Phenotype: Demonstrate a dose-dependent relationship where the strength of the phenotype correlates with the degree of this compound mRNA and protein reduction.[18]
Strategies to Minimize Off-Target Effects
The following table summarizes common strategies employed to reduce the frequency and impact of off-target effects in siRNA experiments.
| Strategy | Description | Advantages | Disadvantages | Citations |
| Use Low siRNA Concentrations | Titrate siRNA to the lowest concentration that still provides effective on-target knockdown. | Simple to implement; significantly reduces the number of off-target transcripts. | May compromise on-target knockdown efficiency if the siRNA is not highly potent. | [10][16][19] |
| Pool Multiple siRNAs | Use a pool of 3-4 siRNAs targeting the same gene. The concentration of any single siRNA is lowered, diluting its specific off-target effects. | Reduces the off-target profile without sacrificing knockdown efficiency. | Can mask the effects of a single problematic siRNA within the pool; does not eliminate all off-target effects. | [2][5][20] |
| Chemical Modifications | Introduce chemical modifications (e.g., 2'-O-methylation) to the seed region of the siRNA guide strand. | Can significantly reduce miRNA-like off-target effects without impacting on-target activity. | Can sometimes reduce the overall potency of the siRNA. | [4][10][21] |
| Rescue Experiments | Re-introduce an siRNA-resistant version of the target gene to see if the original phenotype is reversed. | Considered the definitive method for proving the specificity of an observed phenotype. | Requires molecular cloning and can be technically complex and time-consuming. | [8][16][17] |
Experimental Protocols
Protocol 1: siRNA Transfection and Validation of this compound Knockdown
This protocol provides a general framework. Optimal conditions, particularly siRNA and reagent concentrations, must be determined empirically for each cell line.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium such that they reach 50-70% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
For each well, dilute the this compound siRNA (and all controls) to the desired final concentration (e.g., 10 nM) in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate cells for 24-72 hours. The optimal time will depend on the stability of the this compound protein.
-
Validation of Knockdown:
-
Quantitative RT-PCR (qPCR): At 24-48 hours post-transfection, harvest cells and isolate total RNA. Perform reverse transcription followed by qPCR using primers specific for this compound and a stable housekeeping gene for normalization. Compare mRNA levels in Cav-1 siRNA-treated cells to negative control-treated cells.
-
Western Blot: At 48-72 hours post-transfection, lyse cells and determine total protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for this compound. Use an antibody for a loading control (e.g., GAPDH or β-actin) for normalization.
-
Protocol 2: Rescue Experiment for Phenotype Validation
This protocol is performed after confirming a phenotype with at least two independent siRNAs targeting this compound.
-
Construct Design: Create an expression vector containing the full-length cDNA for this compound. Introduce silent point mutations within the sequence targeted by your most effective Cav-1 siRNA. These mutations should change the nucleotide sequence without altering the amino acid sequence, thereby making the resulting mRNA resistant to the siRNA.
-
Co-transfection: Transfect cells with both the siRNA-resistant this compound expression plasmid and the Cav-1 siRNA simultaneously.
-
Control Groups:
-
Cells transfected with Cav-1 siRNA + empty vector plasmid.
-
Cells transfected with negative control siRNA + siRNA-resistant Cav-1 plasmid.
-
Cells transfected with negative control siRNA + empty vector plasmid.
-
-
Phenotypic Analysis: After 48-72 hours, assess the phenotype of interest. A successful rescue is achieved if the phenotype observed in the "Cav-1 siRNA + empty vector" group is reversed or significantly diminished in the "Cav-1 siRNA + siRNA-resistant Cav-1 plasmid" group.
-
Verify Expression: Use Western blotting to confirm the expression of the exogenous, siRNA-resistant this compound and the knockdown of the endogenous this compound.
Visualizations
Caption: Simplified this compound signaling interactions.[22][23][24]
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. sitoolsbiotech.com [sitoolsbiotech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 6. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. sitoolsbiotech.com [sitoolsbiotech.com]
- 11. Performing appropriate RNAi control experiments [qiagen.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Controls for RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Knockdown of this compound by siRNA Inhibits the Transformation of Mouse Hepatoma H22 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 20. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: role in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Caveolin-1 Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with caveolin-1 (Cav-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of the Cav-1 protein during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound degradation?
A1: this compound degradation is a regulated process that primarily occurs through two major pathways: the lysosomal pathway and the proteasomal pathway. When caveolae assembly is compromised, unassembled Cav-1 is targeted to late endosomes and lysosomes for degradation.[1][2][3] This process requires ubiquitination and the endosomal sorting complex required for transport (ESCRT) machinery.[1][2][3] Additionally, mutants of Cav-1 that fail to assemble correctly and remain in the Golgi apparatus are degraded via the proteasomal pathway.[1] Some studies also indicate that newly synthesized caveolins are controlled by proteasomal degradation in the endoplasmic reticulum.[4][5]
Q2: Why is my overexpressed this compound forming aggregates?
A2: Overexpression of this compound, particularly tagged versions like Cav-1-GFP, can lead to misfolded protein aggregates and their accumulation in cytoplasmic inclusion bodies known as aggresomes.[6][7] This occurs when the cellular machinery for proper folding and trafficking of Cav-1 is overwhelmed.[7] These aggresomes are often encased in vimentin (B1176767) cages and are enriched with components of the protein turnover machinery, such as ubiquitin and proteasomes.[7]
Q3: What is the typical half-life of this compound?
A3: The half-life of this compound can vary depending on its assembly state and cellular context. Endogenous Cav-1 is a very stable protein with a long half-life, often exceeding 36 hours.[1][3] However, the turnover of Cav-1 can be accelerated when caveolae assembly is compromised.[1][2][3] For instance, a hemagglutinin-tagged Cav-1 (CAV1-HA) has been observed to have a much shorter half-life of approximately 13.6 hours.[1]
Q4: How does cholesterol affect this compound stability?
A4: Cellular cholesterol plays a crucial role in stabilizing the this compound protein.[8] Loading cells with cholesterol leads to a dramatic stabilization of Cav-1 and promotes its clustering at the cell surface.[8] This stabilization is important for the proper functioning of caveolae.[8]
Q5: What is the role of cavin-1 in this compound stability?
A5: Cavin-1 is essential for the formation and stability of caveolae. Down-regulation of cavin-1 shortens the half-life of Cav-1, leading to its degradation.[1][9] The loss of Cavin-1 can prompt the degradation of Cav-1 through a lysosomal pathway.[10] The interaction between Cavin-1 and Cav-1 is crucial for maintaining the stability of both proteins.[10]
Troubleshooting Guides
Problem 1: Low or No this compound Signal in Western Blot
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Extraction | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease inhibitors to ensure complete cell lysis and prevent degradation. Sonication can also aid in solubilizing membrane-associated proteins like Cav-1. |
| Protein Degradation | Always work on ice and use a fresh protease inhibitor cocktail in your lysis buffer. Minimize the time between cell lysis and sample processing. |
| Poor Antibody Performance | Check the manufacturer's datasheet for the recommended antibody dilution and blocking conditions. Run a positive control (e.g., lysate from a cell line known to express high levels of Cav-1) to validate antibody activity. |
| Low Protein Abundance | If studying a cell type with low endogenous Cav-1, you may need to load a higher amount of total protein on your gel. Consider using a more sensitive detection substrate. |
Problem 2: Multiple Bands or Unexpected Molecular Weight for this compound in Western Blot
| Possible Cause | Troubleshooting Steps |
| Protein Degradation | The appearance of lower molecular weight bands can indicate proteolysis. Ensure adequate use of protease inhibitors during sample preparation. |
| Post-Translational Modifications | This compound can be phosphorylated, which may cause a slight shift in its migration on the gel.[11][12] |
| Oligomerization | This compound forms stable oligomers. Incomplete denaturation of samples (e.g., not boiling long enough or insufficient reducing agent) can result in higher molecular weight bands. Ensure samples are boiled in SDS-PAGE sample buffer for at least 5 minutes. |
| Splice Variants or Isoforms | While less common for Cav-1, check the literature for any known isoforms in your specific cell or tissue type. |
Problem 3: this compound Protein Instability in Cell Culture
| Possible Cause | Troubleshooting Steps |
| Compromised Caveolae Assembly | Ensure optimal cell culture conditions. Factors that disrupt caveolae, such as cholesterol depletion or knockdown of cavins, will accelerate Cav-1 degradation.[1][9] |
| Induction of Degradation Pathways | Certain experimental treatments can induce autophagy or proteasomal degradation, leading to reduced Cav-1 levels.[13][14] Consider using inhibitors of these pathways (e.g., bafilomycin A1 for lysosomal degradation, MG132 for proteasomal degradation) to investigate the cause.[1][3] |
| Overexpression-Induced Stress | When overexpressing Cav-1, use the lowest possible expression levels to avoid inducing cellular stress, protein misfolding, and subsequent degradation or aggregation.[7] |
Quantitative Data Summary
Table 1: Half-life of this compound
| Protein | Cell Type | Half-life | Reference |
| Endogenous CAV1 | CV1 cells | > 36 hours | [1][3] |
| CAV1-HA | CV1 cells | 13.6 hours | [1] |
Table 2: Inhibitors of this compound Degradation
| Inhibitor | Target Pathway | Effective Concentration | Effect on Cav-1 | Reference |
| Bafilomycin A1 (BafA) | Lysosomal acidification | 0.2 µM | Inhibits degradation | [1][3] |
| Ammonium Chloride (NH4Cl) | Lysosomal acidification | 20 mM | Inhibits degradation | [1][3] |
| MG132 | Proteasome | 10 µM | Inhibits degradation | [1][3] |
Experimental Protocols
Protocol 1: Cell Lysis for this compound Western Blot Analysis
-
Preparation: Pre-cool a centrifuge to 4°C. Prepare fresh lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Cell Harvesting: Wash cell culture plates twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.
-
Incubation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysate with 4x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil for 5-10 minutes.
-
Storage: Use the samples immediately for western blotting or store at -80°C.
Protocol 2: Immunoprecipitation of this compound
-
Lysis: Prepare cell lysates as described in Protocol 1, using a non-denaturing lysis buffer (e.g., a buffer with 1% Triton X-100 or NP-40 instead of SDS).
-
Pre-clearing: Add protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Antibody Incubation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against this compound and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. The samples are now ready for western blot analysis.
Signaling Pathways and Experimental Workflows
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound Western blotting.
References
- 1. This compound is ubiquitinated and targeted to intralumenal vesicles in endolysosomes for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is ubiquitinated and targeted to intralumenal vesicles in endolysosomes for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Early proteostasis of caveolins synchronizes trafficking, degradation, and oligomerization to prevent toxic aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is an aggresome-inducing protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of this compound by cellular cholesterol and scavenger receptor class B type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Src-dependent phosphorylation of this compound Tyr-14 promotes swelling and release of caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Autophagic Inhibition of this compound by Compound Phyllanthus urinaria L. Activates Ubiquitination and Proteasome Degradation of β-catenin to Suppress Metastasis of Hepatitis B-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Regulates Cellular Metabolism: A Potential Therapeutic Target in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in caveolae membrane fractionation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield in caveolae membrane fractionation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not detecting a signal, or only a very weak signal, for caveolin-1 in my floated fractions. What is the likely cause and how can I fix it?
A weak or absent this compound signal is a common indicator of low yield. Several factors could be contributing to this issue.
Potential Cause 1: Insufficient Starting Material
The abundance of caveolae can vary significantly between different cell types. If the amount of this compound in your starting sample is too low, the final yield in the fractionated membranes will be difficult to detect.[1]
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Solution: Increase the amount of starting material. For cultured cells, it is recommended to use more than one 10 cm plate for a single separation.[1] For tissues, increase the initial weight of the tissue sample.
Potential Cause 2: Inefficient Cell Lysis
Incomplete cell lysis will result in a lower quantity of released cellular components, including caveolae, for fractionation. The choice of lysis method and buffer is critical for maximizing yield while preserving the integrity of the caveolae.
-
Solution:
-
Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for your cell type. For detergent-based methods, a common choice is a buffer containing 1% Triton X-100.[1] For some applications, detergent-free methods using sonication in a sodium carbonate buffer may be preferable.[2]
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Mechanical Disruption: For adherent cells, ensure thorough scraping. For both adherent and suspension cells, mechanical disruption methods like passing the lysate through a fine-gauge needle can improve lysis efficiency.[2][3]
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Incubation Time: Allow sufficient incubation time on ice for the lysis buffer to act. A minimum of 30 minutes is often recommended.[1]
-
Potential Cause 3: Suboptimal Temperature Control
Caveolae isolation protocols are highly temperature-dependent. The resistance of caveolae to detergents like Triton X-100 is significantly reduced at temperatures above 4°C.
-
Solution: Perform all steps, including cell lysis and gradient preparation, in a cold room or on ice.[1] Pre-cool all buffers, tubes, and centrifuges.[1] Even a slight increase in temperature to 8°C can lead to the solubilization of caveolae proteins, preventing them from floating up in the gradient.[1]
Q2: My caveolae-enriched fractions are contaminated with proteins from other cellular compartments. How can I improve the purity of my preparation?
Contamination is a frequent challenge in subcellular fractionation. The goal is to separate the low-density caveolae from denser cellular components.
Potential Cause 1: Ineffective Gradient Separation
An improperly formed or run sucrose (B13894) gradient will not effectively separate the cellular fractions.
-
Solution:
-
Accurate Sucrose Concentrations: Ensure the sucrose concentrations in your gradient layers are accurate. Small variations can affect the buoyancy and separation of the fractions.
-
Careful Layering: When creating a discontinuous sucrose gradient, layer the different concentrations slowly and carefully to avoid mixing at the interfaces.
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Appropriate Centrifugation: Use the recommended centrifugation speed and time for your specific protocol and rotor. For ultracentrifugation, a common parameter is ~200,000 x g for 4 hours.[1] Ensure the centrifuge brake is turned off at the end of the run to prevent disruption of the gradient.[4]
-
Potential Cause 2: Incomplete Removal of Non-Caveolar Membranes
Initial centrifugation steps are crucial for removing nuclei and other large cellular debris before ultracentrifugation.
-
Solution: Adhere to the recommended low-speed centrifugation steps to pellet and remove nuclei and other debris after cell lysis and before loading the sample onto the sucrose gradient.
Q3: I am observing a low total protein concentration in my collected fractions. What could be the reason?
Low protein concentration across all fractions points to a problem early in the protocol.
Potential Cause 1: Inefficient Protein Extraction
The lysis buffer composition may not be optimal for extracting a high concentration of proteins.
-
Solution:
Potential Cause 2: Loss of Sample During Processing
Material can be lost at various steps, leading to a lower final yield.
-
Solution:
-
Careful Handling: Be meticulous when transferring lysates and supernatants to avoid leaving material behind.
-
Minimize Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your cell pellets and lysates, as this can lead to protein degradation.[3]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from various caveolae fractionation protocols. These values can serve as a guideline, but optimization for specific cell types and experimental conditions is often necessary.
| Parameter | Recommended Value/Range | Cell/Tissue Type | Notes |
| Starting Material | 1-2 x 10 cm plates per gradient | Cultured Adherent Cells | Insufficient starting material is a primary cause of low yield.[1] |
| Lysis Buffer Volume | 1 mL per 10 cm plate | Cultured Adherent Cells | Volume should be optimized to ensure efficient lysis and a concentrated lysate.[1][3] |
| Triton X-100 Concentration | 1% (v/v) | General | This is a common concentration for detergent-based methods.[1] |
| Sucrose Gradient Concentrations | Discontinuous: 5%, 30-35%, 40-45% | General | Caveolae typically float to the 5-30% or 5-35% interface.[2][4][5] |
| Ultracentrifugation Speed | ~200,000 x g | General | High speeds are necessary to float the low-density caveolae.[1] |
| Ultracentrifugation Time | 4 - 20 hours | General | Longer spin times may be required for some protocols.[1][2] |
| Fraction Collection Volume | 1 mL per fraction | General | Careful collection from the top of the gradient is crucial.[1] |
| Expected Caveolae Location | Fractions 2-5 from the top | General | This corresponds to the lower density portions of the gradient.[1] |
Detailed Experimental Protocol: Caveolae Fractionation using Sucrose Density Gradient Centrifugation (Detergent-Based)
This protocol is a synthesized example based on common methodologies.
Materials:
-
Lysis Buffer (e.g., MES-buffered saline) with 1% Triton X-100
-
Protease Inhibitor Cocktail
-
Sucrose solutions (e.g., 5%, 35%, 45% w/v in lysis buffer without detergent)
-
Cultured cells (e.g., two 10 cm plates at 80-90% confluency)
-
Cell scraper
-
Dounce homogenizer or fine-gauge needle and syringe
-
Ultracentrifuge and appropriate rotor (e.g., SW41)
-
Ultracentrifuge tubes
Procedure:
-
Cell Lysis:
-
Wash cell monolayers twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer with freshly added protease inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled Dounce homogenizer.
-
Homogenize with 10-20 strokes on ice. Alternatively, pass the lysate through a 22-gauge needle 10-20 times.[2]
-
Incubate the lysate on ice for 30 minutes.[1]
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, carefully layer the sucrose solutions from highest to lowest concentration. For example, add 2 mL of 45% sucrose, followed by 6 mL of 35% sucrose, and finally 2 mL of 5% sucrose.[4]
-
Alternatively, the cell lysate can be mixed with a high concentration of sucrose (e.g., to a final concentration of 40-45%) and placed at the bottom of the tube, with layers of lower sucrose concentrations added on top.
-
-
Loading the Sample:
-
If using a pre-formed gradient, carefully layer the 2 mL of cell lysate on top of the 5% sucrose layer.
-
-
Ultracentrifugation:
-
Fraction Collection:
-
Analysis:
-
Analyze the fractions by SDS-PAGE and Western blotting for this compound and other marker proteins.
-
Visualizations
Caption: Workflow for caveolae membrane fractionation.
Caption: Troubleshooting logic for low caveolae yield.
References
Technical Support Center: Validating the Efficacy of Caveolin-1 Peptide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with caveolin-1 (Cav-1) peptide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide inhibitor has low solubility. How can I improve it?
A1: Peptide solubility can be a significant challenge. Here are several strategies to improve it:
-
Solvent Selection: While DMSO is a common solvent, some peptides may require different solvents for optimal dissolution. Try small amounts of solvents like DMF, ethanol, or acetonitrile. For in vivo studies, ensure the final solvent concentration is non-toxic.
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of your buffer can significantly enhance solubility. For acidic peptides, dissolving in a basic buffer (pH > 7) and for basic peptides, an acidic buffer (pH < 7) can help.
-
Sonication: Gentle sonication can help break up peptide aggregates and facilitate dissolution.
-
Modified Peptides: Consider using commercially available water-soluble versions of CSD peptides.[1] These have been modified to improve their solubility in aqueous solutions.
Q2: How can I efficiently deliver the this compound peptide inhibitor into my cells of interest?
A2: Many this compound peptide inhibitors, particularly those derived from the this compound scaffolding domain (CSD), are made cell-permeable by fusion to a cell-penetrating peptide (CPP) such as the Antennapedia homeodomain (AP) sequence. This allows for efficient translocation across the plasma membrane. For in vivo applications, various delivery methods, including systemic administration, have been successfully used.
Q3: I am concerned about potential off-target effects of my this compound peptide inhibitor. How can I assess and mitigate them?
A3: Off-target effects are a valid concern due to the scaffolding nature of this compound, which interacts with a multitude of signaling proteins.
-
Control Peptides: Always include a scrambled version of your peptide inhibitor as a negative control in your experiments. This will help differentiate sequence-specific effects from non-specific effects of the peptide.
-
Dose-Response Analysis: Perform dose-response experiments to identify the lowest effective concentration of your inhibitor. This minimizes the likelihood of off-target effects that can occur at higher concentrations.
-
Multiple Readouts: Assess the effect of the inhibitor on several downstream signaling pathways, not just your primary target. This can help identify unintended pathway modulation.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein to see if it reverses the effect of the inhibitor.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP)
Problem: Low or no pull-down of the target protein or its binding partner.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Use a lysis buffer compatible with maintaining protein-protein interactions (e.g., RIPA buffer with reduced SDS or a CHAPS-based buffer). Ensure adequate protease and phosphatase inhibitor cocktails are added fresh. |
| Antibody Issues | Use a Co-IP validated antibody. Determine the optimal antibody concentration through titration. Ensure the antibody is specific for the native conformation of the protein. |
| Weak or Transient Interaction | Perform the Co-IP at 4°C to minimize protein degradation and preserve weak interactions. Consider in vivo cross-linking with agents like formaldehyde (B43269) or DSP before lysis to stabilize the protein complex. |
| Incorrect Bead Type or Washing Conditions | Use Protein A/G beads that are appropriate for your antibody isotype. Optimize the number of washes and the stringency of the wash buffer to reduce background without disrupting the specific interaction. |
Western Blotting
Problem: Weak or no signal for this compound or its phosphorylated form.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Ensure you are using a cell line or tissue known to express this compound. You may need to load a higher amount of total protein on the gel. |
| Poor Antibody Performance | Use an antibody validated for Western Blotting. Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody's host species. |
| Suboptimal Transfer | Verify protein transfer by Ponceau S staining of the membrane. For larger proteins like this compound oligomers, you may need to optimize the transfer time and voltage. |
| Issues with Phosphorylated Protein Detection | Add phosphatase inhibitors to your lysis buffer and all subsequent buffers. Use BSA instead of milk for blocking, as milk contains phosphoproteins that can increase background. |
Problem: High background or non-specific bands.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary or Secondary Antibody Concentration Too High | Reduce the concentration of the antibodies. Perform a titration to find the optimal dilution. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
Cell Viability Assays (e.g., MTT Assay)
Problem: Inconsistent or unexpected results with peptide inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Peptide Interference with the Assay | Some peptides can directly reduce the MTT reagent, leading to false-positive results. Run a cell-free control with your peptide and the MTT reagent to check for direct reduction. |
| Incomplete Dissolution of Formazan (B1609692) Crystals | Ensure complete solubilization of the formazan crystals by adding the appropriate solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) and incubating for a sufficient amount of time with gentle agitation. |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Edge Effects | To avoid evaporation and temperature fluctuations in the outer wells of a 96-well plate, fill them with sterile PBS or media and do not use them for experimental samples.[2] |
Data Presentation: Efficacy of this compound Peptide Inhibitors
The following tables summarize quantitative data on the efficacy of various this compound peptide inhibitors from published studies.
Table 1: Binding Affinities of this compound Scaffolding Domain (CSD) Peptides to eNOS
| Peptide | Sequence | Binding Affinity (Kd) | Reference |
| CAV(82-101) | DGIWKASFTTFTVTKYWFYR | 49 nM | [3][4][5] |
| CAV(90-99) | TTFTVTKYWF | 42 nM | [3][4][5] |
| CAV(90-99) F92A | TTATVTKYWF | 23 nM | [3][4] |
Table 2: IC50 and EC50 Values of this compound Peptide Inhibitors
| Inhibitor | Target/Assay | Cell Line/System | IC50/EC50 | Reference |
| Metformin (in Cav-1 dependent manner) | Cell Proliferation | Calu-6 (NSCLC) | IC50 = 18 mM | [6] |
| RRPPR-Cav | VEGF-induced NO release | Endothelial Cells | EC50 = 1.8 x 10⁻⁶ M | |
| AP-Cav (cavtratin) | VEGF-induced NO release | Endothelial Cells | EC50 = 7.5 x 10⁻⁶ M |
Experimental Protocols
Co-Immunoprecipitation of this compound and Associated Proteins
Objective: To isolate this compound and its interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-Caveolin-1 antibody (Co-IP grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add isotype control IgG and Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads.
-
-
Immunoprecipitation:
-
Add the anti-caveolin-1 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
If using a low pH elution buffer, neutralize the eluate immediately with neutralization buffer.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting.
-
Western Blotting for this compound and Phosphorylated this compound (p-Cav-1)
Objective: To detect the expression levels of total this compound and its phosphorylated form.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST for p-Cav-1)
-
Primary antibodies (anti-caveolin-1, anti-p-Cav-1)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Separation:
-
Separate cell lysates by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
MTT Cell Viability Assay
Objective: To assess the effect of this compound peptide inhibitors on cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of the this compound peptide inhibitor and appropriate controls (vehicle, scrambled peptide).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-200 µL of solubilization solution to each well.
-
Incubate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound signaling pathway and the mechanism of its peptide inhibitors.
Caption: Experimental workflow for Co-Immunoprecipitation of this compound.
Caption: Logical troubleshooting workflow for this compound inhibitor experiments.
References
- 1. A water-soluble this compound peptide inhibits psoriasis-like skin inflammation by suppressing cytokine production and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deciphering the Binding of this compound to Client Protein Endothelial Nitric-oxide Synthase (eNOS): SCAFFOLDING SUBDOMAIN IDENTIFICATION, INTERACTION MODELING, AND BIOLOGICAL SIGNIFICANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the binding of this compound to client protein endothelial nitric-oxide synthase (eNOS): scaffolding subdomain identification, interaction modeling, and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
selection of appropriate controls for caveolin-1 knockout studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing caveolin-1 (Cav-1) knockout models in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a this compound knockout experiment?
A1: The selection of appropriate controls is critical for the validation and interpretation of your experimental results.
-
Negative Controls:
-
In Vivo (Mouse Models): The most appropriate negative control is the use of wild-type (WT) littermates of the same genetic background, age, and gender as the Cav-1 knockout mice.[1] This minimizes variability arising from genetic drift and environmental factors.
-
In Vitro (Cell Lines): For CRISPR-Cas9 mediated knockouts, several negative controls are recommended:
-
Non-targeting guide RNA (gRNA): A gRNA sequence that does not have a complementary sequence in the target genome should be used to control for off-target effects of the CRISPR-Cas9 machinery.[2][3][4][5] Scrambled or random gRNA sequences are not recommended as they may have unintended targets.[2]
-
Cas9 Nuclease Only: This control ensures that the expression of the Cas9 nuclease alone does not induce a phenotype.[3][6]
-
gRNA Only: This control confirms that the gRNA itself does not have an effect independent of Cas9.[3][6]
-
Mock Transfection: Cells that undergo the transfection procedure without the CRISPR components serve as a control for the stress induced by the delivery method.[3][6]
-
-
-
Positive Controls:
-
Validated gRNA: When setting up a CRISPR experiment, using a gRNA with a known high editing efficiency for a different target can serve as a positive control for the experimental procedure.[4]
Q2: How can I validate the successful knockout of this compound?
A2: Validating the absence of this compound protein is a crucial first step.
-
Western Blotting: This is the most common method to confirm the absence of this compound protein in your knockout cell lysates or tissue homogenates.[7][8] A validated antibody specific to this compound should be used.
-
Immunocytochemistry (ICC) / Immunohistochemistry (IHC): These techniques can be used to visualize the absence of this compound expression in knockout cells or tissue sections, respectively.[7][8]
-
PCR/Sequencing: To confirm the genetic modification at the DNA level, the targeted region of the this compound gene can be amplified by PCR and sequenced.
Q3: What are some known compensatory mechanisms in this compound knockout models that I should be aware of?
A3: The absence of this compound can lead to compensatory changes in other signaling pathways.
-
Upregulation of other Caveolins: While not definitively shown to compensate for Cav-1 function, it is important to consider the expression levels of other caveolin family members, such as caveolin-2 and caveolin-3, as their expression can be altered.[9][10][11]
-
Activation of Signaling Pathways: Loss of this compound has been associated with the activation of several signaling pathways, including:
-
eNOS signaling: Constitutive activation of endothelial nitric oxide synthase (eNOS) is a well-documented phenotype in Cav-1 knockout mice.[12][13][14]
-
Pro-inflammatory pathways: Cav-1 knockout can lead to a low-grade systemic proinflammatory state with increased levels of cytokines like IL-6 and TNF-α.[1]
-
Growth factor signaling: Pathways such as Akt and ERK signaling can be hyperactivated in the absence of Cav-1.[1][15]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable phenotype in Cav-1 knockout model. | Incomplete knockout of the gene. | Validate the knockout at both the genomic and protein levels using PCR/sequencing and Western blotting/IHC. |
| Functional redundancy from other proteins. | Investigate the expression and activity of other caveolin family members or related signaling molecules. | |
| The specific experimental conditions do not trigger the phenotype. | Review the literature for known phenotypes of Cav-1 knockout and the conditions under which they are observed. Consider alternative experimental assays. | |
| High variability between knockout animals/cell lines. | Inconsistent genetic background. | For in vivo studies, ensure the use of littermate controls.[1] For in vitro studies, use a clonal population of knockout cells. |
| Environmental factors. | Standardize housing and experimental conditions for animal studies. Maintain consistent cell culture conditions. | |
| Unexpected or off-target effects. | The phenotype is not directly caused by the absence of Cav-1. | Perform a rescue experiment by re-expressing Cav-1 to confirm specificity.[7] |
| Off-target effects of CRISPR-Cas9. | Use a non-targeting gRNA control and consider using a different gRNA sequence targeting a different region of the Cav-1 gene.[2][3] |
Experimental Protocols
Western Blot for this compound Knockout Validation
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]
Quantitative Data Summary
Table 1: Effect of this compound Knockout on Tumor Growth and Angiogenesis
| Parameter | Wild-Type Control | This compound Knockout | Percent Reduction | Reference |
| Tumor Weight (mg ± SEM) | 820 ± 110 | 528 ± 91 | ~35% | [12] |
| Tumor Volume (mm³ ± SEM) | 108.2 ± 10.7 | 71.3 ± 13.4 | ~33% | [12] |
| Vessel Density (vessels/field) | Significantly higher | Significantly lower | - | [12][16] |
Table 2: Altered Cytokine Levels in this compound Knockout Mice
| Cytokine | Fold Change in Cav-1 KO vs. WT (± SEM) | Significance (p-value) | Reference |
| IL-6 | ~2.5-fold increase | < 0.001 | [1] |
| TNF-α | ~1.8-fold increase | < 0.05 | [1] |
| IL-12p70 | ~1.5-fold increase | < 0.05 | [1] |
| IL-4 | ~1.7-fold increase | < 0.05 | [1] |
Visualizations
Caption: Experimental workflow for this compound knockout studies.
Caption: Regulation of eNOS signaling by this compound.
References
- 1. This compound-Knockout Mouse as a Model of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What negative controls should I use for CRISPR-Cas9 gene editing experiments? [horizondiscovery.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. CRISPRコントロール | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. editco.bio [editco.bio]
- 6. synthego.com [synthego.com]
- 7. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 8. Human CAV1 (this compound) knockout HeLa cell line (ab255371) | Abcam [abcam.com]
- 9. This compound/3 Double-Knockout Mice Are Viable, but Lack Both Muscle and Non-Muscle Caveolae, and Develop a Severe Cardiomyopathic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reexpression of this compound in endothelium rescues the vascular, cardiac, and pulmonary defects in global this compound knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. This compound Knockout Mice Show an Impaired Angiogenic Response to Exogenous Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Microvascular hyperpermeability in this compound (-/-) knock-out mice. Treatment with a specific nitric-oxide synthase inhibitor, L-NAME, restores normal microvascular permeability in Cav-1 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The importance of caveolin as a target in the prevention and treatment of diabetic cardiomyopathy [frontiersin.org]
- 16. This compound knockout mice show an impaired angiogenic response to exogenous stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with autofluorescence in caveolin-1 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of autofluorescence in caveolin-1 immunofluorescence imaging.
Troubleshooting Guide: Dealing with Autofluorescence
High background fluorescence can obscure the specific signal of your this compound staining, leading to inconclusive or misleading results. This guide will help you identify the source of the problem and provide actionable solutions.
Problem 1: High background fluorescence across the entire sample.
| Possible Cause | Solution |
| Fixation-induced autofluorescence: Aldehyde fixatives (e.g., formaldehyde, paraformaldehyde, glutaraldehyde) can react with amines in the tissue to create fluorescent products.[1][2][3][4] | Optimize your fixation protocol. Use the lowest concentration of fixative and the shortest incubation time that still preserves tissue morphology.[2][4] Consider using a non-aldehyde fixative like cold methanol (B129727) or ethanol (B145695), especially for cell surface markers.[4] To quench aldehyde-induced autofluorescence, treat samples with 0.1% sodium borohydride (B1222165) in PBS after fixation.[5][6] |
| Endogenous fluorophores: Tissues naturally contain fluorescent molecules like collagen, elastin, NADH, and riboflavin.[1][5][7] | Select a fluorophore for your secondary antibody that emits in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[8] |
| Non-specific antibody binding: The primary or secondary antibody may be binding to unintended targets. | Ensure you are using an appropriate blocking solution (e.g., normal serum from the species the secondary antibody was raised in).[9] Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[7][9] |
Problem 2: Granular, punctate autofluorescence, particularly in aged tissue.
| Possible Cause | Solution |
| Lipofuscin accumulation: Lipofuscin is an age-related pigment that accumulates in lysosomes and exhibits broad-spectrum autofluorescence.[1][3][8] | Treat your samples with Sudan Black B (SBB), a lipophilic dye that effectively quenches lipofuscin autofluorescence.[1][8][10] Be aware that SBB can sometimes introduce its own background in the far-red channel.[1] |
Problem 3: Autofluorescence localized to red blood cells.
| Possible Cause | Solution |
| Heme autofluorescence: The heme groups in red blood cells are intrinsically fluorescent.[1][2] | If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells.[1][2] For tissues where perfusion is not feasible, treatment with reagents like Trypan Blue or copper sulfate (B86663) can help reduce heme-related autofluorescence.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence in the context of immunofluorescence?
A1: Autofluorescence is the natural fluorescence emitted by biological tissues when excited by light, which is not due to the specific fluorescent labeling of the target antigen (in this case, this compound).[1][3] This background fluorescence can interfere with the detection of the true signal from your labeled antibodies, reducing the signal-to-noise ratio and making it difficult to interpret your results.[3]
Q2: How can I determine if what I'm seeing is autofluorescence or a specific this compound signal?
A2: A crucial control is to prepare a sample that goes through the entire staining protocol but without the primary antibody.[7] If you still observe fluorescence in this control sample when viewed with the same filter sets, it is likely autofluorescence.
Q3: Are there any software-based methods to deal with autofluorescence?
A3: Yes, some advanced microscopy systems and image analysis software offer spectral unmixing or fluorescence lifetime imaging (FLIM). Spectral unmixing can differentiate between the emission spectra of your fluorophore and the broader spectrum of autofluorescence.[13] FLIM separates signals based on the fluorescence lifetime of the molecules, which is often different for specific fluorophores compared to endogenous sources of autofluorescence.[14]
Q4: Can my choice of fluorophore impact the severity of autofluorescence interference?
A4: Absolutely. Autofluorescence is often most prominent in the blue and green regions of the spectrum.[4][5] By choosing fluorophores that are excited by and emit light in the red or far-red wavelengths (e.g., Alexa Fluor 647, Cy5), you can often significantly reduce the impact of autofluorescence.[1][8]
Quantitative Data on Autofluorescence Reduction
The effectiveness of various quenching methods can vary depending on the tissue type and the source of autofluorescence. The following table summarizes reported quantitative data on the reduction of autofluorescence using different techniques.
| Method | Target Autofluorescence | Reported Reduction Efficiency | Reference |
| Sudan Black B (SBB) | Lipofuscin and general background | 64.18% - 76.05% | [12] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Lipofuscin | 89% - 93% | [15] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | General background | 90% - 95% | [15] |
| Sodium Borohydride | Aldehyde-induced | Variable, qualitative improvement noted | [14][16] |
| Photobleaching | General background | Up to 95% depending on wavelength and duration | [17] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is intended for use after fixation with aldehyde-based fixatives.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Following your standard fixation and permeabilization steps, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in PBS. The solution should bubble, indicating it is active.[14]
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[5]
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with the blocking step of your immunofluorescence protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is particularly effective for tissues known to have high lipofuscin content, such as the brain.
Materials:
-
0.1% - 0.3% Sudan Black B (w/v) in 70% ethanol (prepare fresh and filter)
-
70% ethanol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Aqueous mounting medium
Procedure:
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Immerse the slides in the freshly prepared Sudan Black B solution for 5-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.[1]
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly in several changes of PBS or TBS to remove all traces of ethanol.
-
If desired, apply a nuclear counterstain such as DAPI.
-
Mount the coverslips using an aqueous mounting medium.
Visualizations
Caption: Workflow for troubleshooting autofluorescence in immunofluorescence.
Caption: Simplified overview of key this compound signaling interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Five key tips for a better multicolor immunofluorescence staining [novusbio.com]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. biotium.com [biotium.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 17. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Caveolin-1 FRET Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Förster Resonance Energy Transfer (FRET) to study Caveolin-1 (Cav-1).
Frequently Asked Questions (FAQs)
Q1: What is FRET and why is it used to study this compound?
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore.[1] This energy transfer is distance-dependent, typically occurring over 1-10 nanometers, making it a powerful tool for studying molecular interactions, conformational changes, and signaling events in live cells at a high resolution.[2][3] this compound, a key scaffolding protein in caveolae, participates in numerous signaling pathways by interacting with a variety of proteins.[4][5][6] FRET allows for the real-time visualization of these dynamic interactions and conformational changes of Cav-1 oligomers within the cellular environment.[2][3]
Q2: What are the major challenges in obtaining a good signal-to-noise ratio (SNR) in FRET experiments?
The primary challenge in FRET imaging is its inherently low signal-to-noise ratio (SNR) compared to single-fluorophore imaging.[1] This is due to several factors, including:
-
Energy loss: The FRET process itself involves energy loss.[1]
-
Spectral crosstalk: The emission spectrum of the donor fluorophore can bleed into the acceptor channel, and the excitation light for the donor can directly excite the acceptor.[7][8]
-
Photobleaching: Fluorophores can be irreversibly damaged by excitation light, leading to a diminished signal over time.[9]
-
Low FRET efficiency: The efficiency of energy transfer can be low, resulting in a weak FRET signal.
-
Cellular autofluorescence: Cells naturally fluoresce, which can contribute to background noise.
Q3: How do I choose the right FRET pair for my this compound experiment?
The selection of the donor and acceptor fluorophore pair is critical for a successful FRET experiment. The most popular FRET pair for studying this compound has been variants of Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor (e.g., ECFP and EYFP).[2][3] However, newer fluorescent proteins with improved brightness, photostability, and spectral separation can offer better performance.[10][11]
Key considerations for choosing a FRET pair include:
-
Spectral Overlap: The donor's emission spectrum must significantly overlap with the acceptor's excitation spectrum.[8]
-
Quantum Yield and Extinction Coefficient: A high quantum yield donor and a high extinction coefficient acceptor will maximize the FRET signal.[8]
-
Brightness: Using a donor and acceptor with comparable brightness can help avoid saturation of one channel while the other is noisy.[7][8]
-
Photostability: Choose photostable fluorophores to minimize photobleaching during image acquisition.
-
Monomeric Nature: Fluorescent proteins that have a tendency to oligomerize can lead to artifacts. Using monomeric variants is recommended.[2]
Troubleshooting Guide
Problem 1: My FRET signal is very weak or undetectable.
| Possible Cause | Troubleshooting Steps |
| Low FRET Efficiency | - Optimize Fluorophore Pair: Ensure your chosen FRET pair has good spectral overlap and a suitable Förster distance (R0). Consider using high-efficiency pairs like TagGFP2-TagRFP.[10] - Check Protein Fusion and Orientation: The distance and orientation between the donor and acceptor are critical. Ensure the fluorescent proteins are fused to Cav-1 in a way that allows them to come within 1-10 nm of each other upon interaction. The relative orientation of the fluorophore dipoles can impact FRET efficiency.[9] |
| Low Expression Levels | - Optimize Transfection: Ensure efficient co-transfection of both donor- and acceptor-tagged Cav-1 constructs. - Promoter Choice: Use a strong promoter to drive the expression of your fusion proteins. |
| Incorrect Imaging Settings | - Laser Power: Use low laser power (e.g., 1-4%) to minimize phototoxicity and photobleaching, especially in live-cell imaging.[2] - Detector Gain: Increase the detector gain to amplify the signal, but be mindful of also amplifying noise. |
Problem 2: My background noise is too high, obscuring the FRET signal.
| Possible Cause | Troubleshooting Steps |
| Spectral Crosstalk | - Use Appropriate Filters: Employ high-quality optical filters that effectively separate the donor and acceptor emission wavelengths.[9] - Correction Algorithms: Apply correction algorithms during image processing to subtract the contribution of donor bleed-through and direct acceptor excitation. This requires acquiring control images of cells expressing only the donor or only the acceptor.[2] |
| Cellular Autofluorescence | - Use Red-Shifted Fluorophores: Fluorophores that excite and emit at longer wavelengths (e.g., green-red pairs) can reduce the contribution of cellular autofluorescence, which is typically more prominent in the blue-green part of the spectrum.[10] - Background Subtraction: Acquire an image of untransfected cells under the same imaging conditions and subtract this background from your FRET images. |
| Non-specific Binding | - Proper Blocking: If using immunofluorescence, ensure adequate blocking steps to prevent non-specific antibody binding. |
Problem 3: The FRET signal is highly variable between cells or experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Expression Ratios | - Optimize Donor-to-Acceptor Ratio: The stoichiometry of donor to acceptor molecules can affect FRET measurements. Aim for a donor-to-acceptor ratio within the range of 1:1 to 1:10.[7] - Use a Single Plasmid: To ensure a consistent 1:1 expression ratio, consider cloning both donor- and acceptor-tagged proteins into a single vector separated by a self-cleaving 2A peptide. |
| Photobleaching | - Minimize Exposure Time: Use the shortest possible exposure times that still provide an adequate signal. - Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent. |
| Cell Health | - Maintain Healthy Cells: Ensure cells are healthy and not stressed, as this can affect protein expression and localization. Monitor cells for signs of phototoxicity. |
Data Presentation: FRET Pair Comparison
| FRET Pair | Donor | Acceptor | Förster Distance (R0) in nm | Key Advantages | Key Disadvantages |
| ECFP-EYFP | ECFP | EYFP | ~4.9 | Widely used and well-characterized.[2] | ECFP is relatively dim and photolabile; potential for weak dimerization.[10] |
| mCerulean-mVenus | mCerulean | mVenus | ~5.7 | Improved brightness and photostability over CFP-YFP. | |
| TagBFP-TagGFP2 | TagBFP | TagGFP2 | ~5.25 | High FRET efficiency; true monomers with low background.[10] | Requires excitation in the violet range. |
| TagGFP2-TagRFP | TagGFP2 | TagRFP | ~5.7 | Large spectral separation reduces crosstalk; good for imaging in autofluorescent samples.[10] | |
| mClover3-mRuby3 | mClover3 | mRuby3 | N/A | One of the best available green-red pairs.[11] | |
| mWatermelon-mScarlet-I | mWatermelon | mScarlet-I | N/A | Developed for high FRET efficiency.[11] |
Experimental Protocols
Live-Cell FRET Imaging of this compound Conformational Changes
This protocol is adapted from methods used to measure conformational changes in Cav-1 oligomers.[2][3]
1. Cell Culture and Transfection:
- Culture cells (e.g., HEK293) in appropriate medium and conditions.
- Co-transfect cells with plasmids encoding Cav-1-Donor (e.g., Cav-1-ECFP) and Cav-1-Acceptor (e.g., Cav-1-EYFP) using a suitable transfection reagent.
- For controls, transfect separate sets of cells with the donor-only construct and the acceptor-only construct.
2. Sample Preparation for Imaging:
- Plate transfected cells onto glass-bottom dishes suitable for high-resolution microscopy.
- Allow cells to adhere and express the fusion proteins for 24-48 hours.
- Before imaging, replace the culture medium with an appropriate imaging buffer.
3. FRET Microscopy and Image Acquisition:
- Use a confocal or widefield microscope equipped for FRET imaging. Maintain cells at 37°C and 5% CO2 in an environmental chamber.[2]
- Control Samples:
- Donor-only sample (Cav-1-ECFP): Excite at the donor excitation wavelength (e.g., 458 nm) and acquire images in both the donor (e.g., 463-516 nm) and acceptor (e.g., 526-608 nm) emission channels to determine donor bleed-through.[2]
- Acceptor-only sample (Cav-1-EYFP): Excite at the acceptor excitation wavelength (e.g., 514 nm) and acquire an image in the acceptor emission channel. Then, excite at the donor excitation wavelength and acquire an image in the acceptor emission channel to determine direct acceptor excitation.[2]
- FRET Sample (Co-transfected cells):
- Acquire a pre-stimulation (basal) FRET signal for several minutes.[2]
- Excite at the donor wavelength (e.g., 458 nm) and simultaneously collect emission in the donor channel (IDD) and the acceptor channel (IDA, the raw FRET signal).[2]
- Excite at the acceptor wavelength (e.g., 514 nm) and collect emission in the acceptor channel (IAA) to measure the amount of acceptor.[2]
- If studying a dynamic process, add the stimulus (e.g., bovine serum albumin) and continue acquiring images at regular intervals.[2]
4. Data Analysis:
- Correct the raw FRET signal for donor bleed-through and direct acceptor excitation using the data from the control samples.
- Calculate the normalized FRET (nFRET) or FRET efficiency for each time point.
- Often, the FRET signal is presented as a ratio of the corrected FRET intensity to the donor intensity (FRET/CFP) to account for variations in expression levels.[2]
Visualizations
Caption: this compound signaling pathway overview.
Caption: General workflow for a FRET experiment.
References
- 1. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell FRET Imaging of Phosphorylation-Dependent this compound Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell FRET Imaging of Phosphorylation-Dependent this compound Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: role in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of intracellular signaling and function by caveolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the factors that affect FRET measurements? | AAT Bioquest [aatbio.com]
- 8. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 10. evrogen.com [evrogen.com]
- 11. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating Caveolin-1 as a Therapeutic Target in Fibrosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The search for effective anti-fibrotic therapies is a critical area of research. This guide provides a comprehensive comparison of Caveolin-1 (Cav-1) as a therapeutic target in various fibrosis models, evaluating its performance against other emerging therapeutic strategies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in the objective assessment of Cav-1's therapeutic potential.
This compound: A Negative Regulator of Fibrosis
This compound is the principal structural protein of caveolae, specialized lipid raft domains in the plasma membrane. A growing body of evidence indicates that Cav-1 plays a crucial inhibitory role in fibrogenesis. In many fibrotic conditions, including idiopathic pulmonary fibrosis (IPF) and scleroderma, the expression of Cav-1 is significantly reduced in fibroblasts and epithelial cells.[1][2][3][4] This downregulation is associated with the hyperactivation of pro-fibrotic signaling pathways, leading to increased ECM production.[2][5]
Restoring Cav-1 levels or its function, for instance through the administration of the this compound Scaffolding Domain (CSD) peptide, has been shown to ameliorate fibrosis in various preclinical models.[2][6][7] The CSD is a functional domain of Cav-1 that interacts with and inhibits a multitude of signaling molecules implicated in fibrosis.[8][9]
Comparative Analysis of this compound in Fibrosis Models
The role and therapeutic potential of targeting this compound can be context-dependent, varying across different organ systems. Below is a summary of findings in key fibrosis models.
Pulmonary Fibrosis
In models of lung fibrosis, particularly the bleomycin-induced model, Cav-1 has been extensively validated as an anti-fibrotic target.
Key Observations:
-
Reduced Cav-1 Expression: Lung tissue from patients with IPF and from mice with bleomycin-induced fibrosis shows a marked reduction in Cav-1 expression.[1][3][10]
-
Genetic Deletion: this compound knockout mice exhibit a more severe fibrotic response to lung injury.[1]
-
Therapeutic Intervention:
-
Adenoviral-mediated overexpression of Cav-1 in the lungs of mice significantly attenuates bleomycin-induced fibrosis, as measured by reduced collagen deposition (hydroxyproline content) and improved lung architecture.[1][3]
-
Systemic administration of the CSD peptide effectively blocks the progression of bleomycin-induced lung fibrosis.[2][7] A seven-amino-acid fragment of the CSD, CSP7, has also demonstrated potent anti-fibrotic effects in multiple murine models of lung fibrosis.[11][12][13]
-
Quantitative Data from a Bleomycin-Induced Lung Fibrosis Model:
| Treatment Group | Hydroxyproline (B1673980) Content (µ g/lung ) | Ashcroft Fibrosis Score (Arbitrary Units) | Reference |
| Saline Control | 111.58 ± 18.9 | 1.2 ± 0.4 | [1] |
| Bleomycin (B88199) + Control Vector | 345.7 ± 45.3 | 6.8 ± 1.1 | [1] |
| Bleomycin + Adeno-Cav-1 | 189.4 ± 33.1 | 3.5 ± 0.8 | [1] |
Skin Fibrosis
Similar to pulmonary fibrosis, a deficiency of Cav-1 is implicated in the pathogenesis of skin fibrosis, such as in scleroderma and keloids.
Key Observations:
-
Decreased Cav-1 in Scleroderma: Dermal fibroblasts from patients with scleroderma show significantly lower levels of Cav-1.[2][8]
-
CSD Peptide Efficacy: Treatment of scleroderma fibroblasts with the CSD peptide inhibits the overproduction of collagen.[2][7] In a bleomycin-induced skin fibrosis mouse model, CSD peptide treatment reduces dermal fibrosis and the accumulation of inflammatory cells.[4]
-
Keloid Pathogenesis: Cav-1 is also markedly decreased in keloid-derived fibroblasts. The CSD peptide can suppress TGF-β1-induced ECM production in these cells.[6][14]
Quantitative Data from In Vitro and In Vivo Skin Fibrosis Models:
| Model | Intervention | Key Finding | Reference |
| Scleroderma Dermal Fibroblasts | CSD Peptide | ~50% reduction in MEK/ERK activation | [7] |
| Bleomycin-induced Skin Fibrosis | CSD Peptide | Significant reduction in dermal thickness and collagen content | [4] |
Renal Fibrosis
The role of this compound in kidney fibrosis is more complex, with some studies suggesting a protective role while others indicate a potential pro-fibrotic function depending on the model and context.
Key Observations:
-
UUO Model: In the unilateral ureteral obstruction (UUO) model, Cav-1 knockout mice showed less fibrosis at an early time point (day 3) but significantly more fibrosis at a later stage (day 14) compared to wild-type mice, suggesting a protective role in the progression of fibrosis.[15][16][17]
-
Contradictory Findings: Some studies have associated increased Cav-1 expression with more severe renal disease in humans.[15][17] This highlights the need for further investigation into the cell-type-specific roles of Cav-1 in the kidney.
Quantitative Data from a Unilateral Ureteral Obstruction (UUO) Renal Fibrosis Model:
| Genotype | Time Point | Fibrosis (Gomori Trichrome Staining) | Reference |
| Wild-Type | Day 14 | Moderate | [16][17] |
| Cav-1 Knockout | Day 14 | Severe | [16][17] |
Liver Fibrosis
In contrast to lung and skin, some studies suggest that this compound may have a pro-fibrotic role in the liver.
Key Observations:
-
Increased Cav-1 in Liver Cirrhosis: Cav-1 protein levels are often increased in experimental models of liver disease and in human cirrhotic livers.[18][19]
-
CSD Peptide Attenuates Fibrosis: Despite the observed increase in total Cav-1, treatment with the CSD peptide has been shown to alleviate liver fibrosis in a carbon tetrachloride (CCl₄)-induced mouse model by inhibiting TGF-β1/Smad signaling.[7][20][21] This suggests that the scaffolding function of Cav-1, rather than its overall expression level, may be the key therapeutic target.
Comparison with Alternative Therapeutic Targets
While this compound presents a compelling target, several other molecules and pathways are being actively investigated for anti-fibrotic therapies.
| Therapeutic Target | Mechanism of Action | Advantages | Disadvantages/Challenges | Key References |
| This compound (CSD Peptides) | Broad-spectrum inhibition of pro-fibrotic signaling (TGF-β/Smad, ERK, JNK) | Targets multiple pathways simultaneously; potential to reverse established fibrosis. | Potential for off-target effects due to broad mechanism; role in some organs (liver, kidney) needs further clarification. | [2][7][12] |
| TGF-β Signaling | Inhibition of the master pro-fibrotic cytokine pathway (e.g., anti-TGF-β antibodies, small molecule inhibitors of TGF-β receptors). | Directly targets a central driver of fibrosis. | Systemic inhibition can lead to significant side effects, including immunosuppression and cardiac issues. | [22][23] |
| Integrins (e.g., αvβ6) | Block the activation of latent TGF-β. | More targeted approach to inhibiting TGF-β signaling. | Efficacy may be limited to specific cellular contexts where this activation mechanism is dominant. | [23] |
| Lysyl Oxidase-Like 2 (LOXL2) | Inhibition of collagen cross-linking, a key step in matrix stiffening. | Targets a later stage of fibrosis, potentially preventing the irreversible scarring of tissue. | May not address the underlying cellular activation and ECM production. | [23] |
| Galectin-3 | Inhibition of a β-galactoside-binding protein involved in fibroblast activation and inflammation. | Shows promise in liver fibrosis (NASH). | Clinical trial results have been mixed. | [24] |
| PI3K/mTOR | Inhibition of a key signaling pathway involved in fibroblast proliferation and activation. | Potent anti-proliferative effects. | Broad role in cellular function can lead to toxicity. | [25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used animal model for studying idiopathic pulmonary fibrosis.[26]
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[27]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Intratracheal Instillation: Expose the trachea through a small incision. Using a fine-gauge needle, intratracheally instill a single dose of bleomycin sulfate (B86663) (typically 1-3 U/kg) dissolved in sterile saline (in a volume of 30-50 µl).[19] Control animals receive sterile saline.
-
Post-Procedure Care: Suture the incision and monitor the animals for recovery. Provide supportive care as needed.
-
Endpoint Analysis: Euthanize the animals at specific time points (commonly 14 or 21 days post-instillation) for tissue harvesting.[23][26]
-
Assessment of Fibrosis:
-
Histology: Perfuse the lungs with formalin, embed in paraffin, and section for staining with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.[26]
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative biochemical marker of collagen.[1][26][28]
-
Western Blotting for this compound and Phospho-Smad2
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.[29]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30][31]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[30]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against this compound, phospho-Smad2 (Ser465/467), total Smad2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[29][30][32]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution.[33]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against α-SMA for 1 hour at room temperature or overnight at 4°C.[33][34]
-
Secondary Antibody and Detection: Apply an HRP-conjugated secondary antibody followed by a DAB chromogen substrate to visualize the staining.[33][34]
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a light microscope and quantify the α-SMA positive area using image analysis software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: this compound negatively regulates TGF-β-induced pro-fibrotic signaling pathways.
Caption: A typical experimental workflow for in vivo validation of an anti-fibrotic agent.
Caption: A logical framework for comparing different anti-fibrotic therapeutic approaches.
Conclusion
This compound stands out as a promising therapeutic target for fibrotic diseases, particularly in the lungs and skin. Its role as a master regulator of multiple pro-fibrotic signaling pathways makes it an attractive target for interventions like the CSD peptide, which have demonstrated significant anti-fibrotic efficacy in preclinical models. However, the context-dependent role of Cav-1, especially in the kidney and liver, necessitates further research to delineate its cell-type-specific functions and to develop targeted therapeutic strategies that maximize efficacy while minimizing potential side effects. This guide provides a foundational framework for researchers to compare and contrast Cav-1-based therapies with other emerging anti-fibrotic strategies, ultimately aiding in the development of novel and effective treatments for patients suffering from fibrotic diseases.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. What's the latest update on the ongoing clinical trials related to liver fibrosis? [synapse.patsnap.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The critical roles of this compound in lung diseases [frontiersin.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Scarring and Skin Fibrosis Reversal with Regenerative Surgery and Stem Cell Therapy | MDPI [mdpi.com]
- 16. clinmedjournals.org [clinmedjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Reversing Fibrosis: New Research Provides Insight for Novel Therapies | Yale School of Medicine [medicine.yale.edu]
- 19. benchchem.com [benchchem.com]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Two Targeted Therapies Developed for Idiopathic Pulmonary Fibrosis | Technology Networks [technologynetworks.com]
- 26. criver.com [criver.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 30. CST | Cell Signaling Technology [cellsignal.com]
- 31. researchgate.net [researchgate.net]
- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 33. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 34. biocare.net [biocare.net]
The Dual Role of Caveolin-1 in Cancer Metastasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caveolin-1 (Cav-1), the principal structural protein of caveolae, plays a complex and often contradictory role in cancer progression. While frequently identified as a tumor suppressor in the initial stages of tumorigenesis, a growing body of evidence confirms its function as a potent promoter of metastasis in advanced cancers. This guide provides an objective comparison of experimental data confirming the multifaceted role of Cav-1 in cancer metastasis, supported by detailed experimental protocols and visual representations of key signaling pathways.
Data Presentation: The Pro-Metastatic Effects of this compound
The following tables summarize quantitative data from various studies, illustrating the impact of altered Cav-1 expression on key metastatic phenotypes such as cell migration, invasion, and in vivo metastasis.
Table 1: In Vitro Migration and Invasion Assays
| Cancer Type | Cell Line | Experimental Condition | Assay | Quantitative Results | Reference |
| Breast Cancer | BT474 | Cav-1 Knockdown (siRNA) | Transwell Migration | Significant decrease in migrated cells vs. control.[1][2] | [1][2] |
| Breast Cancer | BT474 | Cav-1 Knockdown (siRNA) | Transwell Invasion | Significant decrease in invaded cells vs. control.[1][2] | [1][2] |
| Breast Cancer | MDA-MB-231 | Co-culture with Cav-1-deficient fibroblasts | Transwell Migration | Increased migration compared to co-culture with normal fibroblasts.[3] | [3] |
| Breast Cancer | MDA-MB-231 | Co-culture with Cav-1-deficient fibroblasts | Transwell Invasion | Increased invasion compared to co-culture with normal fibroblasts.[3] | [3] |
| Lung Cancer | H460 | Cav-1 Overexpression | Wound Healing Assay | Increased migratory activity compared to control.[4] | [4] |
| Lung Cancer | H460 | Cav-1 Overexpression | Transwell Invasion | Increased cell invasiveness compared to control.[4] | [4] |
| Lung Cancer | H23 | Cav-1 Overexpression | Wound Healing & Transwell | Increased migration vs. control. | |
| Pancreatic Cancer | Bxpc3 | Cav-1 Knockdown | Transwell Invasion | Promoted cell invasion.[5] | [5] |
| Pancreatic Cancer | SW1990 | Cav-1 Overexpression | Transwell Invasion | Inhibited cell invasion.[5] | [5] |
Table 2: In Vivo Metastasis Models
| Cancer Type | Animal Model | Cell Line | Experimental Condition | Key Findings | Reference |
| Breast Cancer | Syngeneic Mouse Model | 4T1 | Cav-1 Knockout | Marked reduction in lung metastatic foci.[6][7][8] | [6][7][8] |
| Prostate Cancer | Mouse Model | RM-9 | Secreted Cav-1 | Increased number and size of lung metastatic nodules.[9] | [9] |
Key Signaling Pathways Involving this compound in Metastasis
The pro-metastatic functions of Cav-1 are mediated through its interaction with a complex network of signaling molecules. The following diagrams illustrate some of the key pathways involved.
Caption: Pro-metastatic signaling cascade initiated by Cav-1 upregulation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Caveolin 1 knockdown inhibits the proliferation, migration and invasion of human breast cancer BT474 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-deficient fibroblasts promote migration, invasion, and stemness via activating the TGF-β/Smad signaling pathway in breast cancer cells: this compound-deficient fibroblasts promote breast cancer cell progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Lung Cancer Cell Migration and Invasion by Reactive Oxygen Species and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulating the invasion and expression of matrix metalloproteinase (MMPs) in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound knockout mitigates breast cancer metastasis to the lungs via integrin α3 dysregulation in 4T1-induced syngeneic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound knockout mitigates breast cancer metastasis to the lungs via integrin α3 dysregulation in 4T1-induced syngeneic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Caveolin-1 and Caveolin-2 in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Caveolin-1 (Cav-1) and caveolin-2 (Cav-2) are integral membrane proteins and principal components of caveolae, the flask-shaped invaginations of the plasma membrane. While often co-expressed and interacting, a growing body of evidence reveals that they play distinct and sometimes opposing roles in the intricate web of cellular signaling. This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies, to aid researchers in dissecting their individual contributions to cellular processes.
Structural and Functional Distinctions
This compound and -2, despite their frequent association, possess fundamental structural differences that dictate their signaling functions. Cav-1 features a highly conserved Caveolin Scaffolding Domain (CSD) , a 20-amino acid region (residues 82-101) that acts as a platform for the binding and regulation of a multitude of signaling proteins.[1][2] This domain typically exerts an inhibitory effect on its binding partners, which include key signaling molecules like endothelial nitric oxide synthase (eNOS), epidermal growth factor receptor (EGFR), and Src family kinases.[1][3] In contrast, the corresponding region in Cav-2 is more divergent and generally lacks the same scaffolding and inhibitory properties.[3][4]
The formation of caveolae is critically dependent on Cav-1.[1][5] The role of Cav-2 is more nuanced; while not essential for caveolae formation in all cell types, it can influence their morphology and is often required for the proper trafficking and stability of Cav-1/Cav-2 hetero-oligomers.[1][3] In the absence of Cav-1, Cav-2 is retained in the Golgi and targeted for degradation.[3]
Comparative Data on Signaling Pathways
The differential roles of Cav-1 and Cav-2 are evident in their modulation of key signaling pathways. Below are summary tables of quantitative data from various studies, highlighting their distinct effects.
Regulation of the ERK/MAPK Pathway
| Parameter | This compound Effect | Caveolin-2 Effect | Cell Type/Model | Reference |
| ERK1/2 Phosphorylation | Generally inhibitory. Overexpression attenuates ERK activity. | Can be inhibitory. Knockout leads to increased ERK1/2 phosphorylation. | Müller glial cells, various cancer cell lines | [6][7][8] |
| VEGF-induced ERK1/2 Activation | Overexpression or knockdown can inhibit activation. | Less defined, but knockout mice show altered angiogenesis. | Human microvascular endothelial cells | [9] |
Modulation of TGF-β Signaling
| Parameter | This compound Effect | Caveolin-2 Effect | Cell Type/Model | Reference |
| Smad2/3 Phosphorylation | Inhibitory; interacts with TβR-I to block Smad2/3 activation. | Antagonistic to Cav-1; counteracts the anti-proliferative role of TGF-β by inhibiting the Alk-5/Smad-2 pathway. | Human pulmonary fibroblasts, endothelial cells | [1][3] |
| TGF-β Reporter Activity | Suppresses TGF-β-mediated transcription. | Can relieve the inhibitory effect of TGF-β. | Mouse embryonic fibroblasts, endothelial cells | [10] |
Impact on Cell Proliferation
| Parameter | This compound Effect | Caveolin-2 Effect | Cell Type/Model | Reference |
| Cell Proliferation Rate | Generally inhibitory; knockout leads to hyperproliferation. | Inhibitory in some contexts; knockout endothelial cells show a ~2-fold faster proliferation rate. | Mouse embryonic fibroblasts, lung endothelial cells | [11] |
| Cyclin D1 Expression | Can lead to decreased expression. | Knockout is associated with increased Cyclin D1. | Bleomycin-treated mouse lungs | [5] |
Regulation of eNOS Activity
| Parameter | This compound Effect | Caveolin-2 Effect | Cell Type/Model | Reference |
| eNOS Activity | Direct inhibitor through CSD binding. | Does not directly inhibit; knockout mice do not show the same vascular defects as Cav-1 knockouts. | Endothelial cells | [2][12][13] |
| NO Production | Overexpression decreases NO production. | Knockout mice have altered NO-dependent responses in some contexts. | Endothelial cells, LPS-injected mice | [9][13] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Overview of this compound and Caveolin-2 signaling interactions.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Workflow for TGF-β Luciferase Reporter Assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to elucidate the functions of caveolins.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Caveolin Interaction Analysis
Objective: To identify proteins that interact with this compound or Caveolin-2 in vivo.
Materials:
-
Cells expressing endogenous or tagged caveolins.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibody specific to the "bait" protein (e.g., anti-Caveolin-1).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer).
-
Equipment for Western blotting.
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[14][15]
-
Pre-clearing (Optional): Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and discard the beads. This step reduces non-specific binding.[15]
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with 1 mL of cold wash buffer.
-
Elution: After the final wash, resuspend the beads in 30-50 µL of 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis. Probe the blot with an antibody against the suspected interacting protein.[14]
Protocol 2: Western Blot for Phosphorylated ERK1/2
Objective: To quantify the effect of this compound or -2 expression on ERK1/2 activation.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2.[18][19]
Protocol 3: BrdU Cell Proliferation Assay
Objective: To compare the proliferation rates of cells with differential this compound and -2 expression.
Materials:
-
Cells of interest cultured in a 96-well plate.
-
BrdU labeling solution (10 µM).
-
Fixing/Denaturing Solution.
-
Anti-BrdU primary antibody.
-
HRP- or fluorescently-conjugated secondary antibody.
-
Substrate (TMB for HRP or appropriate for fluorescent tag).
-
Stop solution (for colorimetric assays).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere and grow.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-24 hours at 37°C. The incubation time depends on the cell division rate.[3][5][20]
-
Fixation and Denaturation: Remove the labeling solution, wash with PBS, and fix the cells. Denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.[3][21]
-
Immunodetection: Neutralize the acid and block non-specific binding. Incubate with the anti-BrdU primary antibody for 1 hour at room temperature.[1]
-
Secondary Antibody and Detection: Wash the cells and incubate with the conjugated secondary antibody.
-
Quantification: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[1][20]
Protocol 4: Isolation of Caveolae-Enriched Membrane Fractions
Objective: To isolate caveolae for the analysis of protein and lipid composition.
Materials:
-
Cultured cells or tissue homogenates.
-
Lysis buffer (detergent-free, e.g., sodium carbonate buffer, pH 11).
-
Sucrose (B13894) solutions of varying concentrations (e.g., 45%, 35%, 5%).
-
Dounce homogenizer or sonicator.
-
Ultracentrifuge.
Procedure:
-
Cell Lysis: Homogenize cells in ice-cold sodium carbonate buffer using a Dounce homogenizer or sonicator.[22]
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose (e.g., 45%, 35%, and 5%).
-
Loading and Centrifugation: Mix the cell lysate with a high concentration of sucrose (to make a final concentration of ~45%) and place it at the bottom of the gradient. Centrifuge at high speed (e.g., 200,000 x g) for 16-20 hours at 4°C.[23][24]
-
Fraction Collection: Caveolae, being buoyant, will float to the 5-35% sucrose interface. This opaque band is carefully collected.
-
Analysis: The collected fraction can be analyzed for protein content by Western blotting for this compound and other caveolar markers.
Conclusion
The evidence strongly indicates that this compound and Caveolin-2 are not functionally redundant. Cav-1, with its well-defined scaffolding domain, acts as a key negative regulator of numerous signaling pathways. In contrast, Cav-2 often plays a more nuanced, and at times, opposing role, modulating cellular processes like proliferation and the response to TGF-β independently of the classical scaffolding mechanism. Understanding these distinctions is crucial for researchers investigating the myriad of cellular functions regulated by caveolae and for the development of therapeutic strategies targeting caveolin-related signaling pathways in diseases such as cancer and fibrosis. This guide provides a foundational framework for such investigations, offering both a summary of current knowledge and the practical tools to explore these fascinating proteins further.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Regulation of intracellular signaling and function by caveolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of this compound-ERK1/2 pathway on endothelial cells and smooth muscle cells under shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Caveolin-2 Can Be Antagonistic Partners in Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide–dependent Src activation and resultant this compound phosphorylation promote eNOS/caveolin-1 binding and eNOS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. biochem.wustl.edu [biochem.wustl.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
distinguishing caveolin-1 mediated endocytosis from clathrin-mediated pathways
A Comprehensive Guide to Distinguishing Caveolin-1-Mediated Endocytosis from Clathrin-Mediated Pathways
For researchers in cell biology and drug development, understanding the nuanced differences between cellular entry mechanisms is paramount. This compound-mediated endocytosis (CavME) and clathrin-mediated endocytosis (CME) represent two of the most critical pathways for the internalization of extracellular molecules and the regulation of cell surface receptors. This guide provides a detailed comparison of these pathways, supported by experimental data and protocols to aid in their differentiation.
Key Distinctions at a Glance
This compound and clathrin-mediated endocytosis, while both facilitating the uptake of external substances, differ fundamentally in their protein machinery, vesicle characteristics, and the nature of their cargo. CME is a ubiquitous and well-characterized process responsible for the uptake of a wide array of nutrients, signaling receptors, and pathogens.[1] In contrast, CavME is a more specialized pathway, often associated with signal transduction and the transport of specific toxins and viruses.[1]
Quantitative Comparison of Pathway Characteristics
To provide a clear overview of the quantitative differences between these two pathways, the following table summarizes their key characteristics.
| Feature | This compound Mediated Endocytosis (CavME) | Clathrin-Mediated Endocytosis (CME) |
| Vesicle Size (diameter) | 50–80 nm[2] | 100–200 nm[3] |
| Coat Protein | This compound[1] | Clathrin[1] |
| Adaptor Proteins | Not explicitly defined, cavins play a structural role | AP-2 complex, Dab2, ARH[4][5] |
| GTPase Requirement | Dynamin-2 (in most, but not all cases)[6] | Dynamin[6] |
| Internalization Time | Slower, ligand-triggered, can be minutes to hours | Faster, constitutive or ligand-induced, seconds to minutes |
| Coated Pit/Caveolae Lifetime | Generally stable and immobile until triggered[6] | Highly dynamic, with lifetimes of seconds to minutes[7][8] |
| Cellular Distribution | Abundant in specific cell types (e.g., endothelial cells, adipocytes)[2] | Ubiquitous in all nucleated mammalian cells[2] |
Signaling and Internalization Pathways
The molecular machinery governing each pathway is distinct, leading to different regulatory mechanisms and cargo specificity.
This compound Mediated Endocytosis
CavME is initiated by the binding of specific ligands to receptors localized within caveolae, which are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids.[1] The primary structural protein, this compound, plays a crucial role in the formation and stabilization of these structures.[1] Ligand binding can trigger a signaling cascade, often involving Src family kinases, which leads to the phosphorylation of this compound and subsequent budding of the caveolar vesicle.[9] While dynamin-2 is often implicated in the scission of caveolar vesicles, some instances of dynamin-independent CavME have been reported.[6]
This compound mediated endocytosis pathway.
Clathrin-Mediated Endocytosis
CME involves the formation of clathrin-coated pits at the plasma membrane.[1] This process is initiated by the recruitment of adaptor proteins, such as AP-2, which recognize specific sorting signals on the cytoplasmic tails of transmembrane cargo proteins.[10] These adaptor proteins then recruit clathrin triskelia, which self-assemble into a polygonal lattice, deforming the membrane into a pit.[1] The GTPase dynamin is recruited to the neck of the budding vesicle and mediates its scission from the plasma membrane.[6]
Clathrin-mediated endocytosis pathway.
Cargo Specificity
The distinct molecular machinery of each pathway dictates the types of cargo they internalize.
This compound Mediated Endocytosis Cargo:
-
Lipids: Glycosphingolipids[12]
Clathrin-Mediated Endocytosis Cargo:
-
Nutrient Receptors: Transferrin receptor, Low-density lipoprotein (LDL) receptor[13]
-
Signaling Receptors: Epidermal growth factor receptor (EGFR), G-protein coupled receptors (GPCRs)[13]
-
Pathogens: Influenza virus, Dengue virus[13]
-
Antibodies and other proteins [1]
Experimental Protocols for Pathway Differentiation
Several experimental approaches can be employed to distinguish between CavME and CME.
Pharmacological Inhibition
The use of chemical inhibitors that selectively target components of each pathway is a common first-line approach.
-
Protocol for Inhibiting CME with Chlorpromazine (B137089):
-
Culture cells to 60-80% confluency.
-
Pre-incubate cells with 5-15 µM chlorpromazine in serum-free media for 30-60 minutes at 37°C.[14][15]
-
Add the cargo of interest (e.g., fluorescently labeled transferrin as a positive control) in the continued presence of the inhibitor.
-
Incubate for the desired time period (e.g., 5-30 minutes).
-
Wash cells with cold PBS to stop endocytosis.
-
Quantify cargo internalization using fluorescence microscopy or flow cytometry. A significant reduction in transferrin uptake confirms the inhibitory effect on CME.
-
-
Protocol for Inhibiting CavME with Genistein (B1671435) or Filipin (B1216100):
-
Culture cells to 60-80% confluency.
-
For genistein, pre-incubate cells with 50-200 µM genistein in serum-free media for 30-60 minutes at 37°C to inhibit tyrosine kinases involved in CavME.[6][9]
-
For filipin, pre-incubate cells with 1-5 µg/mL filipin in serum-free media for 30-60 minutes at 37°C to sequester cholesterol and disrupt caveolae structure.[16]
-
Add the cargo of interest (e.g., fluorescently labeled cholera toxin B subunit as a positive control) in the continued presence of the inhibitor.
-
Incubate for the desired time period (e.g., 30-60 minutes).
-
Wash cells with cold PBS.
-
Quantify cargo internalization. A significant reduction in cholera toxin B uptake indicates inhibition of CavME.
-
Caution: It is crucial to note that the specificity of these inhibitors can be cell-type dependent and may have off-target effects.[17] Therefore, results should be validated with complementary methods.
Genetic Knockdown using siRNA
Targeting the core machinery of each pathway via RNA interference provides a more specific approach to differentiation.
-
Protocol for siRNA-mediated Knockdown of this compound or Clathrin Heavy Chain:
-
Synthesize or purchase siRNA duplexes targeting this compound or Clathrin Heavy Chain.[18][19]
-
On day 1, seed cells in a 6-well plate at a density that will result in 50-75% confluency on the day of transfection.[20]
-
On day 2, prepare the siRNA-transfection reagent complex according to the manufacturer's protocol. A typical final siRNA concentration is 20-100 nM.[20][21]
-
Replace the culture medium with the transfection medium containing the siRNA complex.
-
Incubate for 4-6 hours, then replace with normal growth medium.[20]
-
Assay for cargo uptake 48-72 hours post-transfection.[22][23]
-
Advanced Imaging Techniques: TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of endocytic events at the plasma membrane with high spatial and temporal resolution.[24][25]
-
Experimental Workflow for TIRF Microscopy:
-
Transfect cells with fluorescently tagged proteins specific to each pathway (e.g., Clathrin-light chain-GFP for CME, this compound-mCherry for CavME).
-
Plate cells on glass-bottom dishes suitable for TIRF imaging.
-
Add fluorescently labeled cargo to the cells.
-
Acquire time-lapse images using a TIRF microscope, focusing on the evanescent field at the cell-coverslip interface.
-
Analyze the dynamics of individual endocytic events, including pit/caveolae lifetime, cargo recruitment, and vesicle budding.[26]
-
Experimental workflow for pathway differentiation.
By employing a combination of these quantitative and qualitative experimental approaches, researchers can confidently distinguish between this compound and clathrin-mediated endocytosis, leading to a more precise understanding of cellular trafficking and the development of targeted therapeutic strategies.
References
- 1. lifeandbiology.com [lifeandbiology.com]
- 2. Caveolae: The FAQs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. rupress.org [rupress.org]
- 5. Cargo- and adaptor-specific mechanisms regulate clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Distinct Dynamics of Endocytic Clathrin-Coated Pits and Coated Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cargo Recognition in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 12. Selective this compound–dependent Endocytosis of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Cargo recognition for clathrin-mediated endocytosis [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Different Contributions of Clathrin- and Caveolae-Mediated Endocytosis of Vascular Endothelial Cadherin to Lipopolysaccharide-Induced Vascular Hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. scbt.com [scbt.com]
- 20. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. Visualizing Clathrin-mediated Endocytosis of G Protein-coupled Receptors at Single-event Resolution via TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
A Comparative Guide to Validating the Caveolin-1 and eNOS Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between caveolin-1 (Cav-1) and endothelial nitric oxide synthase (eNOS) is a critical regulatory mechanism in cardiovascular biology. Under basal conditions, Cav-1 binds to eNOS and inhibits its activity.[1][2][3] This guide provides a comparative overview of key experimental methods used to validate and quantify this interaction, complete with detailed protocols, quantitative data, and visual workflows to aid in experimental design and data interpretation.
At a Glance: Comparison of Key Validation Methods
| Method | Principle | Advantages | Limitations | Data Type |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody to a specific target protein, followed by detection of interacting partners by Western blotting. | - Widely used and well-established.- Can be performed with endogenous proteins.- Relatively inexpensive. | - Prone to false positives and negatives.- Does not provide information on direct vs. indirect interactions.- Lacks spatial information within the cell. | Qualitative or Semi-quantitative |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescently-labeled proteins in close proximity (1-10 nm). | - Provides in vivo evidence of interaction in living cells.- Allows for real-time monitoring of dynamic interactions.- Provides spatial information. | - Requires protein fusion with fluorescent tags, which may alter protein function.- Technically demanding and requires specialized microscopy equipment. | Quantitative |
| Proximity Ligation Assay (PLA) | In situ detection of protein-protein interactions using antibodies conjugated with oligonucleotide probes. When the proteins are in close proximity (<40 nm), the probes can be ligated and amplified, generating a fluorescent signal. | - High specificity and sensitivity.- Provides in situ visualization and quantification of interactions.- Can be used on fixed cells and tissues. | - Relies on the availability of high-quality antibodies.- Can be complex to set up and optimize.- Does not prove direct interaction. | Quantitative |
| GST Pull-Down Assay | In vitro binding assay where a "bait" protein is expressed as a fusion with Glutathione S-transferase (GST) and immobilized on glutathione-coated beads to capture interacting "prey" proteins from a cell lysate. | - Demonstrates direct protein-protein interactions.- Useful for mapping interacting domains.- Relatively simple and straightforward. | - In vitro conditions may not reflect the cellular environment.- Requires expression and purification of recombinant proteins. | Qualitative or Semi-quantitative |
Quantitative Data Summary
The following tables summarize quantitative data on the this compound and eNOS interaction derived from various experimental approaches.
Table 1: Binding Affinity
| Method | This compound Construct | eNOS | Dissociation Constant (Kd) | Reference |
| Fluorescence Polarization | CAV (scaffolding domain) | Recombinant | 49 nM | [4][5] |
| Fluorescence Polarization | CAV(90-99) | Recombinant | 42 nM | [4] |
| Fluorescence Polarization | CAV(90-99) F92A | Recombinant | 23 nM | [4] |
Table 2: Co-Immunoprecipitation Data
| Stimulus | Fold Increase in Co-IP | Cell/Tissue Type | Reference |
| A23187 (Ca2+ ionophore) | 10-fold | CHO cells | [6] |
| Thrombin | 5-fold | CHO cells | [6] |
| A23187 (Ca2+ ionophore) | 8-fold | Endothelial cells | [6] |
| A23187 (Ca2+ ionophore) | 6-fold | Mouse lung | [6] |
Signaling Pathway and Experimental Workflows
This compound and eNOS Signaling Pathway
Under basal conditions, this compound, via its scaffolding domain (CSD), binds to eNOS, keeping it in an inactive state. Upon cellular stimulation (e.g., by calcium ionophores or thrombin), downstream signaling events can lead to the dissociation of eNOS from this compound, its activation, and the production of nitric oxide (NO).
Figure 1. Simplified signaling pathway of this compound and eNOS interaction.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
This workflow outlines the key steps for performing a Co-IP experiment to detect the interaction between endogenous this compound and eNOS.
Figure 2. Co-Immunoprecipitation workflow for this compound and eNOS.
Experimental Workflow: Förster Resonance Energy Transfer (FRET)
This workflow illustrates the process of using FRET to visualize the this compound and eNOS interaction in living cells.
Figure 3. FRET experimental workflow.
Experimental Workflow: Proximity Ligation Assay (PLA)
This diagram provides a general workflow for performing a PLA experiment. Specific antibodies and conditions would need to be optimized for the this compound and eNOS interaction.
Figure 4. General Proximity Ligation Assay workflow.
Detailed Experimental Protocols
Co-Immunoprecipitation Protocol
This protocol is synthesized from methodologies described in the literature.[2]
-
Cell Lysis:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads.
-
Incubate 500 µg of protein lysate with an anti-eNOS antibody overnight at 4°C with gentle rotation.[2]
-
Add protein A/G beads and incubate for an additional 1-3 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times (e.g., 3-6 times) with wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20) to remove non-specifically bound proteins.[2]
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.[2]
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against this compound, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Förster Resonance Energy Transfer (FRET) Imaging Protocol
This protocol is a generalized procedure based on FRET experiments for this compound and eNOS.[6]
-
Cell Culture and Transfection:
-
Plate cells (e.g., CHO or endothelial cells) on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with plasmids encoding for this compound fused to a yellow fluorescent protein (YFP) and eNOS fused to a cyan fluorescent protein (CFP).
-
-
Live-Cell Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging and FRET analysis.
-
Identify cells co-expressing both fluorescently tagged proteins.
-
-
FRET Measurement:
-
Acquire baseline fluorescence images of both CFP and YFP.
-
Stimulate the cells with the desired agonist (e.g., 5 µM A23187 or 4 U/ml thrombin).[6]
-
Acquire a time-lapse series of images of both CFP and YFP fluorescence.
-
Alternatively, perform acceptor photobleaching FRET by bleaching the YFP signal in a region of interest and measuring the increase in CFP fluorescence.
-
-
Data Analysis:
-
Calculate the FRET efficiency by measuring the change in donor (CFP) fluorescence upon acceptor (YFP) excitation or the change in donor fluorescence after acceptor photobleaching.
-
An increase in FRET efficiency indicates an increased interaction between this compound and eNOS.
-
Proximity Ligation Assay (PLA) Protocol (Generalized)
This is a general protocol for PLA and should be optimized for the specific this compound and eNOS antibodies and cell type.
-
Sample Preparation:
-
Grow cells on coverslips, then fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
For tissue sections, perform appropriate antigen retrieval steps.
-
-
Antibody Incubation:
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sample with a mixture of primary antibodies raised in different species against this compound and eNOS.
-
-
Proximity Ligation:
-
Incubate with PLA probes, which are secondary antibodies conjugated with unique oligonucleotides. One probe will be a "PLUS" probe and the other a "MINUS" probe.
-
Add a ligation solution containing a ligase and two connector oligonucleotides that will hybridize to the PLA probes if they are in close proximity. The ligase will form a circular DNA molecule.
-
-
Amplification and Detection:
-
Add an amplification solution containing a polymerase to perform rolling circle amplification of the circular DNA template.
-
Hybridize the amplified product with fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the coverslip with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence or confocal microscope.
-
Quantify the number of PLA signals per cell or per unit area to determine the extent of the interaction.
-
References
- 1. Reciprocal regulation of eNOS and this compound functions in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound/Endothelial Nitric Oxide Synthase Interaction Is Reduced in Arteries From Pregnant Spontaneously Hypertensive Rats [frontiersin.org]
- 3. This compound-eNOS signaling promotes p190RhoGAP-A nitration and endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Binding of this compound to Client Protein Endothelial Nitric-oxide Synthase (eNOS): SCAFFOLDING SUBDOMAIN IDENTIFICATION, INTERACTION MODELING, AND BIOLOGICAL SIGNIFICANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide–dependent Src activation and resultant this compound phosphorylation promote eNOS/caveolin-1 binding and eNOS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
validation of caveolin-1 as a prognostic biomarker in cancer
A Comparative Guide for Researchers and Drug Development Professionals
Caveolin-1 (CAV1), a principal structural component of caveolae, has emerged as a molecule of significant interest in cancer research due to its paradoxical roles in tumorigenesis. Acting as both a tumor suppressor and a promoter of metastasis, its expression pattern and subcellular localization offer critical prognostic information across a spectrum of malignancies. This guide provides an objective comparison of CAV1's prognostic performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their validation and application of this complex biomarker.
The Dichotomous Role of this compound in Cancer Prognosis
The prognostic significance of CAV1 is highly context-dependent, varying with cancer type and the cellular compartment in which it is expressed—tumor cells versus the surrounding stroma.[1][2][3] Generally, loss of stromal CAV1 is associated with a poor prognosis, while its expression in tumor cells can signify either a favorable or unfavorable outcome depending on the cancer type.[2][3]
Comparative Analysis of this compound Prognostic Value
The following tables summarize the quantitative data on the prognostic value of CAV1 expression in various cancers.
Table 1: Prognostic Significance of CAV1 Expression in Tumor Cells
| Cancer Type | High CAV1 Expression Associated With | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | p-value | Reference |
| Gastrointestinal Cancers | ||||
| Esophageal Cancer | Poor Overall Survival | HR: 1.83 (1.36 - 2.47) | <0.01 | [3][4] |
| Pancreatic Cancer | Poor Overall Survival | HR: 1.50 (1.28 - 1.76) | <0.01 | [3][4] |
| Hepatocellular Carcinoma | Poor Overall Survival | HR: 1.50 (1.28 - 1.76) | <0.01 | [3][4] |
| Genitourinary Cancers | ||||
| Prostate Cancer | Shorter time to disease progression | HR: 1.21 (independent predictor) | 0.037 | [5][6] |
| Higher Gleason Score, Positive Surgical Margins, Lymph Node Involvement | - | 0.0071, 0.0267, 0.0399 | [5] | |
| Renal Cell Carcinoma | Shorter Cancer-Specific Survival | Multivariate HR: 1.98 (1.35 - 2.90) | <0.001 | [7] |
| Bladder Cancer | Shorter Disease-Free Survival | Multivariate HR: 2.28 (1.09 - 4.74) | <0.05 | [7] |
| Glioblastoma | ||||
| Glioblastoma | Shorter Mean Survival | - | - | [8] |
| Breast Cancer | ||||
| Breast Cancer | Larger tumor size, higher rate of nodal involvement | - | - | [9] |
Table 2: Prognostic Significance of CAV1 Expression in Stromal Cells
| Cancer Type | High CAV1 Expression Associated With | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | p-value | Reference |
| Colorectal Cancer | Longer Overall Survival and Disease-Free Survival | - | Statistically significant | [3][4] |
| Breast Cancer | Reduced metastasis and improved survival | - | - | [9][10] |
| 10-year survival rate of 91% (vs. 43% with low stromal CAV1) | - | 0.0001 | [2] |
Key Signaling Pathways Involving this compound
CAV1's influence on cancer progression is mediated through its interaction with a multitude of signaling pathways. As a scaffolding protein, it can either inhibit or enhance signaling cascades.[1][2]
Caption: this compound's dual role in cancer signaling pathways.
Experimental Protocols for CAV1 Validation
Accurate and reproducible measurement of CAV1 expression is paramount for its clinical validation. The following are generalized protocols for commonly used techniques.
Immunohistochemistry (IHC)
IHC is a widely used method to assess CAV1 protein expression and localization in tissue samples.[5]
Caption: A typical workflow for CAV1 detection by IHC.
Detailed Methodology:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CAV1 at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.
-
Scoring: CAV1 immunoreactivity is evaluated based on staining intensity and the percentage of positive cells in both tumor and stromal compartments.
Western Blotting
Western blotting is used to quantify the total amount of CAV1 protein in tissue or cell lysates.
Detailed Methodology:
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against CAV1 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the CAV1 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of the CAV1 gene.
Detailed Methodology:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry. RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific for CAV1 and a reference gene (e.g., GAPDH or ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: The relative expression of CAV1 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Logical Framework for CAV1 Biomarker Validation
The validation of CAV1 as a prognostic biomarker requires a systematic approach, from initial discovery to clinical application.
References
- 1. This compound: an ambiguous partner in cell signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Value of this compound in cancer progression and prognosis: Emphasis on cancer-associated fibroblasts, human cancer cells and mechanism of this compound expression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protein expression as a prognostic biomarker of gastrointestinal tumours: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound expression in clinically confined human prostate cancer: a novel prognostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic value of this compound in patients treated with radical prostatectomy: a multicentric validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prognostic value of this compound in genitourinary cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Key Mediator Across Multiple Pathways in Glioblastoma and an Independent Negative Biomarker of Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a prognostic marker and suppresses the proliferation of breast cancer - Ren - Translational Cancer Research [tcr.amegroups.org]
- 10. This compound is a prognostic marker and suppresses the proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Showdown: Caveolin-1 vs. Flotillin in the World of Lipid Rafts
For researchers, scientists, and drug development professionals, understanding the nuanced roles of key proteins within cellular microdomains is paramount. This guide provides a detailed functional comparison of two prominent lipid raft residents: caveolin-1 and flotillin. While both are integral to the organization and function of these specialized membrane regions, they exhibit distinct structural features, drive different endocytic pathways, and modulate a variety of signaling cascades.
This compound is the defining protein of caveolae, flask-shaped invaginations of the plasma membrane, whereas flotillins are associated with planar lipid raft domains.[1][2] Although both are considered markers for lipid rafts, they typically reside in separate microdomains.[3] This guide delves into their structural distinctions, compares their roles in endocytosis and signal transduction with supporting quantitative data, and provides detailed experimental protocols for their study.
At a Glance: Key Functional Differences
| Feature | This compound | Flotillin |
| Primary Location | Caveolae (flask-shaped invaginations) | Planar lipid rafts |
| Endocytosis Type | Caveolae-mediated endocytosis | Clathrin-independent, flotillin-dependent endocytosis |
| Key Structural Domain | Caveolin Scaffolding Domain (CSD) | Prohibitin Homology (PHB) Domain |
| Membrane Curvature | Induces negative membrane curvature, forming invaginations | Can induce membrane curvature and budding |
| Primary Signaling Role | Scaffolding protein, often inhibitory, involved in cholesterol homeostasis and mechanosensing | Scaffolding protein, involved in receptor tyrosine kinase (RTK) signaling and cytoskeletal organization |
Structural and Organizational Comparison
This compound and flotillins, while both residents of lipid rafts, possess distinct structural features that dictate their unique functions.
This compound is a 22 kDa protein characterized by a hairpin-like structure that inserts into the inner leaflet of the plasma membrane. A key functional region is the Caveolin Scaffolding Domain (CSD) , which is responsible for interactions with a multitude of signaling proteins.[4] this compound oligomerizes to form the characteristic coat of caveolae, inducing the inward curvature of the membrane.
Flotillins (flotillin-1 and flotillin-2) are also membrane-associated proteins but lack the hairpin structure of caveolins. They associate with the inner leaflet of the plasma membrane via their Prohibitin Homology (PHB) domain .[5] Flotillins co-assemble into hetero-oligomers and form dynamic microdomains.[5] While they are generally found in flat regions of the plasma membrane, they have been shown to induce membrane curvature and budding during endocytosis.
There is evidence of a regulatory interplay between these two proteins. Studies have shown that the downregulation of flotillin-1 can lead to a decrease in the protein level of this compound, suggesting that flotillin-1 may stabilize this compound.[1]
Deep Dive into Endocytosis
Both this compound and flotillin mediate clathrin-independent endocytosis, but through distinct pathways with different kinetics and cargo.
Caveolae-mediated endocytosis is a dynamin-dependent process.[6] This pathway is generally considered to be slower than clathrin-mediated endocytosis, with some studies suggesting it may even act to slow down endocytic processes.[7] Caveolae are involved in the uptake of various molecules, including albumin, and play a role in transcytosis, the transport of molecules across a cell.
Flotillin-dependent endocytosis is also a clathrin-independent pathway and can be either dependent or independent of dynamin. This pathway is involved in the internalization of specific cargo such as the GPI-anchored protein CD59 and certain G protein-coupled receptors.[5] The kinetics of this pathway are tightly regulated, with activation of kinases like Fyn being a key trigger for the internalization of flotillin-containing microdomains.[8]
Quantitative Comparison of Endocytosis:
| Parameter | Caveolae-Mediated Endocytosis | Flotillin-Dependent Endocytosis |
| Internalization Rate | Generally slower, can be static or slow-moving | Can be rapid upon stimulation |
| Dynamin Dependence | Dependent | Can be dependent or independent |
| Key Regulators | Src kinase, PKC | Fyn kinase (a Src family kinase) |
| Example Cargo | Albumin, some GPCRs, cholera toxin (in some cells) | GPI-anchored proteins (e.g., CD59), some RTKs and GPCRs |
Signal Transduction: Scaffolds with Different Blueprints
Both this compound and flotillin act as scaffolding proteins, assembling signaling complexes within lipid rafts. However, they typically modulate different pathways and often have opposing effects.
This compound primarily functions as a negative regulator of signaling by binding to and inhibiting various signaling molecules through its CSD.[9] This includes components of the Ras-ERK pathway, Src family kinases, and eNOS.[4] However, in some contexts, such as with the insulin (B600854) receptor, it can act as a positive regulator.[9]
Flotillin , on the other hand, is often implicated as a positive regulator and organizer of signaling, particularly for receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[10][11] Flotillins can promote the clustering and activation of these receptors and serve as a platform for downstream signaling components.[10]
Quantitative Data on Protein Interactions:
While extensive quantitative data on binding affinities for all interacting partners is not exhaustively compiled in a single source, studies have reported specific affinities. For instance, the this compound scaffolding domain has been shown to bind to eNOS, and various studies have dissected the specific residues involved in these interactions. Quantitative data for flotillin interactions are less commonly reported in terms of dissociation constants (Kd), but co-immunoprecipitation and proximity ligation assays have confirmed numerous binding partners.
| Protein | Interacting Partner | Reported Affinity/Interaction |
| This compound (CSD) | eNOS | Direct binding, leading to inhibition |
| Src Family Kinases | Direct binding, leading to inhibition[4] | |
| G-proteins | Direct binding and sequestration[9] | |
| EGFR | Direct interaction, modulating activity[2] | |
| Flotillin-1 | EGFR | Forms a complex, promotes activation[10] |
| c-Src | Interaction is necessary for EGFR signaling in the presence of HER2[11] | |
| γ-Catenin | Direct interaction, regulating cell-cell adhesion[12] | |
| TRPV2 | Direct interaction via SPFH domain, sustaining surface levels[13] |
Experimental Protocols
1. Lipid Raft Isolation via Sucrose (B13894) Density Gradient Centrifugation
This method is commonly used to isolate detergent-resistant membranes (DRMs), which are enriched in lipid raft components like this compound and flotillin.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with 1% Triton X-100 and protease inhibitors
-
Sucrose solutions (e.g., 80%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Wash cultured cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Homogenize the lysate by passing it through a 22-gauge needle multiple times.
-
Mix the lysate with an equal volume of 80% sucrose solution to bring the final sucrose concentration to 40%.
-
In an ultracentrifuge tube, carefully layer 30% sucrose solution on top of the 40% sucrose-lysate mixture, followed by a layer of 5% sucrose solution.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.
-
Lipid rafts will float to the interface of the 5% and 30% sucrose layers, appearing as an opaque band.
-
Carefully collect fractions from the top of the gradient.
-
Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against this compound and flotillin-1.[14]
2. Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol allows for the investigation of in vivo interactions between this compound or flotillin and their putative binding partners.
Materials:
-
Co-IP lysis buffer (non-denaturing, e.g., RIPA buffer with reduced detergent) with protease inhibitors
-
Primary antibody (specific for this compound or flotillin)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in Co-IP lysis buffer and collect the supernatant after centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads by adding elution buffer and boiling.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.[1]
3. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is ideal for visualizing the dynamics of this compound and flotillin at the plasma membrane with high signal-to-noise ratio.
Procedure Outline:
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for TIRF microscopy. Transfect cells with fluorescently tagged constructs of this compound (e.g., Cav1-GFP) and/or flotillin (e.g., Flotillin-mCherry).
-
Microscope Setup: Use a TIRF microscope equipped with appropriate lasers for exciting the chosen fluorophores. Adjust the angle of the laser beam to achieve total internal reflection.
-
Image Acquisition: Acquire time-lapse image series to capture the dynamic behavior of this compound and flotillin-1 at the plasma membrane. This can be used to study their mobility, co-localization, and involvement in endocytic events.
-
Data Analysis: Analyze the acquired images to quantify parameters such as cluster size, density, diffusion coefficients, and the kinetics of protein recruitment to endocytic sites.[15][16]
Conclusion
This compound and flotillin, while both integral to the architecture of lipid rafts, orchestrate distinct cellular functions. This compound, the architect of caveolae, often acts as a signaling inhibitor and mediates a slow, regulated form of endocytosis. In contrast, flotillins assemble into planar microdomains and are frequently involved in the activation of key signaling pathways, particularly those initiated by receptor tyrosine kinases, and drive a distinct clathrin-independent endocytic route. A thorough understanding of their individual and potentially interconnected roles is crucial for deciphering the complex signaling networks that operate at the plasma membrane and for the development of targeted therapeutics that modulate these pathways. Further research, employing the quantitative and dynamic methodologies outlined in this guide, will continue to illuminate the intricate world of these essential lipid raft proteins.
References
- 1. Flotillin-1 stabilizes this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. Flotillin-1 Interacts With and Sustains the Surface Levels of TRPV2 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Caveosomes and endocytosis of lipid rafts | Semantic Scholar [semanticscholar.org]
- 8. Endocytosis of flotillin-1 and flotillin-2 is regulated by Fyn kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Flotillins Directly Interact with γ-Catenin and Regulate Epithelial Cell-Cell Adhesion | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy to Investigate Protein Internalization Dynamics | Springer Nature Experiments [experiments.springernature.com]
Validating the Role of Caveolin-1 in Growth Factor Receptor Signaling: A Comparative Guide
Introduction
Caveolin-1 (Cav-1), the principal structural protein of caveolae, is a key regulator in cellular signal transduction.[1] These 50-100 nm flask-shaped invaginations of the plasma membrane serve as signaling platforms, concentrating a variety of signaling molecules to modulate their activity.[1][2] A growing body of evidence highlights the paradoxical role of Cav-1 in cancer and other diseases, acting as both a tumor suppressor and a promoter of metastasis.[1][3] This duality stems largely from its complex, context-dependent interactions with growth factor receptors.
The function of Cav-1 is often mediated by its highly conserved Caveolin Scaffolding Domain (CSD), a 20-amino acid sequence (residues 82-101) that binds to and regulates numerous signaling proteins, including receptor tyrosine kinases (RTKs), G-proteins, and Src family kinases.[4][5] This guide provides an objective comparison of Cav-1's role in signaling pathways initiated by major growth factor receptor families, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
This compound and the Epidermal Growth Factor Receptor (EGFR)
The interaction between Cav-1 and EGFR is one of the most studied and exemplifies Cav-1's dual functionality. EGFR's activity is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Inhibitory Role: In many contexts, Cav-1 acts as a negative regulator of EGFR signaling. It can directly interact with the EGFR kinase domain via its CSD, inhibiting its autophosphorylation and subsequent activation of downstream pathways like the Ras-MAPK cascade.[6][7] Overexpression of Cav-1 in pancreatic carcinoma cells was shown to inhibit the EGFR-MAPK pathway, reducing cell growth and invasion, suggesting a tumor-suppressor role.[8] Similarly, in MCF-7 breast cancer cells, Cav-1 overexpression diminished basal EGFR phosphorylation.[9][10][11]
Promotional Role: Conversely, Cav-1 can also promote EGFR signaling. Under hypoxic conditions, Cav-1 is upregulated and promotes ligand-independent dimerization and activation of EGFR within caveolae.[12] In MCF-7 cells stimulated with EGF, Cav-1 overexpression led to higher EGFR phosphorylation, enhanced proliferation, and increased motility.[9][10] This suggests that while Cav-1 may suppress basal EGFR activity, it can amplify the response upon ligand stimulation in certain cellular environments. Chronic EGF treatment has also been shown to cause transcriptional downregulation of Cav-1, which in turn enhances tumor cell invasion.[13]
Comparative Data: this compound Modulation on EGFR Signaling
| Cell Line | Cav-1 Modulation | Experimental Condition | Effect on EGFR Signaling | Outcome | Reference |
| MCF-7 Breast Cancer | Overexpression | Basal (unstimulated) | Decreased EGFR phosphorylation | Inhibition | [9][10] |
| MCF-7 Breast Cancer | Overexpression | EGF Stimulation | Increased EGFR phosphorylation | Promotion | [9][10] |
| Pancreatic Carcinoma (Panc-1) | Overexpression | Basal | Inhibition of EGFR-MAPK pathway | Tumor Suppression | [8] |
| HeLa, 786-O Renal Carcinoma | Knockdown (shRNA) | Hypoxia | Attenuated EGFR phosphorylation | Inhibition of ligand-independent activation | [12] |
Signaling Pathway: Cav-1 as an Inhibitor of EGFR
References
- 1. This compound as a promoter of tumour spreading: when, how, where and why - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound promotes the tumor suppressor properties of oncogene-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phospho–this compound scaffolding domain dampens force fluctuations in focal adhesions and promotes cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffolds and the scaffolding domain: an alternative paradigm for this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Rafts and Caveolae in Signaling by Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound acts as a tumor suppressor by down-regulating epidermal growth factor receptor-mitogen-activated protein kinase signaling pathway in pancreatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound regulates EGFR signaling in MCF-7 breast cancer cells and enhances gefitinib-induced tumor cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Downregulation of this compound function by EGF leads to the loss of E-cadherin, increased transcriptional activity of beta-catenin, and enhanced tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Caveolin-1 Function
For Researchers, Scientists, and Drug Development Professionals
Caveolin-1 (Cav-1) is a scaffolding protein essential for the formation of caveolae, specialized lipid raft microdomains in the plasma membrane. Its role extends beyond structural functions to the intricate regulation of signal transduction, endocytosis, and mechanosensing. Understanding the conserved and divergent functions of Cav-1 across different species is crucial for elucidating its role in human health and disease, and for the development of novel therapeutic strategies. This guide provides an objective comparison of Cav-1 function in key model organisms—mammals (human and mouse), zebrafish (Danio rerio), and fruit fly (Drosophila melanogaster)—supported by experimental data, detailed protocols, and signaling pathway diagrams.
Data Presentation: Quantitative Comparison of this compound Function
The following tables summarize key quantitative data on the impact of this compound across different species.
Table 1: Caveolae Abundance and Morphology
| Species | Wild-Type Caveolae Density | This compound Knockout/Knockdown Phenotype | References |
| Human/Mouse | Adipocytes: ~45 invaginations/μm²; Endothelial cells: Abundant | Complete absence of morphologically identifiable caveolae.[1][2][3][4] | [1][2][3][4] |
| Zebrafish | Abundant in notochord and skeletal muscle. | Dramatic reduction in caveolae density (98.7% loss in muscle of cavin-1a morphants).[5][6][7] | [5][6][7] |
| Drosophila | Presence of this compound homolog, but distinct caveolae structures are less characterized. | Not extensively quantified. | [8] |
Table 2: Physiological and Cellular Phenotypes of this compound Deficiency
| Species | Phenotype | Quantitative Measurement | References |
| Human/Mouse | Increased cell proliferation | ~3-fold increase in cell number over 10 days in Cav-1 null MEFs.[2] | [2] |
| Impaired angiogenesis | ~2-fold reduction in vessel density in Matrigel plugs.[4] | [4] | |
| Altered lipid metabolism | Elevated serum triglycerides and free fatty acids.[1] | [1] | |
| Zebrafish | Embryonic lethality/developmental defects | Severe developmental abnormalities and lethality in Cav-1 morphants.[7] | [7] |
| Increased cardiac cell stiffness | Significant increase in stiffness of epicardial and cortical myocardial cells.[6][9] | [6][9] | |
| Defective heart regeneration | Profound defects in injury-induced cardiomyocyte proliferation.[10] | [10] | |
| Drosophila | Essential for development | Expression varies in different developmental stages, with higher levels in adults, particularly females. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for this compound Detection
Objective: To detect and quantify the expression levels of this compound protein in cell or tissue lysates.
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
For tissues, homogenize in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and run at 100V for 1.5-2 hours.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-Cav-1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
Immunofluorescence for this compound Localization
Objective: To visualize the subcellular localization of this compound.
Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips to sub-confluent levels.
-
Wash cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against this compound (e.g., mouse anti-Cav-1, 1:200 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Objective: To identify proteins that interact with this compound.
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against this compound (or a control IgG) overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP buffer.
-
-
Elution and Analysis:
Measurement of eNOS Activity
Objective: To quantify the activity of endothelial nitric oxide synthase (eNOS), which is regulated by this compound.
Protocol:
This can be achieved by measuring the conversion of L-[³H]arginine to L-[³H]citrulline or by using colorimetric assay kits that measure nitric oxide (NO) production.
-
Radiometric Assay:
-
Incubate cell or tissue lysates with L-[³H]arginine in a buffer containing NADPH, CaCl₂, and calmodulin.
-
Stop the reaction and separate L-[³H]citrulline from L-[³H]arginine using ion-exchange chromatography.
-
Quantify the amount of L-[³H]citrulline produced using a scintillation counter.
-
-
Colorimetric Assay:
-
Use a commercially available kit that measures the production of nitrate (B79036) and nitrite (B80452), the stable end products of NO metabolism.
-
Typically involves the Griess reaction, where nitrate is first converted to nitrite, and then nitrite reacts with a Griess reagent to form a colored azo compound.
-
The absorbance of the colored product is measured spectrophotometrically at ~540 nm and is proportional to the NO concentration.[21][22]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.
Figure 1: this compound negatively regulates eNOS signaling.
Figure 2: this compound modulates TGF-β signaling.
References
- 1. Measurement of this compound densities in the cell membrane for quantification of caveolar deformation after exposure to hypotonic membrane tension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Cell Surface Orifices of Caveolae and Localization of Caveolin to the Necks of Caveolae in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Knockout Mice Show an Impaired Angiogenic Response to Exogenous Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caveolin–cavin system plays a conserved and critical role in mechanoprotection of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zebrafish as a Novel Model System to Study the Function of Caveolae and this compound in Organismal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Loss of this compound and caveolae leads to increased cardiac cell stiffness and functional decline of the adult zebrafish heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single epicardial cell transcriptome sequencing identifies Caveolin 1 as an essential factor in zebrafish heart regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p42/44 MAP kinase-dependent and -independent signaling pathways regulate this compound gene expression. Activation of Ras-MAP kinase and protein kinase a signaling cascades transcriptionally down-regulates this compound promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Transforming growth factor beta signaling and craniofacial development: modeling human diseases in zebrafish [frontiersin.org]
- 13. The Ras Inhibitors this compound and Docking Protein 1 Activate Peroxisome Proliferator-Activated Receptor γ through Spatial Relocalization at Helix 7 of Its Ligand-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification, sequence and developmental expression of invertebrate flotillins from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
Validating the Anti-inflammatory Effects of Caveolin-1 Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Caveolin-1 (Cav-1) peptides, particularly the this compound Scaffolding Domain (CSD) peptide, against inflammatory controls. It includes supporting experimental data from in vitro and in vivo studies, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Executive Summary
This compound peptides have demonstrated significant anti-inflammatory properties in preclinical models of inflammation, primarily by modulating key signaling pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway and enhancing the activity of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1). Experimental data indicates that these peptides can effectively reduce the production of pro-inflammatory cytokines, decrease immune cell infiltration in inflamed tissues, and promote a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype. While direct comparative studies with mainstream anti-inflammatory drugs like dexamethasone (B1670325) are limited in the reviewed literature, the existing data suggests that this compound peptides present a promising avenue for the development of novel anti-inflammatory therapeutics.
Performance Comparison: this compound Peptides in Inflammatory Models
The anti-inflammatory efficacy of this compound Scaffolding Domain (CSD) peptides has been quantified in various experimental settings. The following tables summarize the key findings from a pivotal study by Weng et al. (2017), which investigated the effects of a cell-permeable CSD peptide (fused to an Antennapedia homeodomain sequence for cell penetration) in a lipopolysaccharide (LPS)-induced acute lung injury model.
In Vitro Anti-inflammatory Effects in Alveolar Macrophages
Table 1: Effect of CSD Peptide on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated Alveolar Macrophages. [1]
| Treatment Group | TNF-α mRNA (relative expression) | IL-6 mRNA (relative expression) | IL-1β mRNA (relative expression) | iNOS mRNA (relative expression) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS | 8.50 | 12.00 | 9.00 | 15.00 |
| LPS + CSD Peptide | 3.50 | 5.00 | 4.00 | 6.00 |
Data is approximated from graphical representations in the source study and presented as relative fold change compared to the control group.
Table 2: Effect of CSD Peptide on Macrophage Polarization Markers in LPS-stimulated Alveolar Macrophages. [1]
| Treatment Group | M1 Marker: TNF-α mRNA (relative expression) | M1 Marker: iNOS mRNA (relative expression) | M2 Marker: CD206 mRNA (relative expression) |
| Control | 1.00 | 1.00 | 1.00 |
| LPS | 8.50 | 15.00 | 0.40 |
| LPS + CSD Peptide | 3.50 | 6.00 | 0.80 |
Data is approximated from graphical representations in the source study and presented as relative fold change compared to the control group.
In Vivo Anti-inflammatory Effects in a Mouse Model of Acute Lung Injury
Table 3: Effect of CSD Peptide on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF) of Mice with LPS-induced Acute Lung Injury. [2]
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) |
| Control | ~0.5 | ~0.1 |
| LPS | ~5.0 | ~4.0 |
| LPS + CSD Peptide | ~2.5 | ~2.0 |
Data is approximated from graphical representations in the source study.
Table 4: Effect of CSD Peptide on Pro-inflammatory Cytokine mRNA Expression in Lung Tissue of Mice with LPS-induced Acute Lung Injury. [1]
| Treatment Group | TNF-α mRNA (relative expression) | IL-6 mRNA (relative expression) | IL-1β mRNA (relative expression) | MCP-1 mRNA (relative expression) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS | ~12.00 | ~15.00 | ~10.00 | ~8.00 |
| LPS + CSD Peptide | ~5.00 | ~6.00 | ~4.00 | ~3.00 |
Data is approximated from graphical representations in the source study and presented as relative fold change compared to the control group.
Key Signaling Pathways and Mechanisms of Action
This compound peptides exert their anti-inflammatory effects through the modulation of intricate signaling pathways. The primary mechanisms identified are the inhibition of the TLR4/NF-κB pathway and the activation of the protective Heme Oxygenase-1 (HO-1) pathway.
Inhibition of the TLR4/NF-κB Signaling Pathway
The TLR4 signaling cascade is a critical component of the innate immune response to bacterial endotoxins like LPS.[3] Upon LPS binding, TLR4 recruits a series of adaptor proteins, including MyD88 and TRAF6, leading to the activation of the IKK complex.[3][4] This, in turn, results in the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][5] this compound itself can interact with TLR4 and inhibit the downstream signaling cascade.[5] The CSD peptide is thought to mimic this inhibitory function.
Activation of the Heme Oxygenase-1 (HO-1) Pathway
This compound can bind to and inhibit the enzymatic activity of Heme Oxygenase-1 (HO-1), a crucial anti-inflammatory enzyme.[1][6] The CSD peptide competes with this compound for binding to HO-1, thereby liberating HO-1 and restoring its activity.[1] Active HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have anti-inflammatory properties.[1] This leads to the downregulation of pro-inflammatory cytokines and a shift in macrophage polarization towards the anti-inflammatory M2 phenotype.[1]
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited in this guide.
In Vivo Model: LPS-Induced Acute Lung Injury in Mice
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Induction of Lung Injury: Mice are anesthetized, and a non-lethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg body weight) dissolved in sterile saline is administered intratracheally to induce acute lung inflammation. Control animals receive sterile saline.
-
Treatment: The this compound Scaffolding Domain (CSD) peptide (e.g., 2 mg/kg body weight) or a control peptide is administered, often via intraperitoneal injection, at a specified time point relative to the LPS challenge (e.g., 1 hour prior).
-
Sample Collection: At a predetermined time after LPS administration (e.g., 24 hours), mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid (BALF). The BALF is then centrifuged to separate the cellular components from the supernatant.
-
Tissue Collection: Lung tissues are harvested for histological analysis, protein extraction, and RNA isolation.
-
-
Analysis:
-
Cell Counts: Total and differential cell counts (e.g., neutrophils, macrophages) in the BALF are determined using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant or lung tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: The mRNA expression of inflammatory mediators in lung tissue is measured by quantitative real-time PCR (qRT-PCR).
-
Histology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, including cellular infiltration and edema.
-
References
- 1. This compound scaffolding domain peptides enhance anti-inflammatory effect of heme oxygenase-1 through interrupting its interact with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAF6 is functional in inhibition of TLR4-mediated NF-κB activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The critical roles of this compound in lung diseases [frontiersin.org]
- 6. This compound scaffolding domain peptides enhance anti-inflammatory effect of heme oxygenase-1 through interrupting its interact with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Caveolae: A Guide to Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomic composition of caveolae in healthy versus diseased states, supported by experimental data and detailed methodologies. Caveolae, the flask-shaped invaginations of the plasma membrane, are critical signaling hubs, and alterations in their protein constituents are implicated in a range of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders.
Quantitative Proteomic Data Summary
The following tables summarize key quantitative proteomics studies that have identified differentially expressed proteins in caveolae under various conditions. These studies utilized techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantitative mass spectrometry to compare protein abundance.
Table 1: Differentially Expressed Proteins in Caveolin-1 Knockout (KO) Mouse Embryonic Fibroblasts
This table represents a foundational "disease model" where the primary structural protein of caveolae is absent, leading to a loss of these organelles. Data is derived from comparative proteomics of wild-type (WT) versus this compound (Cav1) KO cells.[1][2]
| Protein | Gene | Regulation in Cav1 KO | Putative Function |
| Calpain small subunit 1 | Capns1 | Up-regulated | Apoptosis, cell migration |
| SH2B adapter protein 3 | Sh2b3 | Down-regulated | Signal transduction |
| C-type lectin domain family 12 member B | Clec12b | Down-regulated | Immune response |
| Additional proteins identified |
Table 2: Proteins Enriched in Caveolae/Rafts of Endothelial Cells
Endothelial cells are rich in caveolae, which play a crucial role in vascular physiology. This table highlights proteins identified in caveolin-enriched membrane fractions from human endothelial cells.[3][4]
| Protein Category | Examples | Function in Endothelium |
| Transmembrane Proteins | This compound, Caveolin-2 | Structural components of caveolae |
| Signal Transduction Proteins | G-protein subunits, kinases | Regulation of vascular tone and permeability |
| GPI-anchored Proteins | Various | Cell adhesion, signaling |
Table 3: this compound Regulated Proteins in Lung Tissue
This table presents proteins identified through quantitative proteomics of detergent-resistant membranes (DRMs) from the lungs of wild-type versus Cav-1 deficient mice, a model relevant to cardiovascular and pulmonary diseases.[5]
| Protein | Gene | Regulation in Cav-1 KO | Putative Function in Lung |
| Caveolin-2 | Cav2 | Significantly Decreased | Co-localizes with Cav-1 |
| Cavin-1 (PTRF) | Ptrf | Significantly Decreased | Essential for caveolae formation |
| Cavin-2 | Sdrp | Significantly Decreased | Regulator of caveolae function |
| Endothelial nitric oxide synthase (eNOS) | Nos3 | Altered localization/activity | Vasodilation |
Key Signaling Pathways Involving Caveolae
Caveolae serve as platforms to organize and regulate numerous signaling pathways. The scaffolding domain of this compound interacts with and modulates the activity of a wide array of signaling molecules.[1][6][7]
Caption: this compound scaffolding domain interactions within a caveola.
Experimental Protocols
A generalized workflow for the comparative proteomic analysis of caveolae is outlined below. Specific buffer compositions and centrifugation speeds may vary between studies and cell types.
1. Caveolae/Detergent-Resistant Membrane (DRM) Isolation
This protocol is based on the insolubility of caveolae and other lipid rafts in cold non-ionic detergents.[3][5][8]
-
Cell Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and a protease inhibitor cocktail on ice.
-
Homogenize the lysate using a Dounce homogenizer or by passing it through a syringe.
-
-
Sucrose (B13894) Density Gradient Ultracentrifugation:
-
Adjust the lysate to a high sucrose concentration (e.g., 40%).
-
Create a discontinuous sucrose gradient (e.g., 5-30-40%) in an ultracentrifuge tube, with the lysate at the bottom.
-
Centrifuge at high speed (e.g., >100,000 x g) for several hours at 4°C.
-
The buoyant, detergent-resistant caveolae will float to the interface of the lower sucrose concentrations.
-
Carefully collect the fractions. The caveolae-enriched fractions are typically opaque.
-
2. Protein Preparation for Mass Spectrometry
-
Protein Precipitation and Solubilization:
-
Precipitate proteins from the collected fractions using methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation.
-
Resuspend the protein pellet in a solubilization buffer suitable for mass spectrometry (e.g., containing urea (B33335) and/or thiourea).
-
-
In-solution or In-gel Digestion:
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using an enzyme, most commonly trypsin.
-
3. Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest).
-
For quantitative proteomics, use software specific to the labeling method (e.g., for SILAC) or label-free approach to determine the relative abundance of proteins between samples.
-
Caption: Experimental workflow for comparative caveolae proteomics.
References
- 1. Differential proteomic analysis of this compound KO cells reveals Sh2b3 and Clec12b as novel interaction partners of this compound and capns1 as potential mediator of this compound-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential proteomic analysis of this compound KO cells reveals Sh2b3 and Clec12b as novel interaction partners of this compound and Capns1 as a potential mediator of this compound-induced apoptosis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Comparative proteomics of human endothelial cell caveolae and rafts using two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic study of caveolae and rafts isolated from human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics of this compound-regulated Proteins: CHARACTERIZATION OF POLYMERASE I AND TRANSCRIPT RELEASE FACTOR/CAVIN-1 IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics profiling identifies induction of this compound in chronic lymphocytic leukemia cells by bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
confirming the role of caveolin-1 in mechanotransduction
Caveolin-1 (Cav-1), the primary structural protein of caveolae, plays a pivotal role in cellular mechanotransduction—the process by which cells convert mechanical stimuli into biochemical signals. This guide provides a comparative analysis of Cav-1's function in mechanosensing and transduction, contrasting it with other key players in this intricate cellular process. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the involved signaling pathways.
This compound: A Central Hub for Mechanosensing
Caveolae are flask-shaped invaginations of the plasma membrane that act as mechanosensors, flattening in response to increased membrane tension. This structural change is thought to release signaling molecules sequestered within the caveolar microdomain, initiating downstream signaling cascades.[1] Cav-1 is integral to this process, not only by forming the structure of caveolae but also by directly interacting with components of the actin cytoskeleton and focal adhesions.[1]
The absence of Cav-1 has been shown to impair cellular responses to mechanical cues. Studies using Cav-1 knockout (KO) mice have demonstrated defects in flow-mediated mechanotransduction in blood vessels. In these mice, a decrease in blood flow failed to induce the expected reduction in lumen diameter, and instead led to increased wall thickness and cellular proliferation.[2] This highlights the critical role of endothelial Cav-1 in both rapid and long-term vascular remodeling in response to hemodynamic forces.[2][3]
Comparative Analysis: this compound vs. Alternative Mechanotransducers
While Cav-1 is a key mechanotransducer, it functions within a complex network of other mechanosensitive proteins and structures. Here, we compare the role of Cav-1 with two major alternatives: Integrins and Piezo1 channels.
| Feature | This compound / Caveolae | Integrins | Piezo1 Channels |
| Primary Location | Plasma membrane invaginations (caveolae) | Focal adhesions | Plasma membrane |
| Sensing Mechanism | Membrane tension-induced flattening of caveolae | Direct force transmission from the extracellular matrix (ECM) to the cytoskeleton | Membrane stretch-activated ion channel |
| Downstream Signaling | RhoA, YAP/TAZ, ERK | FAK, Src, RhoA, YAP/TAZ | Ca2+ influx, leading to various downstream pathways |
| Cellular Response | Regulation of cell stiffness, focal adhesion dynamics, vascular remodeling | Cell adhesion, migration, proliferation, differentiation | Cell migration, proliferation, volume regulation |
| Effect of Ablation | Impaired vascular remodeling, altered cell stiffness, dysregulation of YAP/TAZ signaling | Disrupted cell adhesion, reduced mechanosensing of ECM stiffness | Attenuated response to mechanical stretch, altered ion homeostasis |
This compound vs. Integrins
Integrins are transmembrane receptors that physically link the extracellular matrix (ECM) to the actin cytoskeleton at focal adhesions. They are fundamental for sensing and responding to the mechanical properties of the substrate. While both Cav-1 and integrins are crucial for mechanotransduction, they appear to function in a coordinated manner. Evidence suggests that β1 integrin-mediated mechanotransduction is facilitated by caveolae.[4] Shear stress can induce the translocation of β1 integrin to caveolae, a process that is dependent on the integrity of these domains.[4] Disruption of caveolae, either through cholesterol depletion or Cav-1 knockdown, attenuates integrin-dependent signaling events such as Src activation and phosphorylation of myosin light chain.[4] This indicates a synergistic relationship where caveolae act as platforms to concentrate and regulate integrin-mediated signaling in response to mechanical stress.
This compound vs. Piezo1 Channels
Piezo1 channels are mechanosensitive ion channels that open in response to membrane stretch, allowing the influx of cations, primarily Ca2+. This influx of calcium acts as a rapid second messenger, triggering a wide array of cellular responses. Unlike caveolae which respond to sustained changes in membrane tension, Piezo1 channels can respond to more transient mechanical stimuli. While both are involved in processes like vascular development and remodeling, they represent distinct mechanisms of mechanosensation. The relationship between Cav-1 and Piezo1 in mechanotransduction is an active area of research, with some studies suggesting potential interplay in regulating cellular responses to mechanical forces.
Key Signaling Pathways in this compound-Mediated Mechanotransduction
This compound modulates several key signaling pathways to orchestrate cellular responses to mechanical stimuli. Two of the most well-characterized are the RhoA and YAP/TAZ pathways.
RhoA Signaling
The RhoA pathway is a central regulator of actin cytoskeleton dynamics and cell contractility. Cav-1 can modulate RhoA activity, thereby influencing the formation of stress fibers and focal adhesions. In some contexts, Cav-1 deficiency leads to elevated RhoA activity and increased contractile tone.[5] For instance, in trabecular meshwork cells, loss of Cav-1 results in increased phosphorylation of myosin light chain (pMLC), a downstream effector of RhoA/ROCK signaling.[5][6]
YAP/TAZ Signaling
The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are key effectors of mechanotransduction, translating mechanical cues into changes in gene expression. Cav-1 has been identified as a positive modulator of the YAP/TAZ mechanoresponse to substrate stiffness.[7][8][9] The absence of Cav-1 can impair the nuclear translocation of YAP in response to mechanical stimuli, leading to a blunted transcriptional response.[7] This regulation appears to be dependent on the actin cytoskeleton but independent of the canonical Hippo kinase cascade.[7][8][9]
Supporting Experimental Data
The following tables summarize quantitative data from key studies investigating the role of Cav-1 in mechanotransduction.
Table 1: Effect of this compound Knockout on Vascular Remodeling in Mice
| Parameter | Wild-Type (WT) | This compound Knockout (Cav-1 KO) | Reference |
| Change in Lumen Diameter (in response to low flow) | Decrease | No significant change | [2][3] |
| Change in Wall Thickness (in response to low flow) | No significant change | Increase | [2] |
| Cellular Proliferation (BrdU incorporation) | Baseline | Increased | [2] |
| Flow-Mediated Dilation | Normal | Markedly reduced | [2][3] |
Table 2: Cellular Effects of Altered this compound Expression
| Experiment | Cell Type | Measurement | Observation | Reference |
| Cav-1 Knockdown | Trabecular Meshwork Cells | pMLC levels (surrogate for RhoA activity) | Elevated by 131 ± 10% on soft surfaces | [5] |
| Cav-1 Knockdown | Fetal Type II Epithelial Cells | Stretch-induced ERK phosphorylation | Increased by twofold compared to control | [10] |
| Cav-1 Knockdown | Fetal Type II Epithelial Cells | Stretch-induced SP-C mRNA expression | Increased by approximately twofold compared to control | [10] |
| Cav-1 Overexpression | Fetal Type II Epithelial Cells | Stretch-induced ERK phosphorylation | Decreased | [10] |
| Cav-1 Overexpression | Fetal Type II Epithelial Cells | Stretch-induced SP-C mRNA expression | Decreased | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of this compound
Protocol:
-
Cell Culture: Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with Cav-1 specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions. A typical final siRNA concentration is 20-50 nM.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency of Cav-1 by Western blot or quantitative PCR (qPCR).
-
Functional Assays: Utilize the remaining cells for downstream functional assays, such as mechanical stimulation experiments.
Immunofluorescence Staining for YAP/TAZ Nuclear Translocation
Protocol:
-
Cell Culture and Treatment: Culture cells on appropriate substrates (e.g., glass coverslips) and subject them to the desired mechanical stimuli.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP/TAZ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of the YAP/TAZ fluorescence signal to determine the extent of nuclear translocation.
Atomic Force Microscopy (AFM) for Cellular Stiffness
Protocol:
-
Cell Preparation: Plate cells on a suitable substrate for AFM analysis.
-
AFM Setup: Calibrate the AFM cantilever spring constant.
-
Indentation: Use the AFM tip to indent the cell surface at multiple locations. Force-indentation curves are generated.
-
Data Analysis: Fit the force-indentation curves to a mechanical model (e.g., Hertz model) to calculate the Young's modulus, which represents the cellular stiffness.
Traction Force Microscopy (TFM)
Protocol:
-
Substrate Preparation: Fabricate a flexible substrate (e.g., polyacrylamide gel) embedded with fluorescent beads.
-
Cell Seeding: Seed cells onto the functionalized substrate.
-
Image Acquisition: Acquire images of the fluorescent beads in their stressed (with cells) and relaxed (after cell removal) states.
-
Displacement Field Calculation: Track the displacement of the beads between the stressed and relaxed states.
-
Traction Force Calculation: Use the displacement field and the mechanical properties of the substrate to calculate the traction forces exerted by the cells.
This guide provides a foundational understanding of the critical role of this compound in mechanotransduction, offering a comparative perspective and detailed experimental insights for researchers in the field. The intricate interplay between Cav-1 and other mechanosensing elements underscores the complexity of cellular responses to mechanical forces and highlights promising avenues for future investigation.
References
- 1. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Cell-Substrate Adhesion Area and Cell Shape Distributions in MCF7 Cell Monolayers [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Step-by-step quantitative analysis of focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Knockout Mice Show an Impaired Angiogenic Response to Exogenous Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Construction, imaging, and analysis of FRET-based tension sensors in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sc.edu [sc.edu]
- 10. mdpi.com [mdpi.com]
Caveolin-1's Role in Cholesterol Efflux: A Comparative Guide
Unraveling the intricate mechanisms of cellular cholesterol removal is paramount in the development of therapies for cardiovascular diseases. This guide provides a comprehensive comparison of caveolin-1 (CAV1)-mediated cholesterol efflux with other key pathways, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, the principal structural protein of caveolae, has emerged as a significant regulator of cholesterol homeostasis. Its involvement in cholesterol efflux, the initial and rate-limiting step of reverse cholesterol transport (RCT), has been a subject of intense research. This guide delves into the experimental evidence validating CAV1's role, comparing its performance with and its interplay among other critical mediators of cholesterol efflux, namely the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, and the scavenger receptor class B type I (SR-BI).
Comparative Analysis of Cholesterol Efflux Pathways
The efficiency of cholesterol efflux is contingent on the specific cellular context, the expression levels of mediating proteins, and the nature of the cholesterol acceptor. Experimental evidence from various cell types highlights the differential contributions of CAV1, ABCA1, ABCG1, and SR-BI to this vital process.
Table 1: Impact of this compound Expression on Cholesterol Efflux
| Cell Type | Experimental Condition | Cholesterol Acceptor | Change in Cholesterol Efflux | Reference |
| HepG2 (Human Hepatoma) | Overexpression of CAV1 | Human Plasma | ↑ 280% | [1] |
| Apolipoprotein A-I (apoA-I) | ↑ 45% | [1] | ||
| HepG2 | Overexpression of CAV1 | High-density lipoprotein (HDL) | ↑ 48% | [2] |
| RAW 264.7 (Murine Macrophage) | siRNA-mediated knockdown of CAV1 (80% reduction) | Apolipoprotein A-I (apoA-I) | "Remarkable reduction" | |
| NIH/3T3 (Mouse Fibroblast) | Downregulation of CAV1 | High-density lipoprotein (HDL) | Increased efflux | [3][4] |
| Mouse Embryonic Fibroblasts (MEFs) | CAV1 knockout | High-density lipoprotein (HDL) | No significant effect | [5] |
| Apolipoprotein A-I (apoA-I) | No significant reduction | [5] |
Table 2: Comparative and Synergistic Effects of Efflux Proteins
| Cell Type | Experimental Condition | Key Finding | Reference |
| HepG2 | Overexpression of SR-BI, CD36, or CAV1 | Increased cholesterol efflux by 106%, 92%, and 48%, respectively. Dual overexpression of CAV1 and SR-BI or CAV1 and CD36 showed a more prominent increase. | [2] |
| THP-1 (Human Macrophage) | siRNA-mediated knockdown of CAV1 | Significantly reduced ABCG1-mediated cholesterol efflux with no detectable effect on ABCA1-mediated efflux. | [6] |
| Fischer Rat Thyroid (FRT) and HEK 293 cells | Overexpression of CAV1 | Did not affect basal or SR-BI-stimulated cholesterol efflux. | [7] |
| Differentiated THP-1 cells | Upregulation of CAV1 during differentiation | Associated with a 2- to 3-fold increase in selective cholesterol ester uptake via SR-BI. | [8] |
| Peritoneal Macrophages from CAV1-/- mice | LXR agonist treatment | Marked reduction in LXR-dependent cholesterol efflux to ApoA-I and HDL. | [9] |
Signaling and Mechanistic Pathways
This compound's influence on cholesterol efflux is multifaceted, involving direct interaction with cholesterol, scaffolding of signaling molecules, and regulation of other transport proteins. The following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Caveolae and intracellular trafficking of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR-BI, CD36, and this compound contribute positively to cholesterol efflux in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Influence of this compound on cellular cholesterol efflux mediated by high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and regulation of cellular cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound interacts with ATP binding cassette transporter G1 (ABCG1) and regulates ABCG1-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound does not affect SR-BI-mediated cholesterol efflux or selective uptake of cholesteryl ester in two cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-expression of scavenger receptor-BI and this compound is associated with enhanced selective cholesteryl ester uptake in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crosstalk Between LXR and this compound Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Caveolin-1
This document provides immediate safety and logistical information for the proper handling and disposal of Caveolin-1, a critical protein in cellular signaling and membrane organization. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard biosafety practices. These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.
Risk Assessment and Waste Categorization
Prior to disposal, a thorough risk assessment must be conducted to properly categorize this compound waste. The primary considerations include its biological origin, potential bioactivity, and any chemical or biological contaminants. Based on this assessment, the waste will fall into one of the following categories, each with a specific disposal pathway.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | This compound protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations. |
| Chemically Hazardous | This compound mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel. |
| Biohazardous | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).[1] | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][2][3] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.[1] | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
Standard Operating Procedures for Disposal
The following step-by-step procedures outline the recommended disposal methods for non-biohazardous this compound waste. For chemically hazardous or biohazardous waste, consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
Experimental Protocols for Inactivation
Chemical Inactivation (for liquid, non-biohazardous waste):
-
Preparation: Prepare a 10% bleach solution.
-
Inactivation: Add the bleach solution to the this compound solution to achieve a final concentration of at least 1% bleach.[1]
-
Incubation: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][2][3]
-
Neutralization (if required): Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by local regulations.[1]
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Heat Inactivation (for liquid, non-biohazardous waste):
-
Transfer: Transfer the protein solution to a heat-resistant container.
-
Heating: Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]
-
Cooling: Allow the solution to cool to room temperature.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Solid Waste Disposal:
-
Segregation: Segregate solid waste (e.g., gels, contaminated gloves, tubes, and paper towels) from other laboratory waste.
-
Risk Assessment: Based on the risk assessment, determine if the solid waste is non-hazardous or biohazardous.
-
Disposal:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
This compound Waste Disposal Decision Tree.
It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before handling and disposing of any chemical or biological material.
References
Essential Safety and Logistical Information for Handling Caveolin-1
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, operational procedures, and disposal of caveolin-1. By adhering to these protocols, laboratories can ensure a safe working environment and maintain the integrity of their research.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound, a scaffolding protein integral to caveolae membranes, is not classified as a hazardous substance. However, as with all recombinant proteins, it is crucial to handle it with care to minimize exposure and maintain protein stability. The primary risks are associated with inhalation, ingestion, and contact with skin or eyes.
Recommended Personal Protective Equipment (PPE):
A summary of the necessary PPE for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, such as reconstituting lyophilized powder or large-volume liquid handling, chemical splash goggles should be worn. A face shield is recommended in addition to goggles when handling larger quantities. |
| Hand Protection | Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use. When working with larger volumes or for extended periods, consider double-gloving. Change gloves immediately if they become contaminated. |
| Body Protection | A clean, buttoned laboratory coat is mandatory to protect against spills. For procedures with a higher risk of splashes, a fluid-resistant apron worn over the lab coat is recommended. Long pants and closed-toe shoes are required at all times in the laboratory. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If there is a potential for aerosolization of the protein (e.g., during sonication or vigorous vortexing), work should be conducted in a certified biological safety cabinet (BSC). |
II. Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the reconstitution, storage, and general handling of this compound to ensure its stability and proper use in experiments.
A. Reconstitution of Lyophilized this compound:
-
Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Addition: Reconstitute the protein in sterile, deionized water or a buffer recommended by the supplier (commonly Tris-based buffers). Gently add the solvent to the side of the vial to avoid disturbing the powder.
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause denaturation and aggregation.
-
Final Concentration: Adjust the volume to achieve the desired final concentration, typically in the range of 0.1-1.0 mg/mL.
B. Storage and Aliquoting:
-
Short-term Storage: For immediate use, reconstituted this compound can be stored at 4°C for up to one week.
-
Long-term Storage: For extended storage, it is recommended to add a cryoprotectant like glycerol (B35011) (typically 20-50% final concentration) and aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
C. Experimental Workflow:
The following diagram illustrates a general workflow for an experiment involving this compound, such as a Western Blot analysis.
III. Disposal Plan
Proper disposal of this compound and associated materials is essential to maintain laboratory safety and environmental compliance.
A. Waste Segregation:
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, clearly labeled hazardous waste container. Do not pour protein solutions down the drain.
-
Solid Waste: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be disposed of in a biohazardous waste container.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container.
B. Decontamination and Disposal Procedures:
-
Liquid Waste Treatment: While not strictly required for non-hazardous proteins, it is good practice to treat liquid protein waste with a 10% bleach solution for at least 30 minutes before collection by a licensed hazardous waste disposal service.
-
Solid Waste Disposal: Biohazardous waste bags should be securely tied and placed in a secondary container for autoclaving or incineration by a professional waste management service.
-
Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., paper towels, absorbent pads). Clean the spill area with a 10% bleach solution, followed by a water rinse. All cleanup materials should be disposed of as biohazardous waste.
IV. This compound Signaling Pathways
This compound is a key regulator of numerous signaling pathways. Its scaffolding domain allows it to interact with and modulate the activity of various signaling proteins. Below are diagrams illustrating its role in key cellular processes.
A. This compound and the MAPK/ERK Pathway:
This compound can act as a negative regulator of the Ras-p42/44 MAP kinase cascade. By binding to components of this pathway, this compound can inhibit downstream signaling, which has implications for cell proliferation and differentiation.
B. This compound in Insulin (B600854) Receptor Signaling:
This compound plays a crucial role in the proper functioning of the insulin receptor. It acts as a scaffold to bring together components of the insulin signaling pathway, facilitating glucose uptake.
By adhering to these safety protocols and operational guidelines, researchers can confidently and safely work with this compound, contributing to a deeper understanding of its complex roles in cellular biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
